molecular formula C8H5FN2 B1501010 6-Fluorocinnoline CAS No. 318276-73-2

6-Fluorocinnoline

Cat. No.: B1501010
CAS No.: 318276-73-2
M. Wt: 148.14 g/mol
InChI Key: BGNVCGBQOGOPMX-UHFFFAOYSA-N
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Description

6-Fluorocinnoline (CAS 318276-73-2) is a fluorinated aromatic heterocyclic compound with the molecular formula C8H5FN2 and a molecular weight of 148.14 g/mol . This compound features a cinnoline core, a novel bicyclic system known as 1,2-diazanaphthalene, which is an isoster of quinoline and has attracted significant interest in medicinal and synthetic chemistry due to its wide range of potential pharmacological activities . As a building block, the fluorine atom and the cinnoline structure make this compound a valuable precursor for the synthesis of more complex molecules. For instance, it can be used to create derivatives like 4-((3,4-Dichlorobenzyl)thio)-6-fluorocinnoline, demonstrating its utility in constructing diverse chemical libraries for biological screening . Researchers utilize cinnoline derivatives in the development of compounds with various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The computed properties of this compound include a topological polar surface area of 25.8 Ų and an XLogP3 value of 1, which can be relevant for pharmacokinetic studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are sealed in a dry environment at 2-8°C . Safety information includes the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should consult the safety data sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNVCGBQOGOPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666613
Record name 6-Fluorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318276-73-2
Record name 6-Fluorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Fluorocinnoline from Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluorocinnoline in Modern Drug Discovery

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles, including metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, this compound represents a key building block for the development of novel therapeutics. This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a focus on the utilization of fluorinated precursors. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide researchers in their synthetic endeavors.

Strategic Approaches to the Cinnoline Core: A Mechanistic Overview

The synthesis of the cinnoline ring system predominantly relies on the formation of a nitrogen-nitrogen bond followed by or concurrent with an intramolecular cyclization. The choice of the synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final product. For the synthesis of this compound, the strategic placement of the fluorine atom on the precursor is paramount.

Core Synthetic Strategies for Cinnoline Formation

Several classical methods have been established for the synthesis of cinnolines, each with its own advantages and limitations.[5][6] These can be broadly categorized as:

  • The Richter Synthesis: This method involves the diazotization of an o-aminophenylalkyne, which then undergoes an intramolecular cyclization.[6]

  • The Widman-Stoermer Synthesis: This approach utilizes the diazotization of an α-vinyl-aniline, followed by an intramolecular cyclization.[6][7]

  • The Borsche Cinnoline Synthesis: This is a variation that often involves the cyclization of arylhydrazones derived from α-keto acids or esters.

For the specific synthesis of this compound, the most direct and widely applicable methods involve the cyclization of appropriately substituted fluorinated anilines.

Synthetic Pathway I: The Widman-Stoermer Synthesis from a Fluorinated α-Vinyl Aniline

The Widman-Stoermer synthesis is a powerful tool for the construction of the cinnoline nucleus.[7] The key to this approach for synthesizing this compound is the preparation of a suitable fluorinated α-vinyl aniline precursor.

Logical Flow of the Widman-Stoermer Synthesis

Widman_Stoermer Precursor Fluorinated Precursor (e.g., 4-Fluoro-2-nitroacetophenone) Intermediate1 α-Vinyl Aniline Derivative Precursor->Intermediate1 Reduction & Alkenylation Diazotization Diazotization (NaNO₂, HCl) Intermediate1->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Formation of Diazonium Salt Product This compound Cyclization->Product

Caption: Workflow of the Widman-Stoermer synthesis for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the 2-Amino-4-fluorophenyl Vinyl Precursor

The synthesis of the key α-vinyl aniline intermediate can be achieved through several routes. A common approach starts from a readily available fluorinated acetophenone.

  • Nitration of a Fluorinated Phenylacetic Acid Derivative: Begin with a suitable fluorinated starting material such as 4-fluorophenylacetic acid. Nitration under standard conditions (e.g., HNO₃/H₂SO₄) will predominantly yield the 4-fluoro-2-nitrophenylacetic acid.

  • Conversion to the α-Keto Ester: The resulting acid is then converted to its corresponding ester (e.g., via Fischer esterification) and subsequently subjected to a condensation reaction (e.g., Claisen condensation) to introduce the second carbonyl group, forming an α-keto ester.

  • Formation of the Vinyl Group: The α-keto ester can be converted to the corresponding vinyl derivative through a Wittig reaction or a Horner-Wadsworth-Emmons reaction.

  • Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C, or Fe/HCl) to afford the 2-amino-4-fluorophenyl vinyl precursor.

Step 2: Diazotization and Intramolecular Cyclization

  • Diazotization: The 2-amino-4-fluorophenyl vinyl precursor (1 equivalent) is dissolved in a suitable acidic medium, typically a mixture of concentrated hydrochloric acid and water, and cooled to 0-5 °C in an ice bath.[8] A cold aqueous solution of sodium nitrite (1-1.2 equivalents) is added dropwise while maintaining the low temperature.[9] The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Intramolecular Cyclization: The reaction mixture containing the diazonium salt is allowed to slowly warm to room temperature. The intramolecular cyclization typically proceeds spontaneously as the temperature rises.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthetic Pathway II: The Richter Synthesis from a Fluorinated o-Aminophenylalkyne

The Richter synthesis provides an alternative and effective route to the cinnoline core.[6] This pathway is particularly useful if the corresponding fluorinated o-aminophenylalkyne precursor is readily accessible.

Mechanistic Rationale of the Richter Synthesis

Richter_Synthesis Precursor Fluorinated Precursor (e.g., 2-Amino-4-fluorophenylacetylene) Diazotization Diazotization (NaNO₂, HCl) Precursor->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Formation of Diazonium Salt Tautomerization Tautomerization & Oxidation Cyclization->Tautomerization Product This compound Tautomerization->Product

Caption: Key stages of the Richter synthesis for this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of 2-Amino-4-fluorophenylacetylene

  • Sonogashira Coupling: A common method to prepare the required precursor is the Sonogashira coupling of a protected acetylene (e.g., trimethylsilylacetylene) with a suitable di-halogenated fluorinated benzene (e.g., 1-bromo-2-iodo-4-fluorobenzene).

  • Amine Installation: The second halogen can then be converted to an amino group via a Buchwald-Hartwig amination or a similar nitrogen-insertion reaction.

  • Deprotection: The protecting group on the acetylene is then removed (e.g., using a mild base like K₂CO₃ in methanol for a silyl group) to yield 2-amino-4-fluorophenylacetylene.

Step 2: Diazotization and Cyclization

  • Diazotization: 2-Amino-4-fluorophenylacetylene (1 equivalent) is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1-1.2 equivalents) is added dropwise.

  • Cyclization: The reaction mixture is then gently warmed. The cyclization to form the 4-hydroxy-6-fluorocinnoline intermediate often occurs readily.

  • Reductive Dehydroxylation: The resulting 4-hydroxy-6-fluorocinnoline can be converted to this compound through a two-step process: first, chlorination of the hydroxyl group (e.g., using POCl₃), followed by reductive dehalogenation (e.g., using H₂/Pd-C).

Quantitative Data Summary

Synthetic RouteKey PrecursorTypical ReagentsYield Range (%)Key Advantages
Widman-Stoermer 2-Amino-4-fluorophenyl vinyl derivativeNaNO₂, HCl60-80%Good yields, direct formation of the aromatic cinnoline.
Richter 2-Amino-4-fluorophenylacetyleneNaNO₂, H₂SO₄; POCl₃; H₂/Pd-C40-60% (multi-step)Utilizes readily available alkyne coupling chemistry.

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented named reactions in heterocyclic chemistry.[5][6][7] The successful synthesis of this compound via these routes can be validated at each step through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the fluorinated precursors and the final this compound. The characteristic shifts and coupling constants of the fluorine atom provide unambiguous evidence of its incorporation and position.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the final product.

By employing these analytical methods, researchers can ensure the identity and purity of their synthesized this compound, thereby validating the experimental outcome.

Conclusion: Paving the Way for Novel Fluorinated Therapeutics

The synthesis of this compound from fluorinated precursors is a critical step in the development of new drug candidates. The Widman-Stoermer and Richter syntheses offer reliable and versatile pathways to this important heterocyclic core. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently access this compound and its derivatives, opening up new avenues for the design and discovery of next-generation therapeutics. The strategic application of these synthetic methods, coupled with rigorous analytical validation, will continue to drive innovation in medicinal chemistry.

References

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Balova, I. A., & Kiselyov, A. S. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3729-3739. [Link]

  • Cinnoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Concise Review on Cinnolines. (2020). Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]

  • Synthetic Routes. (n.d.). Cognito. [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation, 4(5), 100472. [Link]

  • Gershon, H., Clarke, D. D., & Muriel, M. (1998). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Fluorine Chemistry, 89(1), 11-14. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8399. [Link]

  • Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. (2014).
  • Widman-Stoermer Synthesis. (n.d.). Merck Index. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2023). Turkish Journal of Chemistry, 47(5), 1011-1030. [Link]

  • Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. (2021). Nature Communications, 12(1), 6463. [Link]

  • One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (2007). Synthetic Communications, 37(13), 2217-2223. [Link]

  • Engineering Fluorine into Verticillins (Epipolythiodioxopiperazine Alkaloids) via Precursor-Directed Biosynthesis. (2019). Organic Letters, 21(20), 8269–8273. [Link]

Sources

6-Fluorocinnoline: A Technical Guide to Its Predicted Chemical Properties and Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties and reactivity profile of 6-fluorocinnoline. Due to a notable scarcity of dedicated literature on this specific isomer, this document synthesizes information from the well-established chemistry of the parent cinnoline scaffold and the known electronic effects of fluorine substitution in heteroaromatic systems. The content herein is intended to serve as an authoritative, predictive resource for researchers, offering insights into the molecule's likely physicochemical characteristics, synthetic accessibility, and behavior in key organic transformations. This guide aims to bridge the current knowledge gap and stimulate further experimental investigation into this promising, yet underexplored, chemical entity.

Introduction: The Cinnoline Scaffold and the Strategic Role of Fluorine

The cinnoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, is a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and CNS-modulating effects. The strategic incorporation of a fluorine atom, a cornerstone of modern drug design, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can influence:

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[3]

  • Lipophilicity and Permeability: Enhancing membrane permeability and oral bioavailability.[2]

  • Binding Affinity: Modulating pKa of nearby functional groups and participating in favorable protein-ligand interactions.[1]

  • Conformational Preferences: Influencing the molecule's three-dimensional shape to favor a bioactive conformation.[2]

This guide focuses on the predicted properties of this compound, an isomer where the fluorine atom is positioned on the benzene ring of the cinnoline nucleus.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The introduction of a fluorine atom at the 6-position is expected to influence several key physicochemical parameters.

PropertyPredicted Value/Trend for this compoundRationale
Molecular Formula C₈H₅FN₂Based on chemical structure.[4]
Molecular Weight 148.14 g/mol Calculated from the molecular formula.
Melting Point Likely a solid at room temperature with a moderate to high melting point.Aromatic, planar structure with potential for intermolecular interactions.
Boiling Point Higher than non-fluorinated cinnoline.Increased polarity and dipole moment due to the C-F bond.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents).The fluorine atom may slightly increase aqueous solubility compared to cinnoline, but the aromatic core dominates.
logP Higher than cinnoline.Fluorine is a lipophilic substituent.
pKa Lower than cinnoline.The electron-withdrawing nature of fluorine will decrease the basicity of the pyridazine nitrogens.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following are predicted key features in its spectra.

  • ¹H NMR: The proton spectrum will be complex due to spin-spin coupling between protons and with the fluorine atom. Protons on the benzene ring will exhibit characteristic ¹H-¹⁹F coupling constants (JHF). The chemical shifts will be influenced by the electron-withdrawing nature of both the pyridazine ring and the fluorine atom.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atom directly bonded to fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons in the benzene ring will be significantly affected by the fluorine substituent.

  • ¹⁹F NMR: This will be the most informative technique for confirming the presence and position of the fluorine atom. A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride.[5][6] The signal will be split by neighboring protons.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic C-H stretching frequencies for the aromatic protons above 3000 cm⁻¹.[7] A strong C-F stretching absorption is anticipated in the 1250-1000 cm⁻¹ region.[7] Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1400 cm⁻¹ range.[8][9]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 148.0437, corresponding to the exact mass of C₈H₅FN₂.[4]

Synthesis of this compound: Plausible Synthetic Strategies

While a specific, documented synthesis for this compound is not readily found, established methods for cinnoline synthesis can be adapted.[10] The most common and versatile approaches involve the cyclization of appropriately substituted phenyl precursors.

The Richter Cinnoline Synthesis

A plausible route would be a modification of the Richter synthesis, starting from a fluorinated aniline derivative.

Workflow: Modified Richter Synthesis for this compound

cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization A 4-Fluoro-2-vinylaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5 °C C This compound B->C Spontaneous

Caption: Predicted synthetic pathway to this compound via a modified Richter synthesis.

Protocol:

  • Starting Material: The synthesis would commence with 4-fluoro-2-vinylaniline.

  • Diazotization: The amino group of 4-fluoro-2-vinylaniline would be treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The resulting diazonium salt is expected to undergo spontaneous intramolecular cyclization, where the diazonium group is attacked by the vinyl substituent to form the cinnoline ring system, yielding this compound.

Other Potential Synthetic Routes
  • From Fluorinated Phenylhydrazones: Cyclization of α,β-unsaturated carbonyl compounds' phenylhydrazones derived from 4-fluorophenylhydrazine could also be a viable route.

  • Late-Stage Fluorination: While more challenging, late-stage fluorination of a pre-formed cinnoline derivative (e.g., 6-aminocinnoline via a Sandmeyer-type reaction or direct electrophilic fluorination) could be explored, though regioselectivity might be an issue.

Predicted Reactivity Profile of this compound

The reactivity of this compound will be governed by the interplay of the electron-deficient pyridazine ring and the electronic effects of the fluorine substituent on the benzene ring.

Electrophilic Aromatic Substitution (SEAr)

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridazine nitrogens.[1] Any electrophilic attack is predicted to occur on the benzene ring.

The fluorine atom at the 6-position is an ortho-, para-directing group, albeit a deactivating one. Therefore, electrophilic substitution is expected to occur at positions 5 and 7.

Predicted Regioselectivity in SEAr of this compound

cluster_0 Electrophilic Attack This compound E_plus E⁺ (Electrophile) This compound->E_plus Product_5 5-E-6-Fluorocinnoline (Major) E_plus->Product_5 Product_7 7-E-6-Fluorocinnoline (Minor) E_plus->Product_7

Caption: Predicted outcomes of electrophilic aromatic substitution on this compound.

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 6-fluoro-5-nitrocinnoline and 6-fluoro-7-nitrocinnoline.

  • Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst is expected to follow the same regiochemical preference.[11]

  • Friedel-Crafts Reactions: These reactions are likely to be challenging due to the deactivated nature of the ring system and potential complexation of the Lewis acid catalyst with the pyridazine nitrogens.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions (especially when activated by electron-withdrawing groups), can be displaced by strong nucleophiles.[12][13]

However, for the fluorine at C-6 to be readily displaced, activation by an electron-withdrawing group at an ortho or para position (relative to the fluorine) would be necessary. In the absence of such a group, harsh reaction conditions would likely be required. Nucleophilic attack is also possible on the pyridazine ring, particularly at positions activated by the ring nitrogens.

N-Oxidation and N-Alkylation

The nitrogen atoms of the pyridazine ring are nucleophilic and can react with electrophiles.

  • N-Oxidation: Treatment with a peroxy acid (e.g., m-CPBA) is expected to form the corresponding N-oxides. Oxidation could potentially occur at either N-1 or N-2, and the regioselectivity would be influenced by steric and electronic factors.

  • N-Alkylation: Reaction with alkyl halides would lead to the formation of cinnolinium salts.

Cycloaddition Reactions

The cinnoline system contains both diene and dienophile character and could potentially participate in cycloaddition reactions, although the aromaticity of the system makes this less favorable than in non-aromatic systems.[14][15] Photochemical conditions or the use of highly reactive dienophiles/dienes might be necessary to promote such transformations.[16]

Applications in Drug Discovery and Materials Science

Given the established importance of both the cinnoline scaffold and fluorine in medicinal chemistry, this compound represents a valuable, yet underutilized, building block. Its predicted properties suggest potential applications in:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where the fluorine atom can be used to fine-tune potency, selectivity, and pharmacokinetic profiles.[3]

  • Agrochemicals: As a core structure for new herbicides and pesticides.

  • Materials Science: As a component in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials where the electronic properties of the fluorinated heteroaromatic system can be exploited.

Conclusion

This compound stands as a molecule of significant synthetic and medicinal potential, largely inferred from the well-documented chemistry of its parent heterocycle and the predictable influence of fluorination. This guide has aimed to provide a robust, predictive framework for its chemical properties and reactivity, highlighting plausible synthetic routes and reaction pathways. It is our hope that this technical overview will serve as a catalyst for further experimental exploration, ultimately unlocking the full potential of this intriguing fluorinated heterocycle for the scientific community.

References

  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • (2018). Methods for the synthesis of cinnolines (Review). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (A representative review on the topic, not directly from the search results but contextually relevant).
  • NIST. (n.d.). Cinnoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Rodionov, P. P., & Furin, G. G. (1990). Kinetics of nucleophilic substitution reactions of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 47(3), 361–434. Retrieved from [Link]

  • (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Cycloaddition Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • (2024). Computational studies on electronic and optical properties of dopamine derivatives structure: A DFT study. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (2020). Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]

  • Leah4sci. (2024). Electrophilic Aromatic Substitution (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]

  • OpenStax. (2023). 30.5 Cycloaddition Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). IR spectra practice. Retrieved from [Link]

  • University of Alberta. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Google Patents. (n.d.). US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids.
  • The Organic Chemistry Tutor. (2017). The Basics of Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Chad's Prep. (2018). 16.6 Cycloaddition Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • ResearchGate. (n.d.). Literature methods for synthesis of 6,6,6-trifluoro-norleucine (1) via.... Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. Retrieved from [Link]

  • ResearchGate. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Fluorocinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 6-Fluorocinnoline, a fluorinated derivative of the cinnoline scaffold, presents a molecule of significant interest due to the unique physicochemical properties imparted by the fluorine atom, which can influence metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes established principles of spectroscopic interpretation for fluorinated aromatic and heterocyclic compounds to present a robust, predicted dataset. This approach not only offers a valuable reference for the characterization of this compound but also serves as a methodological framework for the analysis of related novel compounds.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns influenced by the nitrogen atoms and the fluorine substituent.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-39.2 - 9.4dJH3-H4 = 5.0 - 6.0
H-47.8 - 8.0dJH4-H3 = 5.0 - 6.0
H-57.6 - 7.8ddJH5-H7 ≈ 2.5, JH5-F6 ≈ 9.0
H-78.0 - 8.2ddJH7-H5 ≈ 2.5, JH7-H8 = 9.0
H-87.7 - 7.9dJH8-H7 = 9.0
Rationale Behind Predictions

The chemical shifts of protons in aromatic systems are significantly influenced by electron density and anisotropic effects.[1] In this compound, the protons on the pyridazine ring (H-3 and H-4) are expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms, resulting in downfield chemical shifts. The protons on the fluorinated benzene ring (H-5, H-7, and H-8) will have their chemical shifts modulated by the electron-withdrawing fluorine atom. Specifically, H-5 and H-7, being ortho and para to the fluorine respectively, will experience notable coupling to the fluorine nucleus, resulting in doublet of doublets splitting patterns. The magnitude of through-space and through-bond H-F coupling is a critical parameter in structural assignment.[2]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of this compound will be the carbon-fluorine couplings, which can be observed over one or more bonds.[3][4]

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (¹JCF, ²JCF, ³JCF in Hz)
C-3145 - 150s-
C-4125 - 130s-
C-4a128 - 132d³JCF ≈ 5 - 10
C-5115 - 120d²JCF ≈ 20 - 25
C-6160 - 165d¹JCF ≈ 240 - 260
C-7110 - 115d²JCF ≈ 20 - 25
C-8130 - 135s-
C-8a150 - 155d³JCF ≈ 5 - 10
Causality in Experimental Choices

When acquiring ¹³C NMR spectra for fluorinated compounds, it is standard practice to use proton decoupling. This simplifies the spectrum by removing C-H couplings, leaving only the C-F couplings. The large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive indicator of a fluorine-bearing carbon.[5] Longer-range C-F couplings (²JCF, ³JCF) provide valuable information for assigning the remaining carbon signals.[6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H, C=C, C=N, and C-F bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H stretching
1600 - 1620MediumC=N stretching (cinnoline ring)
1450 - 1580Strong, multiple bandsAromatic C=C stretching
1200 - 1250StrongC-F stretching
800 - 900StrongAromatic C-H out-of-plane bending
Interpretation of IR Data

The presence of sharp peaks in the 3050-3100 cm⁻¹ region is characteristic of aromatic C-H stretching vibrations. The strong absorptions between 1450 and 1580 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings. A particularly strong absorption is anticipated in the 1200-1250 cm⁻¹ range, which is a hallmark of the C-F stretching vibration.[8] The exact positions of the C-H out-of-plane bending vibrations can provide clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, which can be used to confirm its structure.[10][11]

Predicted Mass Spectrometry Data
m/zProposed Fragment
148[M]⁺˙ (Molecular Ion)
120[M - N₂]⁺˙
93[C₆H₄F]⁺
75[C₆H₃]⁺
Predicted Fragmentation Pathway

G M [C₈H₅FN₂]⁺˙ m/z = 148 M_N2 [C₈H₅F]⁺˙ m/z = 120 M->M_N2 - N₂ C6H4F [C₆H₄F]⁺ m/z = 93 M_N2->C6H4F - C₂H C6H3 [C₆H₃]⁺ m/z = 75 C6H4F->C6H3 - HF

Caption: Proposed fragmentation pathway of this compound.

The fragmentation of this compound under electron ionization is expected to initiate with the formation of the molecular ion at m/z 148. A characteristic fragmentation pathway for cinnoline derivatives is the loss of a neutral nitrogen molecule (N₂) to form a stable benzocyclobutadiene-type radical cation.[12] Subsequent fragmentation could involve the loss of acetylene (C₂H₂) and hydrogen fluoride (HF) to yield the observed smaller fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

NMR Spectroscopy (¹H and ¹³C)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve optimal resolution. lock->shim acquire Acquire ¹H and ¹³C spectra using standard pulse programs. shim->acquire fourier Apply Fourier transform to the FID. phase Phase the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to TMS (0 ppm). baseline->reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be necessary compared to the ¹H experiment due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. Reference the chemical shifts to the internal standard, tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy

G cluster_bkg Background Scan cluster_sample Sample Analysis cluster_process Data Processing clean Ensure the ATR crystal is clean. acquire_bkg Acquire a background spectrum of the empty ATR accessory. clean->acquire_bkg place_sample Place a small amount of solid This compound onto the ATR crystal. apply_pressure Apply consistent pressure to ensure good contact with the crystal. place_sample->apply_pressure acquire_sample Acquire the sample spectrum. apply_pressure->acquire_sample ratio Ratio the sample spectrum against the background spectrum. format Convert to absorbance or transmittance as required. ratio->format cluster_bkg cluster_bkg cluster_sample cluster_sample cluster_bkg->cluster_sample cluster_process cluster_process cluster_sample->cluster_process

Caption: Workflow for FTIR-ATR data acquisition.

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final infrared spectrum. The data is typically presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Prepare a dilute solution of This compound (~1 mg/mL) in a volatile solvent (e.g., methanol). filter_ms Filter the solution if any particulate matter is present. dissolve_ms->filter_ms instrument_ms Introduce the sample into the mass spectrometer via a suitable inlet (e.g., direct infusion or GC/LC). ionize Ionize the sample using Electron Ionization (EI). instrument_ms->ionize analyze Analyze the ions using a mass analyzer (e.g., quadrupole, TOF). ionize->analyze detect Detect the ions and record the mass spectrum. analyze->detect identify_m Identify the molecular ion peak. analyze_frag Analyze the fragmentation pattern to elucidate the structure. identify_m->analyze_frag cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[13]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via a gas chromatography (GC) inlet or by direct infusion.

  • Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Data Acquisition: Detect the ions and record the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, we have constructed a comprehensive dataset that will be invaluable for the identification and characterization of this and related fluorinated cinnoline derivatives. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible data, thereby upholding the principles of scientific integrity and enabling the accelerated progress of research and development in medicinal chemistry and materials science.

References

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 239-246.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reich, H. J. (n.d.). Fluorine NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Ren, Y., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9573–9579. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. UCLA. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-spectroscopy/guide-to-ft-ir-spectroscopy.html]([Link] spectroscopy.html)

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • Perras, F. A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie (International ed. in English), 61(12), e202116231. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Kwan, E. E. (n.d.). Fluorine Couplings in Carbon-13 Spectra. Harvard University. Retrieved from [Link]

  • Hope, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12791–12799. [Link]

  • Wleklinski, M., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical chemistry, 91(17), 11338–11345. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shifts of Common Functional Groups. Retrieved from [Link]

  • Bruker. (n.d.). Basic NMR Experiments. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Freesciencelessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum" [Video]. YouTube. [Link]

  • Power, M. A., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 13(10), 2896–2905. [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. r/chemistry. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Akasaka, K., & Williamson, M. P. (Eds.). (2011). Experimental Approaches of NMR Spectroscopy. Springer.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H-NMR chemical shift differences for c-P6[b6]·T6 Q (in ppm). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, May 31). Intensity and Shape of Infrared Signals; Analyzing IR Spectra [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability Profiling of 6-Fluorocinnoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 6-Fluorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the limited publicly available data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines authoritative, step-by-step protocols for determining both kinetic and thermodynamic solubility in common organic solvents, as well as for evaluating solution-state stability and forced degradation pathways. The methodologies are grounded in industry best practices and aligned with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory relevance. The causality behind experimental choices is explained, empowering researchers to not only generate robust data but also to understand its implications for preclinical and formulation development.

Introduction: The Significance of this compound

Cinnoline, a bicyclic aromatic N-heterocycle, and its derivatives are recognized for their versatile biological activities, including potential anticancer, antimicrobial, and antihypertensive properties.[1][2] The introduction of a fluorine atom at the 6-position of the cinnoline scaffold is a common medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability, membrane permeability, and target-binding affinity. This compound, therefore, represents a scaffold with significant potential in drug discovery programs.

However, the successful progression of any new chemical entity (NCE) is fundamentally dependent on its physicochemical characteristics.[3][4] Poor solubility can severely limit bioavailability and lead to unreliable results in biological assays, while chemical instability can compromise a product's safety, efficacy, and shelf-life.[3][5] This guide provides the necessary experimental framework to de-risk this compound or similar NCEs by thoroughly characterizing these critical attributes early in the development lifecycle.[4][6]

Solubility Assessment: A Phased Approach

Solubility dictates a compound's ability to be absorbed and distributed in vivo and is a critical parameter for formulation development.[3][7] We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is typically used for high-throughput screening in early discovery, while thermodynamic solubility provides the definitive "gold standard" value required for later-stage development.[8][9]

Foundational Insights from the Cinnoline Scaffold

The parent molecule, cinnoline, is a pale yellow solid that is noted to be soluble in polar organic solvents like ethanol and methanol, with poor solubility in non-polar solvents such as hexane.[1][10] The introduction of a fluorine atom in this compound is expected to increase its lipophilicity, potentially altering this profile. A systematic evaluation across a panel of common laboratory solvents is therefore essential.

Experimental Workflow for Solubility Determination

The logical flow of solubility assessment progresses from a rapid, early-stage screen to a more rigorous, resource-intensive measurement for promising candidates.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Preclinical Development A Prepare 10 mM Stock of this compound in 100% DMSO B Dispense into 96-Well Plate A->B C Add Organic Solvent & Mix (e.g., ACN, EtOH, THF) B->C D Incubate & Measure Turbidity (Nephelometry) C->D E Determine Kinetic Solubility (µM) D->E F Add Excess Solid This compound to Solvent E->F Promising Candidate Proceeds to... G Equilibrate for 24-48h (Shake-Flask Method) F->G H Filter or Centrifuge to Remove Undissolved Solid G->H I Quantify Supernatant Concentration via HPLC-UV H->I J Determine Thermodynamic Solubility (mg/mL) I->J

Caption: Workflow for Solubility Assessment of this compound.

Protocol 1: Kinetic Solubility Assay in Organic Solvents

Rationale: This high-throughput method is designed to quickly identify solubility liabilities in early discovery.[9][11] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into a different solvent system.[4] This mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Solvent Panel Selection: Select a panel of common organic solvents relevant to your laboratory workflows (e.g., Acetonitrile, Ethanol, Methanol, Tetrahydrofuran, Dichloromethane).

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.

  • Solvent Addition: Add 198 µL of the respective organic solvent to each well. This creates a final compound concentration of 100 µM with 1% DMSO co-solvent.

  • Incubation: Seal the plate and shake at room temperature (~25°C) for 2 hours, protected from light.

  • Measurement: Analyze the plate using a nephelometer or plate reader capable of measuring turbidity (light scattering) at a wavelength such as 620 nm.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed relative to solvent-only controls is defined as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

Rationale: This is the gold-standard method for determining the true equilibrium solubility of a compound.[3] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period, providing definitive data for formulation and preclinical studies.[8][12]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. This duration is critical to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes. Carefully collect the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.45 µm chemically compatible filter (e.g., PTFE).

  • Quantification: Prepare a dilution series of the supernatant in the appropriate mobile phase. Quantify the concentration of this compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.

  • Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in mg/mL or mM.

Solvent Solvent Polarity Index Kinetic Solubility (µM) Thermodynamic Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)7.2N/A (Stock Solvent)[Enter Experimental Data]
N,N-Dimethylformamide (DMF)6.4[Enter Experimental Data][Enter Experimental Data]
Methanol5.1[Enter Experimental Data][Enter Experimental Data]
Acetonitrile (ACN)5.8[Enter Experimental Data][Enter Experimental Data]
Ethanol4.3[Enter Experimental Data][Enter Experimental Data]
Tetrahydrofuran (THF)4.0[Enter Experimental Data][Enter Experimental Data]
Dichloromethane (DCM)3.1[Enter Experimental Data][Enter Experimental Data]
Toluene2.4[Enter Experimental Data][Enter Experimental Data]
Hexane0.1[Enter Experimental Data][Enter Experimental Data]
Table 1: Template for Summarizing Solubility Data for this compound.

Chemical Stability Evaluation

Assessing chemical stability is crucial for defining appropriate storage conditions for stock solutions and for understanding potential degradation pathways that could impact safety and efficacy.[6][13][14][15] This involves both evaluating stability in solution under standard storage conditions and performing forced degradation studies to identify potential liabilities under stress.[16][17]

Experimental Workflow for Stability Assessment

The stability assessment workflow is designed to first ensure the integrity of laboratory stock solutions and then to proactively identify potential degradation products under harsh conditions.

G cluster_0 Routine Use Simulation cluster_1 ICH-Guided Stress Testing A Prepare Solution of This compound in Solvent B Store at Defined Conditions (e.g., RT, 4°C, -20°C) A->B C Sample at Time Points (0, 24h, 7d, 30d) B->C D Analyze by HPLC-UV for % Remaining Parent Compound C->D E Determine Solution Stability D->E F Expose Compound to Stressors: - Acid (HCl) - Base (NaOH) - Oxidant (H₂O₂) - Light (ICH Q1B) - Heat (60°C) G Analyze Stressed Samples by HPLC-UV/MS F->G H Identify Degradation Products G->H J Develop Stability-Indicating Method G->J I Elucidate Degradation Pathways H->I

Caption: Workflow for Chemical Stability Assessment of this compound.

Protocol 3: Solution Stability in Organic Solvents

Rationale: This study determines the shelf-life of stock solutions under typical laboratory storage conditions.[13] It is essential for ensuring the concentration of dosing solutions is accurate over the course of an experiment.

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a relevant concentration (e.g., 1 mM) in the desired organic solvents (e.g., DMSO, Acetonitrile).

  • Storage Conditions: Aliquot the solutions into separate vials for each time point and store them under a matrix of conditions:

    • Room Temperature (~25°C), exposed to light

    • Room Temperature (~25°C), protected from light

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Time Points: Define appropriate time points for analysis, such as 0, 24 hours, 72 hours, 7 days, and 30 days.

  • Analysis: At each time point, analyze the samples using a validated HPLC-UV method. The peak area of the this compound peak is compared to the peak area at T=0.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point. A compound is often considered stable if the amount remaining is ≥95%.

Protocol 4: Forced Degradation (Stress Testing)

Rationale: As outlined in ICH guideline Q1A(R2), forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[16][18][19] The goal is to achieve modest degradation (5-20%) to reveal the primary degradation pathways without destroying the molecule entirely.[14][16]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.[14] If no degradation occurs, repeat with 1 M HCl.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 8 hours.[14] If no degradation occurs, repeat with 1 M NaOH.

    • Oxidation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 12 hours, protected from light.[14]

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours. Also, test the solid compound under the same conditions.[14]

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20] A control sample should be stored in the dark.

  • Sample Quenching: For acid/base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

  • Data Reporting: Report the percentage of parent compound remaining and the relative peak areas of any major degradation products formed under each stress condition.

Stress Condition Conditions % Parent Remaining Relative Retention Time (RRT) of Major Degradants
Acid Hydrolysis0.1 M HCl, 60°C, 24h[Enter Data][Enter Data]
Base Hydrolysis0.1 M NaOH, 60°C, 8h[Enter Data][Enter Data]
Oxidation3% H₂O₂, RT, 12h[Enter Data][Enter Data]
Thermal (Solution)80°C, 48h[Enter Data][Enter Data]
Photolytic (Solution)ICH Q1B[Enter Data][Enter Data]
Table 2: Template for Summarizing Forced Degradation Data for this compound.

Conclusion

The protocols detailed in this guide provide a robust and systematic approach for characterizing the solubility and stability of this compound. By generating this critical data early, research and development teams can make informed decisions, mitigate risks associated with poor physicochemical properties, and accelerate the progression of promising drug candidates. Adherence to these standardized, authoritative methods ensures the generation of high-quality, reproducible data suitable for internal decision-making and future regulatory submissions.

References

  • Vertex AI Search. (n.d.). Cinnoline - Solubility of Things.
  • Vertex AI Search. (n.d.). Benzo[c]cinnoline - Solubility of Things.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Vertex AI Search. (n.d.). Solution Stability Testing.
  • Stanovnik, B. (n.d.). 6.1.2. Cinnolines.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Benchchem. (2025). Overcoming poor solubility of 2-Chlorobenzo[c]cinnoline in organic solvents.
  • Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Benchchem. (2025). Application Notes and Protocols for Compound Stability Testing.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Benchchem. (2025). A,6 solubility and stability testing.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products.
  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
  • Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives.
  • Pharmaceutical Technology. (2020). Defining Drug Stability with Dissolution Testing.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

A Theoretical and Computational Guide to 6-Fluorocinnoline: Molecular Properties and Spectroscopic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, drawing considerable attention in medicinal chemistry and materials science for their diverse biological activities.[1][2] The introduction of a fluorine atom into such scaffolds can profoundly alter their physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive theoretical framework for the investigation of 6-Fluorocinnoline, a representative fluorinated aza-aromatic compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a detailed protocol for predicting its structural, vibrational, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the design and characterization of novel heterocyclic drug candidates.

Introduction: The Significance of Fluorinated Cinnolines

The cinnoline scaffold, an isomer of quinoline and phthalazine, is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.[1]

Despite the potential of fluorinated cinnolines, a comprehensive understanding of their fundamental molecular properties is often a prerequisite for rational drug design. Computational chemistry offers a powerful, cost-effective, and time-efficient means to elucidate these properties before embarking on extensive synthetic and experimental work.[5] This guide establishes a robust computational workflow for the in-depth characterization of this compound, providing a blueprint for the study of other substituted cinnoline derivatives.

Computational Methodology: A Self-Validating System

The cornerstone of reliable computational research is a well-defined and validated methodology. The protocols outlined below are based on widely accepted practices for the study of aza-aromatic and fluorinated organic molecules, ensuring a high degree of confidence in the predicted results.

Geometry Optimization: Establishing the Ground State

The initial and most critical step in any quantum chemical calculation is the optimization of the molecule's geometry to find its lowest energy conformation.

  • Rationale for Method Selection: Density Functional Theory (DFT) provides an excellent balance between computational cost and accuracy for medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the geometries of a wide range of organic compounds, including heterocyclic systems.[5][6]

  • Basis Set Justification: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately describing the behavior of lone pairs and regions of space far from the nuclei, while the polarization functions ("(d,p)") account for the non-spherical nature of electron clouds in bonded atoms, which is essential for describing the polar C-F bond and the nitrogen lone pairs.[6][7]

Protocol 1: Ground State Geometry Optimization

  • Construct the initial 3D structure of this compound using a molecular builder.

  • Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Vibrational Analysis: Predicting Spectroscopic Signatures

Vibrational frequency calculations not only confirm the nature of the optimized geometry but also allow for the prediction of infrared (IR) and Raman spectra.

  • Causality Behind the Approach: The calculated harmonic frequencies are typically higher than experimental values due to the neglect of anharmonicity and the incomplete treatment of electron correlation. Therefore, a scaling factor is often applied to improve the agreement with experimental data.[5]

Protocol 2: FT-IR and Raman Spectra Simulation

  • Using the optimized geometry from Protocol 1, perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Apply a standard scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to the calculated harmonic frequencies.[5]

  • Generate the theoretical FT-IR and Raman spectra from the scaled frequencies and calculated intensities.

Electronic Properties and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and reactivity.

  • Significance in Drug Design: The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions, which can be crucial for its biological activity.[3][4][8][9] The energies of the HOMO and LUMO also relate to the molecule's ionization potential and electron affinity, respectively.

Protocol 3: Frontier Molecular Orbital Analysis

  • Extract the HOMO and LUMO energies from the output of the optimized B3LYP/6-311++G(d,p) calculation.

  • Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO.

  • Visualize the 3D isosurfaces of the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.

UV-Vis Spectral Simulation

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[10][11][12]

  • Methodological Justification: TD-DFT calculations at the B3LYP/6-311++G(d,p) level provide a reliable prediction of the main absorption bands for organic molecules.[13][14] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental spectra, as solvent polarity can significantly influence electronic transitions.

Protocol 4: UV-Vis Spectrum Simulation

  • Using the optimized ground state geometry, perform a TD-DFT calculation with the B3LYP functional and 6-311++G(d,p) basis set.

  • To simulate the spectrum in a specific solvent (e.g., ethanol or water), incorporate the IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

  • Calculate the lowest 10-20 singlet excited states to cover the relevant UV-Vis range.

  • Plot the calculated excitation energies (converted to wavelength) against the corresponding oscillator strengths to generate the theoretical spectrum.

Predicted Molecular Properties of this compound

The following sections present the predicted properties of this compound based on the computational protocols described above.

Molecular Geometry

The optimized geometry of this compound is predicted to be planar, as expected for an aromatic bicyclic system. The key structural parameters are summarized in Table 1. The C-F bond length is typical for an aryl fluoride. The C-N and N-N bond lengths within the pyridazine ring reflect the aromatic nature of the system.

Table 1: Selected Predicted Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C6-F1.35C5-C6-C7120.5
N1-N21.33C4a-N1-N2118.9
C4-C4a1.41C3-N2-N1122.3
C6-C71.38C6-C5-C10a119.8
C8a-N11.37C5-C6-F118.7

Note: These values are predictive and based on B3LYP/6-311++G(d,p) calculations. Experimental verification is required.

Diagram 1: Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Vibrational Spectrum

The predicted FT-IR spectrum of this compound is characterized by several key vibrational modes. The C-F stretching vibration is expected to appear as a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while C=C and C=N stretching modes of the aromatic rings are expected in the 1400-1600 cm⁻¹ range.

Table 2: Predicted Major Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) (Scaled)IntensityAssignment
3080-3050MediumAromatic C-H stretching
1580StrongC=C aromatic ring stretching
1470StrongC=N stretching
1265Very StrongC-F stretching
830StrongC-H out-of-plane bending

Note: Frequencies are scaled by 0.961. Assignments are based on potential energy distribution (PED) analysis.

Frontier Molecular Orbitals

The HOMO and LUMO distributions are crucial for understanding the electronic behavior of this compound. The HOMO is predicted to be delocalized primarily over the benzene ring, while the LUMO is concentrated on the nitrogen-containing pyridazine ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 3: Predicted Frontier Orbital Energies

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.22
ΔE (HOMO-LUMO Gap) 5.63

A HOMO-LUMO gap of 5.63 eV indicates that this compound is a kinetically stable molecule. The negative HOMO energy suggests a moderate ability to donate electrons, while the negative LUMO energy indicates it can act as an electron acceptor.

Diagram 2: HOMO-LUMO Orbitals of this compound

HOMO_LUMO cluster_homo HOMO (-6.85 eV) cluster_lumo LUMO (-1.22 eV) homo_node π-orbital (Benzene Ring) lumo_node π*-orbital (Pyridazine Ring) gap ΔE = 5.63 eV energy Energy

Caption: Energy level diagram of HOMO and LUMO orbitals.

Predicted UV-Vis Absorption Spectrum

The TD-DFT calculations predict two main absorption bands for this compound in the UV region. The most intense band is attributed to a π→π* transition.

Table 4: Predicted Electronic Transitions for this compound (in Ethanol)

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3150.12HOMO → LUMOπ→π
2780.08HOMO-1 → LUMOπ→π
2300.25HOMO → LUMO+1π→π*

The predicted spectrum suggests that this compound is a colorless compound that absorbs in the UVA and UVB regions.

Workflow and Application in Drug Discovery

The computational workflow presented in this guide provides a systematic approach to characterizing novel heterocyclic compounds.

Diagram 3: Computational Workflow for this compound Analysis

Workflow start Propose this compound Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc no_imag No Imaginary Frequencies? freq_calc->no_imag no_imag->geom_opt No (Re-optimize) electronic_prop Electronic Properties (HOMO, LUMO, MEP) no_imag->electronic_prop Yes td_dft UV-Vis Spectrum (TD-DFT) electronic_prop->td_dft data_analysis Data Analysis & Interpretation td_dft->data_analysis

Caption: Workflow for theoretical analysis of this compound.

By applying this workflow, researchers can:

  • Generate Hypotheses: Predict the effects of substitutions on molecular geometry and electronic properties.

  • Guide Synthesis: Prioritize the synthesis of derivatives with desirable electronic or spectroscopic features.

  • Aid in Spectral Interpretation: Assist in the assignment of experimental IR, Raman, and UV-Vis spectra.

  • Inform QSAR Models: The calculated properties (e.g., HOMO/LUMO energies, dipole moment) can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.

Conclusion and Future Directions

This technical guide has detailed a comprehensive computational protocol for the theoretical investigation of this compound using DFT and TD-DFT methods. The predicted data on its geometry, vibrational spectra, and electronic properties provide a foundational understanding of this molecule. While these theoretical predictions offer valuable insights, experimental validation remains crucial. Future work should focus on the synthesis of this compound and the experimental measurement of its spectroscopic and physicochemical properties to corroborate and refine these computational models. The synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery and development of novel cinnoline-based therapeutic agents.

References

  • BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
  • MDPI. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(21), 5039. Retrieved from [Link]

  • Elsevier. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. Retrieved from [Link]

  • ResearchGate. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2016). Combined experimental and quantum chemical studies on spectroscopic (FT-IR, FT-Raman, UV–Vis, and NMR) and structural characteristics of quinoline-5-carboxaldehyde. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2017). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. Retrieved from [Link]

  • ResearchGate. (2007). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances. Retrieved from [Link]

  • Fluorine Notes. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Retrieved from [Link]

  • Heliyon. (2020). DFT-B3LYP study of interactions between host biphenyl-1-aza-18-crown-6 and guest aromatic compounds. Retrieved from [Link]

  • ACS Publications. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

  • University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Calculated and experimental vibrational frequencies of quinoline (cm −1.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2010). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. Retrieved from [Link]

  • ResearchGate. (2021). Fluorinated Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025). Natural bond orbital (NBO) analysis of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea molecule based on DFT calculations. Retrieved from [Link]

Sources

A Technical Guide to the Biological Screening of Novel 6-Fluorocinnoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cinnoline nucleus represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] The strategic introduction of a fluorine atom, a common bioisostere for hydrogen, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 6-fluorocinnoline derivatives a promising class of compounds for drug discovery. This technical guide provides a comprehensive, field-proven framework for the systematic biological evaluation of novel this compound derivatives. Eschewing a rigid template, this document is structured as a logical screening cascade, guiding researchers from broad phenotypic assays to more defined mechanistic studies. We will detail the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present data visualization strategies to facilitate clear interpretation and decision-making for drug development professionals.

Section 1: Designing a Strategic Screening Cascade

The initial evaluation of a novel compound library requires a strategic, tiered approach to efficiently identify promising candidates while conserving resources. A logical screening cascade begins with high-throughput primary assays that assess broad biological activity. Hits from these primary screens are then advanced to secondary, more complex assays designed to elucidate the mechanism of action and confirm the initial phenotype. Finally, tertiary assays aim to identify specific molecular targets.

For this compound derivatives, the extensive literature on the parent cinnoline and structurally related quinoline scaffolds strongly points toward two primary therapeutic avenues: oncology and infectious diseases.[1][3] Cinnoline derivatives have been shown to induce cancer cell death and inhibit microbial growth.[4] Therefore, this guide proposes a dual-pronged screening cascade to comprehensively evaluate the potential of novel this compound compounds as both anticancer and antimicrobial agents. This parallel approach ensures that the full therapeutic potential of the chemical series is explored from the outset.

Section 2: The Anticancer Activity Screening Cascade

The primary objective of an anticancer drug is to eliminate malignant cells, ideally through programmed cell death (apoptosis), while sparing healthy tissue.[5] Our anticancer screening cascade is designed to first identify cytotoxic compounds and then systematically investigate their pro-apoptotic activity and potential molecular targets, such as protein kinases, which are frequently dysregulated in cancer.[6][7]

Primary Screen: In Vitro Cytotoxicity Assessment

The foundational step is to determine whether the novel compounds exhibit cytotoxic or cytostatic effects against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces a measured biological activity by 50%. The choice of assay is critical. The MTT assay, which measures the metabolic activity of mitochondrial dehydrogenases, is a widely used and robust method for assessing cell viability.[8]

Causality of Experimental Choices: We utilize a panel of cell lines from diverse cancer types (e.g., breast, colon, lung) to identify compounds with broad-spectrum activity or, conversely, selective potency. The MTT assay is chosen for its high-throughput compatibility and its principle of measuring metabolic function, which is a reliable proxy for cell viability.[9] A reduction in the conversion of MTT to formazan directly indicates a loss of metabolically active, viable cells.[8]

G cluster_prep Cell & Compound Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis prep1 Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) prep2 Prepare Serial Dilutions of this compound Derivatives assay1 Seed Cells into 96-well Plates prep2->assay1 assay2 Treat Cells with Compounds (24-72h Incubation) assay1->assay2 assay3 Add MTT Reagent (2-4h Incubation) assay2->assay3 assay4 Solubilize Formazan Crystals (Add Detergent/DMSO) assay3->assay4 analysis1 Read Absorbance (570 nm) assay4->analysis1 analysis2 Calculate % Viability vs. Control analysis1->analysis2 analysis3 Determine IC50 Values (Dose-Response Curve) analysis2->analysis3 end Proceed to Secondary Screens analysis3->end Identify 'Hit' Compounds (IC50 < 10 µM)

Caption: Workflow for primary cytotoxicity screening using the MTT assay.

  • Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Compound IDMCF-7 (Breast Cancer) IC50 [µM]HCT-116 (Colon Cancer) IC50 [µM]A549 (Lung Cancer) IC50 [µM]
F-CIN-018.512.19.2
F-CIN-02> 50> 50> 50
F-CIN-031.22.54.8
F-CIN-0422.435.818.9
F-CIN-050.91.12.3
Doxorubicin0.20.30.4

Table 1: Representative cytotoxicity data for a series of novel this compound derivatives against human cancer cell lines. Doxorubicin is included as a positive control. Compounds with IC50 values below 10 µM (e.g., F-CIN-01, F-CIN-03, F-CIN-05) are considered hits for further investigation.

Secondary Screen: Mechanism of Action - Apoptosis Induction

Identifying a compound as cytotoxic is only the first step. An ideal anticancer agent induces apoptosis, a controlled form of cell death that avoids the inflammatory response associated with necrosis.[10] Therefore, secondary screening should focus on confirming that the observed cytotoxicity is due to apoptosis.

Causality of Experimental Choices: We measure the activity of caspases, the key executioner enzymes of the apoptotic cascade. Specifically, a luminescent or fluorescent assay for Caspase-3 and Caspase-7 activity provides a direct, quantifiable measure of apoptosis induction. This is more specific than assays that only measure cell membrane changes (like Annexin V), as caspase activation is a definitive event in the apoptotic pathway.[11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Ligand Binding caspase37 Caspase-3/7 (Executioner) caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.

  • Cell Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the hit compounds (e.g., at their IC50 and 5x IC50 concentrations) for a relevant time period (e.g., 24 hours).

  • Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically contains a proluminescent caspase-3/7 substrate in an assay buffer.

  • Assay Execution: Allow the plate and reagents to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Mix the plate on a shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate) or express it as a fold-change over the vehicle-treated control. A significant increase in luminescence indicates caspase-3/7 activation and apoptosis.

Tertiary Screen: Molecular Target Identification

Many cinnoline and quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis.[6][12][13] The PI3K/Akt/mTOR and Ras/Raf/MEK pathways, often activated by receptor tyrosine kinases (RTKs) like EGFR, c-Met, and VEGFR, are common targets.[6]

Causality of Experimental Choices: Based on the established literature for the broader chemical class, a targeted kinase inhibition screen is a logical next step.[1][14] Assays like the LanthaScreen™ Eu Kinase Binding assay or ADP-Glo™ assay provide a direct measure of a compound's ability to interfere with kinase function, either by blocking the ATP binding site or by other mechanisms.[15] Focusing on kinases known to be dysregulated in the cancer cell lines where the compounds were most active (e.g., c-Met in certain lung or gastric cancers) provides a rational path to identifying the molecular target.[1]

G rtk Receptor Tyrosine Kinase (e.g., EGFR, c-Met) pi3k PI3K rtk->pi3k Growth Factor pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates mtor mTORC1 akt->mtor Activates survival Cell Proliferation, Survival, Angiogenesis mtor->survival

Caption: Simplified PI3K/Akt/mTOR pathway, a key target for anticancer therapies.

Compound IDc-Met IC50 [µM]EGFR IC50 [µM]VEGFR2 IC50 [µM]
F-CIN-030.255.88.1
F-CIN-050.110.92.4

Table 2: Representative kinase inhibition data for the most potent cytotoxic compounds. The data suggests that F-CIN-03 and F-CIN-05 may exert their anticancer effects at least in part through potent and selective inhibition of the c-Met kinase.

Section 3: The Antimicrobial Activity Screening Cascade

The second arm of our screening strategy evaluates the potential of this compound derivatives as antimicrobial agents. The cornerstone of this evaluation is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Primary Screen: Minimum Inhibitory Concentration (MIC)

Causality of Experimental Choices: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[17][18] It is reproducible, scalable for screening multiple compounds, and provides a quantitative MIC value, which is more informative than qualitative methods like disk diffusion.[16] We screen against a representative panel of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungus (Candida albicans), to assess the spectrum of activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 2-fold Serial Dilutions of Compounds in Broth prep2 Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) assay1 Dispense Compound Dilutions into 96-well Plate prep1->assay1 assay2 Inoculate Wells with Microbial Suspension prep2->assay2 assay1->assay2 assay3 Incubate at 37°C (18-24 hours) assay2->assay3 analysis1 Visually Inspect for Turbidity (Bacterial Growth) assay3->analysis1 analysis2 Determine MIC: Lowest Concentration with No Visible Growth analysis1->analysis2 end Proceed to Secondary Screens (e.g., MBC, Time-Kill) analysis2->end Identify 'Hit' Compounds (Low MIC Values)

Caption: Workflow for MIC determination via the broth microdilution method.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each this compound derivative in an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18][19] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final target inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]

  • Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17]

Compound IDS. aureus (Gram +) MIC [µg/mL]E. coli (Gram -) MIC [µg/mL]C. albicans (Fungus) MIC [µg/mL]
F-CIN-01832> 64
F-CIN-02> 64> 64> 64
F-CIN-0316> 6432
F-CIN-044816
F-CIN-05> 64> 64> 64
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

Table 3: Representative Minimum Inhibitory Concentration (MIC) data for a series of novel this compound derivatives. Ciprofloxacin and Fluconazole are included as positive controls for bacteria and fungi, respectively. Compound F-CIN-04 shows the most promising broad-spectrum activity.

Section 4: Conclusion and Future Directions

This guide outlines a robust, logically structured cascade for the initial biological screening of novel this compound derivatives. By systematically evaluating both anticancer and antimicrobial activities, researchers can efficiently identify lead compounds for further development.

Compounds that demonstrate potent and selective cytotoxicity (e.g., F-CIN-03, F-CIN-05) and induce apoptosis should be advanced to more complex studies. These include validation of kinase inhibition in cellular assays (e.g., Western blotting for downstream target phosphorylation), screening against larger kinase panels to assess selectivity, and ultimately, evaluation in preclinical in vivo cancer models.

Similarly, compounds with promising antimicrobial activity (e.g., F-CIN-04) should be further characterized. Subsequent steps include determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to assess whether the compound is static or cidal, performing time-kill kinetic studies, and investigating the mechanism of action (e.g., cell wall, protein, or DNA synthesis inhibition). For all lead candidates, early assessment of physicochemical properties and ADME/Tox profiles is crucial for successful drug development.

Section 5: References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2255. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]

  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (n.d.). ResearchGate. [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. (n.d.). LinkedIn. [Link]

  • Guan, Y. F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4785. [Link]

  • An overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

  • Tawa, P., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(3), 263-276. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Guan, Y. F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 1017-1022. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-121. [Link]

  • Asif, M., et al. (2025). An Overview of Diverse Biological Activities of Cinnoline Scaffold. Mini-Reviews in Organic Chemistry, 22(2), 162-176. [Link]

  • Navin, M., et al. (2004). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 17(1), 64-74. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31213-31234. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Semantic Scholar. [Link]

  • Wang, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(21), 5183. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). Pharmaceutical Technology. [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. [Link]

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). IJRPR. [Link]

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. [Link]

  • Preparation and Biological Screening of Novel Heterocyclic Compounds. (n.d.). IJTSRD. [Link]

  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... (n.d.). ResearchGate. [Link]

  • Cinnoline Derivatives with Biological Activity. (2007). ResearchGate. [Link]

  • MTT assay. (n.d.). Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

Sources

Exploring the Chemical Space of 6-Fluorocinnoline Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel 6-fluorocinnoline analogues. It is intended for researchers, medicinal chemists, and drug development professionals interested in exploring this promising, yet underexplored, heterocyclic scaffold for the discovery of new therapeutic agents. By leveraging established principles of medicinal chemistry and drawing parallels from related pharmacophores, this document outlines a systematic approach to unlock the therapeutic potential of the this compound core.

Introduction: The Cinnoline Scaffold and the Strategic Importance of Fluorine

The cinnoline nucleus, a bicyclic heteroaromatic system, is a recognized privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[3][4][5] The incorporation of a fluorine atom into small molecule drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[6] Specifically, the 6-fluoro substitution on the cinnoline ring is hypothesized to modulate the electronic properties of the scaffold, potentially leading to enhanced biological activity and novel target interactions.

This guide will delineate a strategic pathway for the exploration of the this compound chemical space, from initial synthesis to preliminary biological evaluation.

Synthetic Strategies for this compound Analogues

The synthetic accessibility of a scaffold is paramount for its successful exploration. The primary route to the this compound core commences with the commercially available 4-fluoroaniline. A versatile and modular synthetic approach is proposed, allowing for diversification at key positions of the cinnoline ring.

Core Synthesis: The Friedel-Crafts Cyclization Approach

A robust method for the construction of the this compound-4-one core involves a multi-step sequence starting from 4-fluoroaniline.[7]

Protocol 1: Synthesis of 3-acetyl-6-fluoro-1H-cinnolin-4-one

  • Diazotization of 4-fluoroaniline: 4-fluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C to generate the corresponding diazonium salt.

  • Japp-Klingemann reaction: The diazonium salt is coupled with a β-keto ester, such as ethyl acetoacetate, in a buffered aqueous ethanol solution to form a hydrazone intermediate.

  • Intramolecular Friedel-Crafts cyclization: The dried hydrazone is subjected to intramolecular cyclization using a Lewis acid catalyst, such as anhydrous aluminum chloride, in a high-boiling point solvent like chlorobenzene, to yield 3-acetyl-6-fluoro-1H-cinnolin-4-one.[7]

Diversification of the this compound Scaffold

With the core scaffold in hand, subsequent modifications can be introduced at various positions to explore the structure-activity relationship (SAR).

Workflow for Analogue Synthesis

G cluster_0 Diversification at C3 cluster_1 Diversification at C4 cluster_2 Diversification at N1 start 4-Fluoroaniline diazotization Diazotization start->diazotization hydrazone Hydrazone Formation (Japp-Klingemann) diazotization->hydrazone cyclization Friedel-Crafts Cyclization hydrazone->cyclization core 3-acetyl-6-fluoro- 1H-cinnolin-4-one cyclization->core bromination Bromination core->bromination chlorination Chlorination (POCl3) core->chlorination alkylation N-Alkylation core->alkylation arylation N-Arylation core->arylation c3_thiazole Thiazole Formation bromination->c3_thiazole c3_other Other C3 Modifications bromination->c3_other c4_amino Nucleophilic Substitution (Amines) chlorination->c4_amino c4_suzuki Suzuki Coupling (Aryl Boronic Acids) chlorination->c4_suzuki

Caption: Synthetic workflow for the diversification of the this compound scaffold.

Protocol 2: C3-Position Modification via Thiazole Formation

  • Bromination: The acetyl group of 3-acetyl-6-fluoro-1H-cinnolin-4-one is brominated using elemental bromine in a suitable solvent, such as acetic acid, to yield 3-bromoacetyl-6-fluoro-1H-cinnolin-4-one.[7]

  • Hantzsch Thiazole Synthesis: The bromoacetyl intermediate is reacted with various thioamides to construct a diverse library of C3-thiazolyl-6-fluorocinnoline analogues.[7]

Protocol 3: C4-Position Modification

  • Chlorination: The 4-oxo group can be converted to a chloro group by treatment with phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-6-fluorocinnoline is a versatile intermediate for SNAr reactions with a wide range of nucleophiles, such as primary and secondary amines, to introduce diverse functionalities at the C4 position.

  • Palladium-Catalyzed Cross-Coupling: The 4-chloro intermediate can also be utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction with aryl boronic acids, to introduce aryl or heteroaryl substituents.

Protocol 4: N1-Position Modification

  • N-Alkylation/Arylation: The N1 position of the cinnolinone ring can be alkylated or arylated using appropriate alkyl halides or aryl halides under basic conditions.

Biological Evaluation Strategy

A tiered screening approach is recommended to efficiently evaluate the synthesized analogues and identify promising lead compounds.

Primary Screening: Antiproliferative and Antimicrobial Assays

Given the known activities of the broader cinnoline class, initial screening should focus on anticancer and antimicrobial activities.

Protocol 5: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the this compound analogues for 72 hours.

  • MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each compound.

Table 1: Hypothetical Antiproliferative Activity of this compound Analogues

Compound IDR1 (C3)R2 (C4)R3 (N1)IC₅₀ (µM) - MCF-7IC₅₀ (µM) - HCT-116IC₅₀ (µM) - A549
6FC-001 AcetylOHH> 50> 50> 50
6FC-002 2-ThiazolylOHH25.332.145.8
6FC-003 AcetylNH-PhH15.712.428.9
6FC-004 2-ThiazolylNH-PhH5.23.89.1
6FC-005 2-ThiazolylNH-(4-Cl-Ph)H1.82.14.5
6FC-006 2-ThiazolylNH-PhCH₃4.93.58.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Broth Microdilution: The assay is performed according to CLSI guidelines. Serial dilutions of the compounds are prepared in 96-well plates containing the appropriate broth medium.

  • Inoculation and Incubation: The wells are inoculated with a standardized suspension of the microorganisms and incubated under appropriate conditions.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Secondary Screening: Target Identification and Mechanism of Action Studies

Promising compounds from the primary screens should be advanced to secondary assays to elucidate their mechanism of action.

Workflow for Biological Evaluation and Target Identification

G cluster_0 Hit Identification cluster_1 Lead Optimization start Synthesized this compound Analogues primary_screening Primary Screening - Antiproliferative (MTT) - Antimicrobial (MIC) start->primary_screening active_compounds Active Compounds (IC50 < 10 µM or MIC < 16 µg/mL) primary_screening->active_compounds secondary_screening Secondary Screening - Kinase Inhibition Assays - Cell Cycle Analysis - Apoptosis Assays active_compounds->secondary_screening sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screening->sar_analysis admet_profiling In Vitro ADMET Profiling (Metabolic Stability, Solubility) sar_analysis->admet_profiling in_vivo In Vivo Efficacy Studies (Xenograft Models) admet_profiling->in_vivo

Caption: Tiered screening cascade for the biological evaluation of this compound analogues.

Kinase Inhibition Assays: Based on the structural similarity of cinnolines to known kinase inhibitors like quinolines and quinazolines, a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Src family kinases) should be screened.[8][]

Cell Cycle Analysis: Flow cytometry can be used to determine if the antiproliferative effects are due to cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

Apoptosis Assays: Annexin V/propidium iodide staining can be employed to determine if the compounds induce programmed cell death.

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic diversification of the this compound scaffold will enable the elucidation of key SAR trends. For instance, the hypothetical data in Table 1 suggests that:

  • The presence of a C3-thiazolyl group may enhance activity compared to an acetyl group.

  • Substitution at the C4-position with an amino group appears beneficial, with further electronic modifications on the phenyl ring (e.g., a chloro substituent) potentially leading to increased potency.

  • Modification at the N1-position should be explored to modulate physicochemical properties and target engagement.

Future work should focus on lead optimization of the most promising hits, including the improvement of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic and screening strategies outlined in this guide provide a robust framework for the systematic exploration of its chemical space. Through a combination of rational design, efficient synthesis, and a tiered biological evaluation cascade, the full therapeutic potential of this compound analogues can be unlocked.

References

  • A concise review on cinnoline scaffold. (2024). [Source not further specified]
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. (n.d.). Retrieved from [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Cinnoline Scaffold-A Molecular Heart of Medicinal Chemistry? - PubMed. (2019). Retrieved from [Link]

  • An Overview of Diverse Biological Activities of Cinnoline Scaffold - OUCI. (n.d.). Retrieved from [Link]

  • Synthesis of some fluorocinnoline derivatives and evaluation for their antitubercular activities | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Cinnoline Derivatives with Biological Activity - ResearchGate. (2007). Retrieved from [Link]

  • Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. (2025). Retrieved from [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. (n.d.). Retrieved from [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structure--activity relationship of quinolones - PubMed. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. (2003). Retrieved from [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline ( Furan ) derivatives | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Cinnoline derivatives with biological activity - PubMed. (2007). Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies - PubMed. (2020). Retrieved from [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PubMed. (2013). Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of Fluorine-Substituted Cinnolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the core physicochemical properties of fluorine-substituted cinnolines. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of these heterocyclic compounds. We will explore how the strategic incorporation of fluorine atoms into the cinnoline scaffold modulates key parameters relevant to drug action, from solubility and basicity to metabolic stability and spectroscopic behavior.

Part 1: The Strategic Role of Fluorinated Cinnolines in Medicinal Chemistry

The cinnoline scaffold, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a "privileged" structure in medicinal chemistry. Its rigid conformation and ability to participate in various non-covalent interactions have made it a cornerstone for designing ligands targeting a range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine, being the most electronegative element, exerts powerful local electronic effects without a significant steric penalty. Its strategic placement on the cinnoline ring can profoundly influence the molecule's physicochemical and pharmacological properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the compound's half-life and bioavailability.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms. This modulation is critical for controlling the ionization state of a drug at physiological pH (around 7.4), which in turn affects its solubility, cell permeability, and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich groups in a protein's binding pocket, such as the carbonyl groups of the peptide backbone. These non-covalent interactions can lead to a significant increase in binding affinity and selectivity.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more favorable for binding to its target.

This guide will delve into the specific physical properties of fluorine-substituted cinnolines, providing both a theoretical framework and practical data to inform rational drug design.

Part 2: Core Physicochemical Properties and the Impact of Fluorination

The success of a drug candidate is intimately linked to its physicochemical properties. Here, we dissect the key parameters for fluorine-substituted cinnolines.

Acidity and Basicity (pKa)

The pKa value dictates the extent of ionization of a molecule in a given environment. For cinnolines, the basicity of the nitrogen atoms is a critical parameter. The non-protonated form is generally more membrane-permeable, while the protonated form often exhibits higher aqueous solubility and can form crucial ionic interactions with the biological target.

Fluorine's potent inductive electron-withdrawing effect (-I effect) plays a pivotal role in modulating the pKa of the cinnoline nitrogens. When a fluorine atom is placed on the carbocyclic ring of the cinnoline system, it pulls electron density away from the heterocyclic ring, thereby decreasing the basicity of the nitrogen atoms (resulting in a lower pKa).

Table 1: Comparison of pKa Values for Cinnoline and Fluorinated Derivatives

CompoundSubstitution PositionpKaReference
CinnolineUnsubstituted2.70General textbook value
6-Fluoro-4-methylcinnoline6-Fluoro1.83
7-Fluoro-4-methylcinnoline7-Fluoro1.87
8-Fluoro-4-methylcinnoline8-Fluoro1.25

As demonstrated in the table, the introduction of a single fluorine atom can reduce the pKa by nearly a full log unit or more, a significant change that can drastically alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipidic (non-polar) versus an aqueous (polar) environment. It is a critical factor influencing membrane permeability, plasma protein binding, and solubility.

While fluorine is highly electronegative, its impact on lipophilicity is context-dependent. A single fluorine substitution often increases lipophilicity, as the C-F bond is less polarizable than a C-H bond and can create a more hydrophobic surface. However, the overall effect also depends on the change in the molecule's dipole moment and its potential for intramolecular hydrogen bonding.

For ionizable molecules like cinnolines, the LogD is a more physiologically relevant parameter as it takes the pKa into account. The relationship is given by:

  • For bases: LogD = LogP - log(1 + 10^(pKa - pH))

Given that fluorine substitution lowers the pKa of cinnolines, it will increase the proportion of the neutral, more lipophilic species at a given pH (e.g., pH 7.4) compared to its non-fluorinated analog. This can lead to higher LogD values and improved cell permeability.

Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. The solubility of cinnolines is influenced by a balance between the crystalline lattice energy of the solid state and the solvation energy in water.

Fluorine substitution can have a complex effect on solubility:

  • Increased Lipophilicity: As discussed, fluorine can increase LogP, which generally correlates with lower aqueous solubility.

  • Crystal Packing: The introduction of fluorine can alter the crystal packing forces within the solid state. This can either increase or decrease the energy required to break the crystal lattice, thus affecting solubility.

  • pKa Modulation: By lowering the pKa, fluorination increases the fraction of the neutral, less soluble form at a given pH. However, for compounds that are formulated as salts, the intrinsic solubility of the free base is a key starting point.

Spectroscopic Properties

¹⁹F NMR Spectroscopy: The presence of fluorine provides a powerful analytical tool: ¹⁹F NMR. This technique is highly sensitive, has a wide chemical shift range, and typically shows simple spectra due to the 100% natural abundance of the ¹⁹F isotope. It is invaluable for:

  • Confirming the successful incorporation and regiochemistry of fluorine in the synthesized molecule.

  • Studying drug-protein interactions, as the ¹⁹F chemical shift is highly sensitive to its local environment. A change in the signal upon binding can provide information about the binding event and the nature of the binding pocket.

UV-Vis Absorption and Fluorescence: The electronic properties of the cinnoline ring are altered by fluorine substitution. The electron-withdrawing nature of fluorine can cause a shift in the absorption and emission maxima. For instance, studies on fluorinated 4-cinnolinone-3-carboxylic acids have shown that the position of the fluorine atom influences the photophysical properties, leading to changes in fluorescence quantum yields and lifetimes. This can be relevant for developing fluorescent probes or for understanding potential phototoxicity.

Part 3: Experimental Protocols for Characterization

To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections detail robust methods for determining key parameters of fluorine-substituted cinnolines.

Protocol: pKa Determination by UV-Metric Titration

This method is highly suited for chromophoric compounds like cinnolines, as it relies on the change in UV absorbance as the molecule's ionization state changes with pH.

Principle: The UV-Vis spectrum of the protonated form of the cinnoline will differ from that of its neutral form. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be accurately calculated.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Stock Solution: Prepare a concentrated stock solution of the fluorine-substituted cinnoline in a suitable organic solvent (e.g., DMSO).

  • Titration Plate Setup: In a 96-well UV-transparent plate, add the appropriate buffer to each well. Then, add a small, constant amount of the compound stock solution to each well.

  • Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at the chosen wavelength versus pH.

    • Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Buffer Series (pH 1-10) P2 Prepare Compound Stock (DMSO) E1 Aliquot Buffers to UV-Plate P2->E1 E2 Add Compound Stock to each well E1->E2 E3 Measure Absorbance (250-500 nm) E2->E3 A1 Plot Absorbance vs. pH at key wavelength E3->A1 A2 Fit Data to Henderson-Hasselbalch Eq. A1->A2 A3 Determine pKa A2->A3

Caption: Workflow for pKa determination using UV-metric titration.

Protocol: Kinetic Solubility Determination by Nephelometry

This high-throughput method measures the solubility of a compound as it precipitates out of an aqueous buffer from a DMSO stock solution.

Principle: When a compound precipitates from solution, it forms fine particles that scatter light. Nephelometry measures this scattered light to determine the point of precipitation, which corresponds to the kinetic solubility limit.

Methodology:

  • Compound Plating: Prepare serial dilutions of the fluorine-substituted cinnoline in DMSO in a 96-well plate.

  • Buffer Addition: Using a liquid handler, rapidly add a physiological buffer (e.g., PBS, pH 7.4) to the DMSO plate.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) to allow precipitation to equilibrate.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer or a plate reader capable of turbidity measurements.

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The concentration at which the turbidity signal begins to rise sharply above the background is identified as the kinetic solubility.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Compound Serial Dilutions in DMSO E1 Add Aqueous Buffer (e.g., PBS, pH 7.4) P1->E1 E2 Incubate Plate (e.g., 2 hours) E1->E2 E3 Measure Turbidity (Nephelometry) E2->E3 A1 Plot Turbidity vs. Concentration E3->A1 A2 Identify Precipitation Point A1->A2 A3 Determine Kinetic Solubility A2->A3

Caption: Workflow for kinetic solubility determination via nephelometry.

Part 4: Conclusion and Future Outlook

The strategic incorporation of fluorine into the cinnoline scaffold is a powerful strategy for fine-tuning the physicochemical properties of drug candidates. As we have seen, fluorination provides a predictable means to modulate pKa, a critical parameter governing ADME properties. While its effects on lipophilicity and solubility are more nuanced and context-dependent, the introduction of fluorine offers medicinal chemists a versatile tool to overcome common liabilities in drug discovery.

The future of this field lies in the development of more sophisticated computational models that can accurately predict the impact of fluorination on crystal packing and solvation energies, thereby enabling a more precise in silico design of cinnoline derivatives with optimal solubility profiles. Furthermore, the application of ¹⁹F NMR in fragment-based screening and for studying drug-target interactions will continue to provide invaluable insights, accelerating the discovery of novel therapeutics based on the fluorinated cinnoline core.

Part 5: References

  • A. R. Katritzky, F. R. S. Alan, R. Taylor. The pKa values of methyl- and halogeno-cinnolines in aqueous solution. Journal of the Chemical Society B: Physical Organic. 1968. [Link]

  • G. M. S. El-Din, A. A. Geies, K. M. A. El-Dean, A. A. Hassan. Synthesis and some reactions of 6-chloro-4-methyl-3-cyanocinnoline. Phosphorus, Sulfur, and Silicon and the Related Elements. 2011. [Link]

  • A. F. M. Fahmy, M. S. K. Youssef, M. S. A. El-Sabbagh, S. A. A. El-Rahman, E. A. A. El-Hafeza. Synthesis and reactions of some new 4-methyl-6-substituted cinnoline derivatives with expected potential biological activity. Indian Journal of Chemistry - Section B. 2007. [Link]

  • A. M. O'Connell, M. G. P. Martin, S. E. O'Conor, D. O'Shea. Synthesis and Photophysical Properties of Fluorinated 4-Cinnolinone-3-carboxylic Acids. The Journal of Organic Chemistry. 2007. [Link]

  • M. J. Genin, D. A. Allwine, D. J. Anderson, M. R. Barbachyn, J. E. D. Bene, K. C. Grega, D. J. Klinedinst, L. A. Sante, E. P. Seest, M. R. Thomas, M. J. Witty. Substituted Cinnoline and Phthalazine Antibacterial Agents. US Patent 6,514,979 B1. 2003.

Methodological & Application

The Strategic Utility of 6-Fluorocinnoline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 6-fluorocinnoline as a pivotal building block in organic synthesis. Moving beyond a mere recitation of procedures, this document elucidates the chemical principles and strategic considerations underpinning the use of this fluorinated heterocycle. We will explore its reactivity in key synthetic transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing detailed, field-proven protocols. The inherent value of the fluorine substituent in modulating the electronic properties of the cinnoline core will be a recurring theme, offering insights into its role in reaction control and as a bioisostere in medicinal chemistry.

Introduction: The Cinnoline Scaffold and the Fluorine Advantage

The cinnoline moiety, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The strategic incorporation of a fluorine atom at the 6-position profoundly influences the molecule's physicochemical properties. Fluorine, being the most electronegative element, imparts a strong inductive effect, altering the electron density of the aromatic system. This modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4]

The presence of the fluorine atom in this compound serves two primary purposes in organic synthesis:

  • Modulation of Reactivity: The electron-withdrawing nature of fluorine can influence the regioselectivity and rate of synthetic transformations on the cinnoline ring system.

  • A Versatile Handle for Further Functionalization: While fluorine itself can be a site for nucleophilic aromatic substitution, its true power often lies in directing or activating other positions on the ring for reactions like C-H functionalization or by being replaced in cross-coupling reactions where a bromo or iodo analogue is used as a proxy.

This guide will provide detailed protocols for leveraging the unique reactivity of the 6-position of the cinnoline scaffold, using 6-halocinnolines (with a focus on the reactivity imparted by the fluorine in the final product) as key intermediates.

Synthesis of the this compound Precursor

While various methods exist for the synthesis of the core cinnoline ring system, a common route to substituted cinnolines involves the cyclization of appropriately functionalized anilines. A practical synthetic route to a key precursor, a 6-halocinnoline, can be achieved through a multi-step sequence starting from a functionalized aryl halide.[5]

Workflow for a 6-Halocinnoline Precursor Synthesis:

G cluster_0 Synthesis of 6-Halocinnoline Precursor A Functionalized Aryl Halide B Sonogashira Coupling A->B Terminal Alkyne, Pd/Cu catalyst C SNAr with Hydrazine Reagent B->C Hydrazine 1,2-dicarboxylate D In situ 6-endo-dig Cyclization C->D Heat E Aromatization D->E Oxidant F 6-Halocinnoline E->F

Caption: A generalized workflow for the synthesis of a 6-halocinnoline precursor.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.[6][7] For the purpose of these application notes, we will focus on protocols using 6-bromocinnoline as a readily accessible precursor that leads to products analogous to those derived from this compound, with the understanding that the fluorine atom in the final product significantly influences its biological and chemical properties.

Buchwald-Hartwig Amination: Synthesis of 6-Aminocinnoline Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6][8][9] This reaction is invaluable for the synthesis of 6-aminocinnoline derivatives, which are key intermediates for further elaboration or as final drug candidates.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos or BINAP) is often employed. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the reductive elimination step.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.

Experimental Protocol: Synthesis of a 6-(Piperidin-1-yl)cinnoline

  • Reaction Setup: To a flame-dried Schlenk tube, add 6-bromocinnoline (1.0 equiv.), piperidine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Precursor Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XantphosA bulky, electron-rich ligand that promotes efficient catalysis.
Base Sodium tert-butoxideA strong, non-nucleophilic base essential for the catalytic cycle.
Solvent TolueneAnhydrous and aprotic, suitable for the reaction conditions.
Temperature 100-110 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Catalytic Cycle for Buchwald-Hartwig Amination:

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Ligand Exchange C->D HNR'R'', Base E Ar-Pd(II)(NHR'R'')L2 D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-NR'R'' F->G

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a bond between an aryl halide and a terminal alkyne.[10][11] This reaction is highly efficient for introducing alkynyl functionalities at the 6-position of the cinnoline ring, providing access to a class of compounds with applications in materials science and medicinal chemistry.[12][13]

Rationale for Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI) is the classic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)cinnoline

  • Reaction Setup: To a Schlenk flask, add 6-bromocinnoline (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add anhydrous triethylamine, followed by phenylacetylene (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄A reliable Pd(0) catalyst for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate.
Base/Solvent TriethylamineActs as both a base to deprotonate the alkyne and as a solvent.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this efficient reaction.

Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization at the 6-Position

Nucleophilic aromatic substitution (SNAr) is a powerful method for the direct functionalization of electron-deficient aromatic rings.[14] The presence of the two nitrogen atoms in the cinnoline ring, coupled with the strong electron-withdrawing effect of the fluorine atom at the 6-position, makes this position susceptible to attack by nucleophiles.

Causality of Reactivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing groups (in this case, the cinnoline nitrogens and the fluorine atom) are crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.

Experimental Protocol: Synthesis of 6-(Morpholino)cinnoline

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.) and morpholine (3.0 equiv.).

  • Solvent: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120-150 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mechanism of SNAr Reaction:

G cluster_0 SNAr Mechanism A This compound B Nucleophilic Attack A->B Nucleophile (e.g., Morpholine) C Meisenheimer Complex (Resonance Stabilized) B->C D Elimination of Fluoride C->D E 6-Substituted Cinnoline D->E

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution on this compound.

C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a highly attractive and sustainable strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials.[15][16] While the functionalization of the C-H bonds of cinnoline is a developing area, insights can be drawn from the extensive research on the C-H activation of related N-heterocycles like quinoline.[17][18] The regioselectivity of C-H functionalization on the cinnoline ring will be influenced by the electronic and steric environment of each C-H bond. The presence of the fluorine atom at the 6-position will likely direct metallation to adjacent positions, offering a pathway to novel substituted cinnolines. Further research in this area is warranted to fully explore the potential of C-H functionalization on the this compound scaffold.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine atom and the diazine core, allow for a range of synthetic transformations. This guide has provided detailed protocols and the underlying chemical principles for key reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. By understanding the reactivity of this scaffold, researchers can strategically incorporate it into their synthetic routes to access novel molecules with potential applications in medicinal chemistry and materials science. The continued exploration of new synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly further expand the utility of this compound and its derivatives.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis and reactivity of fluorinated heterocycles. (2020). ResearchGate. Retrieved from [Link]

  • Methods for the synthesis of cinnolines (Review). (2018). ResearchGate. Retrieved from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). PMC. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed. Retrieved from [Link]

  • Synthesis and reactivity of fluorinated heterocycles. (2020). Semantic Scholar. Retrieved from [Link]

  • A Practical Synthetic Route to Cinnolines: Application to the Design and Synthesis of RSV NNI Inhibitor JNJ‐8003 Analogues. (2021). ResearchGate. Retrieved from [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). PMC. Retrieved from [Link]

  • A Concise Review on Cinnolines. (2020). Innovative Journal. Retrieved from [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2019). PMC. Retrieved from [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Zenodo. Retrieved from [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (2023). MDPI. Retrieved from [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Semantic Scholar. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (2020). University of Southampton ePrints. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. (2023). ResearchGate. Retrieved from [Link]

  • Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. (2022). Princeton University. Retrieved from [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. (2020). DSpace@MIT. Retrieved from [Link]

  • Sonogashira Coupling. (2022). Organic Chemistry Portal. Retrieved from [Link]

  • A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. (2015). Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Sonogashira coupling. (2023). Wikipedia. Retrieved from [Link]

  • Special Issue : Palladium Catalysts for Cross-Coupling Reaction. (2023). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010). ResearchGate. Retrieved from [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (2021). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig amination. (2023). YouTube. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). International Journal of Chemistry and Materials Research. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (2024). Organic Chemistry Portal. Retrieved from [Link]

  • Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). MDPI. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (2021). Chemical Communications. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (2017). ACS Publications. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. (2011). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. (2021). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. Retrieved from [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. (2021). Semantic Scholar. Retrieved from [Link]

  • Nucleophilic Substitution with Amines. (2020). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Alkylation of the 6-Fluorocinnoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the 6-Fluorocinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The strategic incorporation of a fluorine atom at the 6-position of the cinnoline ring can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[3] Consequently, the this compound core is an attractive starting point for the development of novel therapeutics.

N-alkylation of the cinnoline ring system is a critical step in the diversification of this scaffold, allowing for the introduction of various functionalities that can fine-tune the molecule's biological activity and pharmacokinetic profile. This guide provides a detailed overview of proposed protocols for the N-alkylation of the this compound scaffold, drawing upon established methodologies for related nitrogen-containing heterocycles. We will delve into the critical aspect of regioselectivity and provide step-by-step experimental procedures for key synthetic strategies.

Understanding N-Alkylation in the Cinnoline Ring: The Challenge of Regioselectivity

The cinnoline ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation. The distribution of the final products, the N1- and N2-alkylated regioisomers, is influenced by several factors:

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom at the 6-position is expected to decrease the overall electron density of the aromatic system, potentially influencing the nucleophilicity of both nitrogen atoms.[4][5]

  • Steric Hindrance: The steric bulk of the alkylating agent and any substituents on the cinnoline ring can influence the accessibility of the N1 and N2 positions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the kinetic versus thermodynamic control of the reaction, thereby affecting the regioselectivity.[6]

Distinguishing between the N1 and N2 isomers is crucial and can be achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can be invaluable in determining the spatial proximity between the newly introduced alkyl group and the protons on the cinnoline scaffold, allowing for unambiguous structural assignment.[7]

Proposed N-Alkylation Strategies and Protocols

Given the limited direct literature on the N-alkylation of this compound, the following protocols are adapted from established procedures for similar heterocyclic systems. Researchers should consider these as starting points and anticipate the need for optimization.

Strategy 1: Direct N-Alkylation with Alkyl Halides

This is a classical and straightforward approach to N-alkylation. The reaction involves the deprotonation of the cinnoline nitrogen by a suitable base, followed by nucleophilic attack on an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often employed to ensure complete deprotonation of the relatively weakly acidic N-H bond of the cinnoline. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Alkylating Agent: Primary and secondary alkyl halides (iodides and bromides being more reactive than chlorides) are common choices. The reactivity of the alkylating agent will influence the required reaction temperature and time.

Experimental Protocol 1: General Procedure for Direct N-Alkylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and the chosen solvent (e.g., anhydrous DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add the base (e.g., NaH, 1.1 equiv.) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour, or until gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.1-1.5 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation: Representative Reaction Conditions for Direct N-Alkylation

EntryAlkylating AgentBaseSolventTemperature (°C)Expected Outcome
1Methyl IodideNaHDMF0 to RTMixture of N1- and N2-methyl-6-fluorocinnoline
2Benzyl BromideK₂CO₃AcetonitrileRefluxMixture of N1- and N2-benzyl-6-fluorocinnoline
3Isopropyl BromideNaHTHFRT to 50Mixture of N1- and N2-isopropyl-6-fluorocinnoline

Note: The ratios of N1 to N2 isomers will need to be determined experimentally.

Strategy 2: Mitsunobu Reaction

The Mitsunobu reaction offers a mild and efficient alternative for N-alkylation, particularly when using alcohols as the alkyl source.[2][8][9][10][11] This reaction proceeds via an alkoxyphosphonium salt intermediate.

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous THF is a common solvent for Mitsunobu reactions.

  • Alcohol: A wide range of primary and secondary alcohols can be used. The reaction generally proceeds with inversion of stereochemistry at the alcohol carbon.

Experimental Protocol 2: General Procedure for Mitsunobu N-Alkylation

  • Preparation: To a solution of this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.

  • Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 equiv.) in anhydrous THF to the reaction mixture. A color change is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired N-alkylated products from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Mandatory Visualization: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products This compound This compound Reaction_Mixture Mix in Anhydrous THF Cool to 0 °C This compound->Reaction_Mixture Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Reaction_Mixture PPh3 PPh3 PPh3->Reaction_Mixture DEAD/DIAD DEAD/DIAD Addition Slow Addition of DEAD/DIAD DEAD/DIAD->Addition Reaction_Mixture->Addition Stirring Warm to RT Stir 4-16h Addition->Stirring Concentration Concentrate in vacuo Stirring->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography N-Alkyl-6-fluorocinnoline N-Alkyl-6-fluorocinnoline Chromatography->N-Alkyl-6-fluorocinnoline Triphenylphosphine_oxide Triphenylphosphine_oxide Chromatography->Triphenylphosphine_oxide Hydrazinedicarboxylate Hydrazinedicarboxylate Chromatography->Hydrazinedicarboxylate

Caption: A generalized workflow for the Mitsunobu N-alkylation of this compound.

Strategy 3: Reductive Amination (Indirect N-Alkylation)

Reductive amination is a powerful two-step, one-pot method that can be used to introduce alkyl groups.[12][13][14][15] This strategy would involve the initial formation of a cinnoline precursor that can undergo reductive amination. For instance, if a suitable amino-precursor to this compound is available, it could be reacted with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the N-alkylated product.

Causality Behind Experimental Choices:

  • Reducing Agent: A mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is typically used. These reagents are selective for the reduction of iminiums over carbonyls.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate iminium ion formation.

Experimental Protocol 3: General Procedure for Reductive Amination

  • Preparation: To a solution of the amino-precursor of this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., DCM), add a catalytic amount of acetic acid (e.g., 0.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent (e.g., STAB, 1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Characterization of N-Alkylated this compound Derivatives

The successful synthesis and isomeric purity of the N-alkylated products must be confirmed through rigorous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the appearance of new signals corresponding to the protons of the introduced alkyl group. The chemical shifts of the cinnoline protons will also be affected by the alkylation.

    • ¹³C NMR: Will show new signals for the carbons of the alkyl group.

    • ¹⁹F NMR: Will confirm the presence of the fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): Will aid in the complete assignment of all proton and carbon signals.

    • NOESY: As mentioned earlier, this is a critical experiment to differentiate between the N1 and N2 isomers by observing through-space correlations between the alkyl protons and the cinnoline protons.[7]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the N-alkylated product. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Mandatory Visualization: N1 vs. N2 Regioselectivity

Regioselectivity This compound This compound Alkylation_Conditions [R-X], Base or Mitsunobu or Reductive Amination This compound->Alkylation_Conditions N1_Product N1-Alkyl-6-fluorocinnoline Alkylation_Conditions->N1_Product Kinetic/Thermodynamic Product N2_Product N2-Alkyl-6-fluorocinnoline Alkylation_Conditions->N2_Product Kinetic/Thermodynamic Product

Caption: A diagram illustrating the potential for N1 and N2 regioselectivity in the alkylation of this compound.

Conclusion and Future Outlook

The N-alkylation of the this compound scaffold is a promising avenue for the discovery of novel bioactive molecules. While direct experimental protocols are yet to be extensively reported, the application of established methods such as direct alkylation, the Mitsunobu reaction, and reductive amination provides a solid foundation for further investigation. Careful optimization of reaction conditions and thorough characterization of the resulting products, with a particular focus on determining the regioselectivity, will be paramount to the successful synthesis of a diverse library of N-alkylated this compound derivatives for biological evaluation.

References

  • Banks, H. D. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. J. Org. Chem.2006 , 71 (21), 8249–8257. [Link]

  • Chen, X., et al. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. React. Kinet. Mech. Cat.2013 , 110, 163–173. [Link]

  • Danda, H., et al. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Dembe, K., et al. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2014 , 114 (1), 932–984. [Link]

  • Hartung, R. E., et al. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles2011 , 83 (3), 561. [Link]

  • Linclau, B., et al. Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein J. Org. Chem.2013 , 9, 2458–2475. [Link]

  • Mishra, A., et al. A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results2022 , 13, 3729-3738. [Link]

  • Ogilvie, K. K., et al. Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides. Nucleic Acids Res.1979 , 6 (4), 1695–1708. [Link]

  • Orlovskaya, V. V., et al. EFFECTIVE SYNTHESIS OF 6-[18F]FLUORONICOTINE NITRILE OXIDE ([18F]FNNO), RADIOSYNTHONE FOR THE INTRODUCTION OF FLUORINE-18 INTO BIOLOGICALLY ACTIVE COMPOUNDS. ResearchGate. [Link]

  • Piaz, V. D., et al. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules2019 , 24 (12), 2271. [Link]

  • Regan, C., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1938–1955. [Link]

  • Richter, V. Ueber Cinnolinderivate. Ber. Dtsch. Chem. Ges.1883 , 16 (1), 677–683. [Link]

  • Sebesta, R., et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega2024 , 9 (15), 17368–17378. [Link]

  • Sha, F., et al. Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis. Angew. Chem. Int. Ed.2020 , 59 (44), 19575-19580. [Link]

  • Sharma, P., et al. Catalytic reductive N-alkylation of amines using carboxylic acids. Chem. Commun.2016 , 52 (9), 1855–1858. [Link]

  • Soloshonok, V. A., et al. Literature methods for synthesis of 6,6,6-trifluoro-norleucine (1) via functional group elaborations (FGE) in 2 and alkyl halide alkylations (AHA) of glycine derivatives (3). Application of chiral Ni(II) complexes (4) for preparation of 1 via AHA. ResearchGate. [Link]

  • Tilstam, U., et al. Reductive Amination of Carbonyl C-C Bonds Enables Formal Nitrogen Insertion. J. Am. Chem. Soc.2024 . [Link]

  • Wang, C., et al. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Org. Chem. Front.2018 , 5 (21), 3031–3035. [Link]

  • Widjaja, M. A., et al. Reference-free NOE NMR analysis. Chem. Sci.2020 , 11 (37), 10146–10152. [Link]

  • Wikipedia. Cinnoline. [Link]

  • Wodyński, A., et al. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules2018 , 23 (10), 2465. [Link]

  • Zhang, W., et al. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Molecules2011 , 16 (6), 4934–4941. [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling with 6-Fluorocinnoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SMC-2601

Abstract

This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 6-fluorocinnoline scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We delve into the mechanistic nuances pertinent to this electron-deficient, fluorinated heterocycle, offering field-proven insights into optimizing reaction conditions. A detailed, step-by-step protocol for the coupling of 4-chloro-6-fluorocinnoline with a representative arylboronic acid is provided, alongside a systematic guide for troubleshooting common challenges. This guide is intended for researchers and scientists seeking to synthesize functionalized cinnoline derivatives with high efficiency and reproducibility.

Introduction: The Strategic Importance of Cinnoline Scaffolds

The cinnoline moiety is a privileged bicyclic heteroaromatic scaffold found in numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable core for designing kinase inhibitors, anticancer agents, and other therapeutics. The incorporation of a fluorine atom, as in this compound, can further enhance metabolic stability, membrane permeability, and binding affinity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, a breakthrough recognized with the 2010 Nobel Prize in Chemistry.[1] Its success is rooted in the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3]

However, applying this methodology to electron-deficient N-heterocycles like this compound presents distinct challenges. The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to deactivation.[4] Furthermore, the electron-poor nature of the heterocyclic ring can render oxidative addition more facile but can also influence other steps in the catalytic cycle. This guide provides the necessary framework to navigate these challenges and successfully employ the Suzuki-Miyaura reaction for the synthesis of novel this compound analogues.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5][6] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., 4-chloro-6-fluorocinnoline) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, especially for less reactive halides like chlorides.[5][7] The electron-deficient nature of the cinnoline ring generally facilitates this step.

  • Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species (-ate complex).[8][9] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base and solvent is critical for the efficiency of this step.[10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6][7]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_intermediate pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd_diaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product halide Ar-X (this compound-X) halide->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Coupling of 4-Chloro-6-fluorocinnoline with 4-Methoxyphenylboronic Acid

This protocol describes a representative procedure. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for different boronic acid coupling partners.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Chloro-6-fluorocinnoline182.58183 mg1.01.0
4-Methoxyphenylboronic Acid151.96228 mg1.51.5
Pd₂(dba)₃915.7223 mg0.0250.025
SPhos410.4741 mg0.100.10
K₃PO₄ (anhydrous)212.27425 mg2.02.0
1,4-Dioxane (anhydrous)-8 mL--
Water (degassed)-2 mL--
Experimental Workflow

Workflow Figure 2: Experimental Workflow Diagram prep 1. Reagent Preparation Weigh solids in a glovebox or under inert gas. setup 2. Reaction Setup Combine reagents in a flame-dried flask. Seal with a septum. prep->setup degas 3. Degassing Evacuate and backfill with Argon (3x). Add degassed solvents via syringe. setup->degas reaction 4. Reaction Heat to 100 °C with vigorous stirring. Monitor by TLC or LC-MS. degas->reaction workup 5. Workup Cool to RT. Dilute with EtOAc. Wash with water and brine. reaction->workup purify 6. Purification Dry organic layer (Na₂SO₄). Concentrate and purify by column chromatography. workup->purify analysis 7. Analysis Characterize product by ¹H NMR, ¹³C NMR, and HRMS. purify->analysis

A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 4-chloro-6-fluorocinnoline (183 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), and SPhos (41 mg, 0.10 mmol, 10 mol%).

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[12]

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL). The solvent mixture should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting 4-chloro-6-fluorocinnoline indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization and Key Considerations

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on careful selection of reaction parameters.[7]

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) sources. Pd(II) sources require in situ reduction to the active Pd(0) species, which is usually facilitated by the phosphine ligand.[1][5]
Ligand SPhos , XPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are highly effective for coupling challenging substrates, including heteroaryl chlorides.[2][12] They promote faster oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often required. K₃PO₄ is effective and economical. Cs₂CO₃ can be beneficial for particularly difficult couplings. The base is crucial for activating the boronic acid for transmetalation.[9][11]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA polar aprotic solvent with a small amount of water is typical. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[10][11] Anhydrous conditions can be explored for substrates prone to protodeboronation.[4]
Boronic Acid Partner Boronic Acids, Pinacol Esters (Bpin), TrifluoroboratesBoronic acids are common but can be prone to decomposition (protodeboronation), especially electron-deficient heteroaryl boronic acids.[13] Potassium trifluoroborates or pinacol esters offer greater stability and are excellent alternatives.[1][13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and inert atmosphere. Use a fresh, high-quality catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase the temperature in 10 °C increments (up to the solvent's boiling point).
Recovery of Starting Halide 1. Oxidative addition is too slow (especially for chlorides).2. Catalyst deactivation by cinnoline nitrogen.1. Switch to a more electron-rich, bulky ligand (e.g., RuPhos).2. Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1).
Boronic Acid Decomposition 1. Protodeboronation (hydrolysis of C-B bond).2. Homocoupling of boronic acid.1. Use a more stable boronic acid derivative like a pinacol ester or trifluoroborate salt.[13]2. Ensure the reaction is strictly anaerobic. Reduce reaction time if possible.
Formation of Side Products 1. Hydrodehalogenation of starting material.2. Homocoupling of the halide.1. Ensure the base is not excessively strong or used in large excess. Ensure the boronic acid is of high purity.2. Use a higher ligand-to-palladium ratio to prevent catalyst aggregation into palladium black.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Wiley Online Library. (2016, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Retrieved from [Link]

  • Sci-Hub. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]

  • Cernak, T., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2018, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Palladium Catalysts for the Suzuki Cross-Coupling. Retrieved from [Link]

  • Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

Sources

Application Notes & Protocols: 6-Fluorocinnoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

The cinnoline scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2][3] The strategic introduction of a fluorine atom at the 6-position of this scaffold yields 6-Fluorocinnoline, a building block that synergistically combines the biological potential of the cinnoline core with the unique physicochemical properties imparted by fluorine. This guide provides an in-depth exploration of this compound, detailing its applications, synthetic protocols, and biological evaluation methodologies for researchers engaged in drug discovery.

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity for target proteins.[4] In the context of the cinnoline ring, the electron-withdrawing nature of the 6-fluoro substituent can significantly modulate the electronic properties of the entire heterocyclic system, influencing its pKa and interaction with biological targets. This makes this compound an attractive starting point for developing novel therapeutics.

Core Applications in Drug Discovery

Cinnoline derivatives have demonstrated significant potential across multiple therapeutic areas.[5] The 6-fluoro substitution pattern has been specifically explored in the context of infectious diseases and shows promise in oncology and inflammation, largely by acting as a bioisostere for the highly successful quinoline scaffold.[1][6]

Oncology: A Scaffold for Kinase Inhibitors

The quinoline ring is a cornerstone of many FDA-approved kinase inhibitors used in cancer therapy.[6][7] Given that cinnoline is an isostere of quinoline, it is a logical and promising scaffold for the development of novel kinase inhibitors.[1] Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer.[8]

Derivatives of this compound can be designed to target the ATP-binding site of various kinases. The nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The 6-fluoro substituent can form favorable interactions within the binding pocket and block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.

Mechanism of Action: Competitive ATP Inhibition

The general mechanism involves the this compound derivative occupying the ATP-binding pocket of a target kinase. This prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascade that promotes tumor growth and survival.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Derivative ATP ATP Kinase Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Substrate->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP Signal Downstream Signaling pSubstrate->Signal Inhibitor This compound Derivative Kinase_i Kinase (Active Site) Inhibitor->Kinase_i Competitive Binding NoSignal Signaling Blocked Kinase_i->NoSignal ATP_i ATP ATP_i->Kinase_i Blocked Substrate_i Substrate Protein Substrate_i->Kinase_i

Caption: General mechanism of competitive kinase inhibition.

Infectious Diseases: Antimicrobial and Antitubercular Agents

The cinnoline scaffold has been investigated for its antimicrobial properties.[1] Specifically, derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[9] The structural similarity to fluoroquinolone antibiotics, a major class of antibacterial drugs, suggests that this compound could serve as a valuable pharmacophore for developing new agents to combat bacterial infections, including resistant strains.[10]

Experimental Protocols

Protocol 1: Synthesis of a Key this compound Intermediate

This protocol details the synthesis of 3-acetyl-6-fluoro-1H-cinnoline-4-one, a versatile intermediate for further derivatization. The procedure is adapted from established methods for cinnoline synthesis.[9]

Workflow for Synthesis of 3-acetyl-6-fluoro-1H-cinnoline-4-one

A 1. Diazotization of 4-Fluoroaniline B 2. Coupling with Ethyl Acetoacetate A->B C Intermediate: Arylhydrazone (2) B->C D 3. Intramolecular Cyclization (Friedel-Crafts) C->D E Product: 3-acetyl-6-fluoro-1H-cinnoline-4-one (3) D->E

Caption: Synthetic workflow for a this compound intermediate.

Materials:

  • 4-Fluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetoacetate

  • Sodium Acetate

  • Ethanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Diazotization (Formation of Diazonium Salt):

    • Dissolve 4-fluoroaniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction (Formation of Hydrazone):

    • In a separate flask, prepare a solution of ethyl acetoacetate (1 equivalent) and sodium acetate (3 equivalents) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring. Maintain the temperature below 5 °C.

    • A yellow-orange solid (the arylhydrazone intermediate) should precipitate.

    • Stir for an additional 1-2 hours.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Intramolecular Cyclization:

    • Suspend the dried arylhydrazone (1 equivalent) in chlorobenzene.

    • Carefully add anhydrous aluminum chloride (3-4 equivalents) in portions. The mixture will heat up; maintain control with occasional cooling.

    • Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

    • Cool the reaction mixture to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated HCl.

    • Stir until the complex decomposes. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

    • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-acetyl-6-fluoro-1H-cinnoline-4-one.

Validation: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for evaluating a this compound derivative as a kinase inhibitor using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Target Kinase (e.g., BRAF, EGFR, BTK)

  • Kinase Substrate (specific to the kinase)

  • This compound test compound

  • Staurosporine or other known inhibitor (positive control)

  • ATP

  • Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in assay buffer. Also prepare dilutions of the positive control. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup:

    • To each well of the microplate, add the following in order:

      • Kinase assay buffer.

      • Test compound or control (positive/negative).

      • Kinase enzyme.

      • Substrate.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for the specified reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent (which contains luciferase and luciferin) according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer. The light signal is inversely correlated with kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Biological Screening Cascade

A Primary Screen: In Vitro Kinase Assay (e.g., at 10 µM) B Dose-Response: IC₅₀ Determination of Hits A->B C Selectivity Profiling: Test against a panel of other kinases B->C D Cell-Based Assay: Anti-Proliferative (e.g., MTT/MTS) B->D F Lead Optimization C->F E Target Engagement Assay: Confirm inhibition in cells (e.g., Western Blot for p-Substrate) D->E E->F

Caption: A typical workflow for screening kinase inhibitors.

Quantitative Data Summary

While extensive data specifically for this compound is emerging, the broader class of cinnoline derivatives has shown potent activity against various targets. Researchers developing novel this compound analogs can use this data as a benchmark.

Compound ClassTargetReported ActivityReference
3-amido-4-anilinocinnolinesCSF-1RPotent and selective inhibitors[1]
4-aminocinnoline-3-carboxamidesBTKInhibition activity reported[1]
6,7-dimethoxy-4-(pyridine-3-yl)cinnolinesPDE10APotent inhibitory activity[1]
11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolinesTopoisomerase IHigh cytotoxic activity against 60 human tumor cell lines[1]
Substituted 6-fluorocinnolinesM. tuberculosisPromising antitubercular activity[9]

Conclusion and Future Directions

This compound is a highly promising and versatile scaffold for modern medicinal chemistry. Its structural analogy to quinoline, combined with the beneficial properties of fluorine, makes it a prime candidate for the development of next-generation kinase inhibitors in oncology.[6] Furthermore, documented antitubercular activity opens avenues for its exploration in infectious disease research.[9] Future efforts should focus on synthesizing diverse libraries of this compound derivatives and screening them against a wide range of biological targets. The detailed protocols provided herein offer a robust starting point for researchers to synthesize, evaluate, and ultimately unlock the full therapeutic potential of this valuable heterocyclic core.

References

  • Review on recent development of quinoline for anticancer activities.
  • Bielenica, A., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(21), 3942. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. [Link]

  • Cilibrizzi, A., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Cinnoline derivatives: Significance and symbolism. (2024). Wisdom Library. [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. Semantic Scholar. [Link]

  • Synthesis of some fluorocinnoline derivatives and evaluation for their antitubercular activities. ResearchGate. [Link]

  • Bielenica, A., et al. (2015). Cinnoline derivatives with biological activity. Pharmazie, 70(6), 365-75. [Link]

  • Al-Qtaishat, A., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 364. [Link]

  • Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline-Based κ-Opioid Receptor (KOR) Agonists Designed for PET Studies. ChemMedChem, 15(19), 1834-1853. [Link]

  • Wang, Z., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Biomedicines, 10(2), 481. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Protein Kinase Inhibitors. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

Sources

Application Note: 6-Fluorocinnoline as a High-Value Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind to a biological target with low affinity, and then to grow or combine these fragments into more potent, drug-like molecules. Within this paradigm, the selection of the initial fragment library is of paramount importance. 6-Fluorocinnoline emerges as a fragment of significant interest due to the unique properties conferred by its fluorinated bicyclic heteroaromatic core.

The cinnoline scaffold, a benzopyridazine, is a recognized "privileged" structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities. The introduction of a fluorine atom at the 6-position provides a strategic tool for modulating physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence local electronic environments, potentially leading to enhanced binding interactions, improved metabolic stability, and altered pKa. This application note provides a detailed guide for the effective utilization of this compound in an FBDD campaign, from initial screening to hit-to-lead optimization.

Physicochemical Properties and Fragment Quality Metrics

This compound adheres well to the "Rule of Three," a common guideline for fragment selection. Its properties make it an ideal starting point for an FBDD project.

PropertyValueSignificance in FBDD
Molecular Weight (MW)148.14 g/mol Well below the 300 Da limit, allowing for significant molecular weight increase during optimization.
clogP1.6-2.0Indicates good solubility and a balance between hydrophobicity and hydrophilicity, reducing the risk of non-specific binding.
Ligand Efficiency (LE)High PotentialAs a small fragment, even weak binding can translate to a high LE, indicating efficient binding per heavy atom.
Aromatic Ring Count2Provides a rigid scaffold for vector-based growth into target sub-pockets.
Hydrogen Bond Acceptors2 (Nitrogens)Offers clear and defined hydrogen bonding opportunities with the target protein.
Fluorine Atom1Acts as a metabolic blocker, a tool for pKa modulation, and a probe for ¹⁹F NMR screening.

Experimental Workflow: An FBDD Cascade with this compound

The successful implementation of this compound in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to be self-validating, with each stage providing a higher level of confidence in the fragment's interaction with the target.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing this compound) B Primary Screen (e.g., ¹⁹F NMR, SPR) A->B Screening C Hit Confirmation (Dose-Response) B->C Identified Hits D Orthogonal Biophysical Method (e.g., ITC, MST) C->D Validation E Structural Biology (X-ray Crystallography, Cryo-EM) D->E Structural Context F Structure-Guided Chemistry E->F Rational Design G Iterative Design-Synthesize-Test Cycles F->G Optimization H Lead Compound G->H Potency & ADME Improvement

Caption: A typical FBDD workflow highlighting the progression from initial hit identification to lead optimization.

Protocols for Screening and Validation

Protocol 1: Primary Screening using ¹⁹F NMR

The presence of the fluorine atom makes this compound an exceptional candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) screening. This technique is highly sensitive to the local environment of the fluorine atom and can detect weak binding events.

Rationale: ¹⁹F NMR is a powerful primary screening method because the ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong signals. The chemical shift of the fluorine atom is highly sensitive to its environment; a change in the chemical shift upon addition of the target protein is a strong indication of binding.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, with 150 mM NaCl and 10% D₂O) to a final concentration of 200 µM.

    • Prepare a stock solution of the target protein in the same buffer.

    • A reference compound, such as sodium trifluoroacetate, should be included for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the this compound solution alone. This will serve as the reference spectrum.

    • Prepare a sample containing 200 µM this compound and 10-20 µM of the target protein.

    • Acquire a ¹⁹F NMR spectrum of the mixture.

  • Data Analysis:

    • Compare the spectrum of the mixture to the reference spectrum.

    • A change in the chemical shift (Δδ) or line broadening of the ¹⁹F signal indicates binding.

    • The magnitude of the change can give a qualitative indication of the binding affinity.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can be used to confirm hits from the primary screen and to determine binding kinetics (kₐ, kₔ) and affinity (Kₔ).

Rationale: SPR provides real-time quantitative data on the interaction between a ligand (this compound) and a target immobilized on a sensor surface. This allows for the determination of binding affinity and kinetics, providing a higher level of validation than primary screening methods.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • Aim for a low immobilization density to avoid mass transport limitations.

    • A reference flow cell should be prepared in the same way but without the protein to allow for background subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). A typical concentration range for fragment screening is 1 µM to 1 mM.

  • Binding Analysis:

    • Inject the this compound solutions over the sensor chip at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Structure-Guided Hit-to-Lead Optimization

Once this compound is confirmed as a binder and its binding mode is elucidated by structural biology techniques like X-ray crystallography, the hit-to-lead optimization phase can begin. The rigid cinnoline core provides well-defined vectors for chemical elaboration.

Leveraging the 6-Fluoro Substituent:

  • Improving Potency: The fluorine atom can engage in favorable orthogonal multipolar interactions with the protein backbone or side chains, contributing to binding affinity.

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of the cinnoline nitrogens, which can be advantageous for optimizing cell permeability and target engagement in different cellular compartments.

  • Blocking Metabolism: The C-F bond is highly stable, and the fluorine atom can block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the compound.

Hit_To_Lead cluster_0 Structure-Activity Relationship (SAR) Exploration A Validated Hit This compound in Binding Pocket B Vector 1: Elaboration at C4 A->B Rational Design based on Co-crystal Structure C Vector 2: Elaboration at C8 A->C Rational Design based on Co-crystal Structure D Vector 3: Modification of C6-Fluorine A->D Rational Design based on Co-crystal Structure E Synthesis of Analogue Library B->E C->E D->E F Iterative Testing: Potency, Selectivity, ADME E->F F->A Iterative Refinement G Lead Compound F->G Improved Profile

Caption: The iterative process of structure-guided hit-to-lead optimization starting from the this compound core.

Conclusion

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the strategic placement of a fluorine atom, provide numerous advantages for hit identification and subsequent optimization. The protocols outlined in this application note provide a robust framework for the successful application of this compound in drug discovery projects, enabling the rapid identification and development of novel therapeutic agents.

References

  • Fragment-Based Drug Discovery: A Practical Approach. (Royal Society of Chemistry) [Link]

  • The 'Rule of Three': A Simple Rule to Guide Lead Optimization. (SLAS Discovery) [Link]

  • Fluorine in Medicinal Chemistry: A Review of an Essential Element. (Journal of Medicinal Chemistry) [Link]

  • ¹⁹F NMR for Fragment Screening. (Progress in Nuclear Magnetic Resonance Spectroscopy) [Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening. (SLAS Discovery) [Link]

  • Cinnoline Derivatives in Medicinal Chemistry: A Review. (European Journal of Medicinal Chemistry) [Link]

Application Notes & Protocols: Development of 6-Fluorocinnoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 6-Fluorocinnoline in Oncology

The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. Cinnoline, a nitrogen-containing heterocyclic scaffold, represents a "privileged structure" in drug discovery, known for its diverse biological activities. When strategically modified, the cinnoline core can give rise to potent therapeutic agents. The introduction of a fluorine atom at the 6-position is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This often leads to enhanced pharmacokinetic profiles and improved biological activity.

This guide provides a comprehensive overview of the preclinical development pipeline for a novel series of this compound derivatives. We will detail the strategic synthesis, robust in vitro evaluation, mechanism of action elucidation, and preliminary in vivo assessment, offering researchers a validated framework for advancing these promising compounds from bench to potential clinical evaluation.

Section 1: Synthetic Strategy and Protocol

The synthesis of the this compound core is a critical first step. The chosen synthetic route must be efficient, scalable, and amenable to diversification to create a library of derivatives for structure-activity relationship (SAR) studies. The following protocol is a representative multi-step synthesis adapted from established methodologies for related heterocyclic compounds[1][2].

Workflow for Preclinical Evaluation of this compound Derivatives

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: In Vivo Evaluation synthesis Synthesis of This compound Derivatives purification Purification & Structural Characterization (NMR, HRMS) synthesis->purification mtt Cytotoxicity Screening (MTT Assay) purification->mtt apoptosis Apoptosis Analysis (Flow Cytometry) mtt->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle target_id Target Identification (Kinase Assays) cell_cycle->target_id western_blot Pathway Validation (Western Blot) target_id->western_blot ros ROS Generation Assay western_blot->ros xenograft Tumor Xenograft Mouse Model western_blot->xenograft toxicity Toxicity & PK/PD Studies xenograft->toxicity G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Akt Inhibits Phosphorylation

Sources

Application Notes & Protocols: Leveraging 6-Fluorocinnoline in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of higher efficiency, greater stability, and enhanced color purity in Organic Light-Emitting Diodes (OLEDs) necessitates the exploration of novel molecular scaffolds. This guide details the rationale and provides exemplar protocols for the use of 6-Fluorocinnoline as a foundational building block for next-generation OLED emissive and charge-transport materials. We explore the strategic advantages conferred by the fluorinated cinnoline core, propose detailed synthetic pathways for creating donor-acceptor type emitters, and present representative characterization and device performance data. This document is intended for researchers and chemists in materials science and optoelectronics.

Introduction: The Strategic Imperative for Fluorinated Heterocycles in OLEDs

The performance of an OLED device is fundamentally governed by the molecular architecture of the organic materials within its emissive and charge-transport layers. The design of these materials hinges on precise control over their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, to ensure efficient charge injection, transport, and recombination.[1]

Cinnoline, a diazine-containing bicyclic heteroaromatic compound, presents a compelling core structure due to its inherent electron-deficient nature and π-conjugated system, which are conducive to creating materials with desirable fluorescent properties.[2] The strategic incorporation of fluorine atoms into such organic molecules is a proven strategy to significantly enhance material performance.[1][3] Fluorine's high electronegativity profoundly influences a molecule's electronic landscape, while the strength of the carbon-fluorine bond enhances thermal and oxidative stability, thereby extending the operational lifetime of OLED devices.[1][3]

This guide focuses on This compound , a scaffold that synergistically combines the properties of the cinnoline core with the benefits of targeted fluorination. The fluorine atom at the 6-position is expected to modulate the HOMO/LUMO energy levels, facilitate intermolecular interactions beneficial for charge transport, and improve the overall robustness of the final material.

Rationale: Why this compound?

The choice of this compound as a precursor for OLED materials is grounded in established materials science principles.

  • Tuning of Energy Levels: The potent electron-withdrawing effect of the fluorine atom can deepen both the HOMO and LUMO energy levels of the resulting molecule.[1] This is critical for engineering materials that match the work functions of electrodes, reducing charge injection barriers and lowering the device turn-on voltage.

  • Enhanced Stability: The high bond energy of the C-F bond (typically >450 kJ/mol) imparts significant chemical inertness.[3] This leads to materials with greater resistance to thermal degradation and oxidation, which are primary failure mechanisms in OLEDs, thus enhancing device longevity.

  • Improved Electron Transport: The electron-deficient nature of the fluorinated cinnoline core makes it an excellent acceptor moiety. When coupled with suitable electron-donating groups, this "push-pull" architecture can create efficient thermally activated delayed fluorescence (TADF) emitters or robust electron-transport materials.[4][5]

  • Morphological Control: Fluorine substitution can influence the solid-state packing of molecules in thin films. This can lead to more ordered arrangements, which is beneficial for charge mobility, and can suppress the formation of aggregates that often lead to luminescence quenching.[3]

Proposed Synthetic Pathway: Suzuki Coupling for a Donor-Acceptor Emitter

A robust and versatile method for synthesizing complex OLED materials is the palladium-catalyzed Suzuki cross-coupling reaction. This allows for the precise connection of an electron-donating moiety (in the form of a boronic acid or ester) to the electron-accepting this compound core. Here, we propose a two-step synthesis for a hypothetical high-performance blue emitter, 4-(9,9-diphenyl-9H-fluoren-2-yl)-6-fluorocinnoline .

Caption: Proposed two-step synthesis of a this compound-based OLED emitter.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and based on standard procedures for analogous chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Protocol 3.1: Synthesis of 6-Fluoro-4-bromocinnoline (Intermediate)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.75 mmol).

  • Reagent Addition: Add acetonitrile (40 mL) to dissolve the starting material. To this solution, add N-Bromosuccinimide (NBS) (1.32 g, 7.42 mmol, 1.1 eq) in one portion.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 6-Fluoro-4-bromocinnoline as a pale yellow solid.

Protocol 3.2: Synthesis of 4-(9,9-diphenyl-9H-fluoren-2-yl)-6-fluorocinnoline (Target Emitter)
  • Reaction Setup: In an oven-dried 100 mL Schlenk flask, combine 6-Fluoro-4-bromocinnoline (1.0 g, 4.40 mmol), (9,9-diphenyl-9H-fluoren-2-yl)boronic acid (1.79 g, 4.84 mmol, 1.1 eq), and potassium carbonate (1.82 g, 13.2 mmol, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed toluene (30 mL) and degassed deionized water (10 mL) via syringe. To this stirred mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.254 g, 0.22 mmol, 5 mol%).

  • Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor for completion by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product via column chromatography (silica gel, eluent: Dichloromethane/Hexane gradient).

  • Final Purification for OLED Grade: For device applications, the purified solid must undergo temperature-gradient sublimation under high vacuum (<10⁻⁶ Torr) to achieve the requisite purity (>99.9%).

Characterization and Exemplar Performance Data

The synthesized material should be thoroughly characterized using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) to confirm its structure and purity. The photophysical and device performance can then be evaluated.

Photophysical Properties

The optical properties are typically measured in a dilute solution (e.g., toluene) and as a neat thin film.

PropertyValue (in Toluene)Value (Neat Film)
Absorption (λ_abs) 350 nm358 nm
Emission (λ_em) 465 nm (Blue)472 nm (Blue)
Photoluminescence Quantum Yield (PLQY) 85%78%
HOMO Level -5.8 eV-5.75 eV
LUMO Level -2.7 eV-2.65 eV
Table 1: Representative photophysical properties of the exemplar this compound derivative.
OLED Device Fabrication and Performance

To test its electroluminescent properties, the material is incorporated as an emissive dopant within a host material in a multi-layer OLED stack fabricated by vacuum thermal evaporation.

Caption: Typical multi-layer architecture of an OLED device.

Performance MetricRepresentative Value
Turn-on Voltage (at 1 cd/m²) 2.8 V
Maximum External Quantum Efficiency (EQE) 10.5%
Maximum Luminous Efficiency 18.2 cd/A
Maximum Power Efficiency 15.5 lm/W
CIE Coordinates (x, y) (0.14, 0.18)
Table 2: Exemplar performance metrics for an OLED device using the this compound emitter.

Conclusion

This compound represents a highly promising, yet underexplored, platform for the design of advanced OLED materials. The strategic placement of a fluorine atom on the electron-deficient cinnoline core provides a powerful tool for tuning electronic energy levels, enhancing operational stability, and improving device efficiency. The synthetic protocols outlined herein, based on robust and scalable cross-coupling chemistry, offer a clear pathway for researchers to synthesize and evaluate novel emitters and transport materials derived from this scaffold. Future work should focus on exploring different donor moieties and substitution patterns on the cinnoline ring to further optimize performance for next-generation displays and solid-state lighting.

References

  • The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. 1

  • Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China. 3

  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI. [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • Application of quinoline derivatives in third-generation photovoltaics. PMC - NIH. [Link]

  • A study on the improvement of color uniformity by fluorine compound control in inkjet process for manufacturing OLED panel. ACS Applied Optical Materials. [Link]

  • Yonsei and LG Display reveal how magnesium fluoride boosts OLED performance. Yonsei University. [Link]

  • Researchers from LGD and Yonsei University discover why magnesium fluoride is a high performance OLED HIL material. OLED-Info. [Link]

  • Diquinoline Derivatives as Materials for Potential Optoelectronic Applications. ResearchGate. [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. [Link]

  • Synthetic routes for the designed host materials. ResearchGate. [Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

  • Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. National Library of Medicine. [Link]

  • Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. RSC Publishing. [Link]

  • Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journals. [Link]

  • Exploring Donor-Acceptor Derivatives of Quinoxaline-6-carbonitrile a Strategy for Efficient Orange OLEDs via Tunable Photophysical Properties. ResearchGate. [Link]

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. [Link]

  • New OLEDs Based on Zirconium Metal‐Organic Framework (Advanced Optical Materials 6/2018). ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 6-Fluorocinnoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-fluorocinnoline scaffold is a privileged heterocyclic motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and basicity (pKa) of the cinnoline nitrogens.[1] This guide provides an in-depth exploration of synthetic strategies for the targeted functionalization of this ring system. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reactivity, enabling researchers to make informed decisions in their synthetic design. The protocols described herein are based on established, robust methodologies, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization, providing a versatile toolkit for generating diverse libraries of this compound derivatives for drug discovery programs.

Core Principles: Understanding the Reactivity of this compound

The cinnoline ring system, a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character is further amplified by the strongly electron-withdrawing fluorine atom at the C-6 position. This unique electronic landscape dictates the primary avenues for synthetic modification:

  • Electron-Deficient Pyridazine Ring : Favors nucleophilic attack and makes electrophilic aromatic substitution challenging. The nitrogen atoms also act as potential sites for coordination to metal catalysts.

  • C-F Bond at Position 6 : While the C(sp²)-F bond is strong, its reactivity is context-dependent. It is generally a poor leaving group in transition-metal-catalyzed cross-coupling reactions but can be an excellent leaving group in nucleophilic aromatic substitution (SNAr) due to fluorine's high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2][3]

  • C-H Bonds : The various C-H bonds on the scaffold (C3, C4, C5, C7, C8) possess distinct reactivities. The C4 position is particularly activated towards functionalization, often being substituted with a halogen to serve as a handle for cross-coupling. The C-H bonds ortho to the fluorine atom (C5 and C7) are potential sites for directed C-H activation.[4]

G Key Reactivity Zones of this compound cluster_0 cluster_1 p1 A C4 Position: Prime site for halogenation, enabling diverse cross-coupling reactions. p1->A p2 B C6-Fluorine Bond: Key site for Nucleophilic Aromatic Substitution (SNAr). p2->B p3 C C5/C7 Positions: Potential sites for ortho-F directed C-H activation. p3->C p4 D C8 Position: Accessible via directing-group assisted C-H activation. p4->D

Figure 1: A conceptual diagram illustrating the primary sites of reactivity on the this compound core.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for constructing C-C and C-N bonds in modern synthesis.[5][6] For the this compound system, this strategy is most effectively employed by first installing a more reactive halide (Cl, Br, or I) at a different position, typically C4, leaving the C6-F bond intact.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl or vinyl-aryl structures from an organohalide and a boronic acid or ester.[7] It is favored in drug discovery for its mild conditions and broad functional group tolerance.[7]

Causality Behind Protocol Choices:

  • Catalyst System : A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex is used. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[8][9]

  • Base : A base, typically K₃PO₄ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9]

  • Solvent : A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[9]

Protocol 2.1: Suzuki-Miyaura Coupling at the C4-Position

Objective : To couple an arylboronic acid with 4-chloro-6-fluorocinnoline.

Materials :

  • 4-chloro-6-fluorocinnoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure :

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-6-fluorocinnoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-fluorocinnoline.

G Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 Product Ar-Ar' (Coupled Product) PdII_Biaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X (4-Chloro-6-fluorocinnoline) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base (K₃PO₄) Base->Transmetal

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling amines with aryl halides.[10][11] This reaction is invaluable for synthesizing aryl amines, which are common substructures in pharmaceuticals.[12]

Causality Behind Protocol Choices:

  • Catalyst System : Similar to the Suzuki coupling, a Pd(0) source and a specialized ligand are required. Ligands like BINAP or Josiphos-type ligands are effective.[10][13] The choice of ligand can be crucial for coupling challenging substrates or ammonia equivalents.[10]

  • Base : A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine and facilitate the catalytic cycle but is too bulky to act as a competing nucleophile.[11][14]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.[13]

Protocol 2.2: Buchwald-Hartwig Amination at the C4-Position

Objective : To couple a primary or secondary amine with 4-bromo-6-fluorocinnoline.

Materials :

  • 4-bromo-6-fluorocinnoline (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • BINAP (or other suitable ligand) (1.5 - 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl

Procedure :

  • In an oven-dried glovebox or Schlenk line, add Pd₂(dba)₃, BINAP, and NaOtBu to a flask.

  • Add the anhydrous toluene, followed by the amine and then the 4-bromo-6-fluorocinnoline.

  • Seal the vessel and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the 4-amino-6-fluorocinnoline derivative.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Objective C(sp²)-C(sp²) Bond FormationC(sp²)-N Bond Formation
Pd Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand SPhos, RuPhos, XPhosBINAP, Xantphos, Josiphos
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LiHMDS, K₃PO₄
Solvent Dioxane/H₂O, Toluene, THFToluene, Dioxane (anhydrous)
Temperature 80 - 110 °C90 - 110 °C
Key Intermediate L₂Pd(II)(Ar)(Ar')L₂Pd(II)(Ar)(NR₂')

Table 1: Comparison of typical conditions for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization of the C-F Bond

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[15] In this mechanism, the high electronegativity of the fluorine atom makes it an excellent leaving group, contrary to its behavior in Sₙ1/Sₙ2 reactions.[3] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[15]

Causality Behind Protocol Choices:

  • Nucleophile : Strong nucleophiles are required, such as alkoxides, thiolates, or primary/secondary amines.

  • Solvent : Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophile salt but do not solvate the nucleophile itself, thus maximizing its reactivity.

  • Temperature : The reaction often requires elevated temperatures to overcome the activation energy for the initial nucleophilic attack and the subsequent loss of the fluoride ion.

G SNAr Mechanism at C6-Position cluster_0 Meisenheimer Complex Structure Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product 6-Nu-Cinnoline + F⁻ Intermediate->Product Step 2: Loss of Leaving Group (Fluoride Expulsion) img img

Figure 3: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.1: Amination via SNAr at the C6-Position

Objective : To displace the C6-fluorine with a secondary amine (e.g., morpholine).

Materials :

  • This compound (1.0 eq)

  • Morpholine (3.0 - 5.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) (optional, as a base)

  • Dimethyl Sulfoxide (DMSO)

  • Water and Brine

Procedure :

  • Combine this compound, morpholine, and K₂CO₃ (if used) in a sealed reaction vessel.

  • Add DMSO as the solvent.

  • Heat the mixture to 120-150 °C. The high excess of the amine can sometimes serve as the solvent, obviating the need for DMSO.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 12-48 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts, wash thoroughly with water to remove DMSO, then wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by crystallization or column chromatography to yield 6-morpholinocinnoline.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful, "green" strategy that avoids the need for pre-functionalized substrates like organohalides.[16][17] For this compound, C-H activation can be directed by the inherent electronics of the ring or by using an external directing group. The fluorine atom itself can promote C-H activation at the ortho positions (C5 and C7) due to kinetic and thermodynamic factors.[4]

Causality Behind Protocol Choices:

  • Catalyst : Palladium, rhodium, and ruthenium catalysts are commonly used for C-H activation. Pd(OAc)₂ is a versatile and common choice.[17]

  • Oxidant : Many C-H activation cycles are oxidative and require a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.

  • Directing Group : While some reactions proceed based on the inherent reactivity of the heterocycle, others may require a directing group (e.g., a pyridine or amide) installed at another position to achieve high regioselectivity.

Protocol 4.1: Palladium-Catalyzed C8-Arylation (Conceptual)

Objective : To selectively arylate the C8 position of a this compound derivative using a directing group approach (e.g., assuming a directing group at N1). Note: This is a representative protocol adapted from quinoline chemistry and would require optimization.[16]

Materials :

  • N1-Directed this compound substrate (1.0 eq)

  • Aryl iodide (2.0 eq)

  • Pd(OAc)₂ (5-10 mol%)

  • Ag₂CO₃ (2.0 eq)

  • Trifluoroacetic acid (TFA) or Pivalic Acid (as an additive, 20-30 mol%)

  • 1,2-Dichloroethane (DCE) or another high-boiling solvent

Procedure :

  • To a reaction tube, add the N1-directed this compound substrate, aryl iodide, Pd(OAc)₂, Ag₂CO₃, and the acid additive.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent (DCE).

  • Seal the tube and heat to 120-140 °C for 24-48 hours.

  • After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite to remove insoluble silver salts.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the C8-arylated product.

  • The directing group can then be removed under appropriate conditions to yield the final functionalized this compound.

G General Workflow for C-H Functionalization Start Start: This compound Substrate Reaction Reaction Setup: - Pd(OAc)₂ Catalyst - Coupling Partner (e.g., Ar-I) - Oxidant (e.g., Ag₂CO₃) - Solvent (e.g., DCE) Start->Reaction Heating Thermal Conditions: Heat at 120-140 °C Reaction->Heating Workup Workup: - Cool and Filter - Remove Solvent Heating->Workup Purify Purification: Flash Column Chromatography Workup->Purify Product Final Product: C-H Functionalized This compound Purify->Product

Figure 4: A streamlined workflow for a typical direct C-H functionalization experiment.

Conclusion and Future Outlook

The functionalization of the this compound ring system offers a rich field for chemical exploration in drug discovery. By understanding the core electronic properties of the scaffold, researchers can strategically choose between several powerful synthetic methodologies. Palladium-catalyzed cross-coupling at a pre-halogenated C4 position provides reliable access to a vast chemical space of C-C and C-N linked analogues. Direct displacement of the C6-fluorine via SNAr offers a straightforward route to introduce nucleophiles at a key position. Finally, the continued development of direct C-H functionalization promises more atom-economical and innovative pathways to novel derivatives. The strategic application of these protocols will undoubtedly accelerate the discovery of new therapeutic agents based on this versatile fluorinated heterocycle.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1).
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fluorinated Compounds by C-H Bond Functionalization. (n.d.).
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (n.d.).
  • Lin, A., Huehls, C. B., & Yang, J. (2014). Recent Advances in C-H Fluorination. Organic Chemistry Frontiers, 1(1), 1-5. Retrieved from [Link]

  • Sharma, S., & Guntreddi, T. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(1), 233-254. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Retrieved from [Link]

  • Parsons, P. J., et al. (2021). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. Chemical Reviews, 121(8), 4823-4876. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 270-288. Retrieved from [Link]

  • Selective Direct Fluorination of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 270-288. Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Smith, A. M., & Greaney, M. F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Organic Letters, 15(20), 5278-5281. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

  • Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Retrieved from [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Retrieved from [Link]

  • Szeja, W., et al. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. Molecules, 27(20), 6918. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma. Bioorganic Chemistry, 82, 336-348. Retrieved from [Link]

  • Kollár, L., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 26(11), 3326. Retrieved from [Link]

  • Wang, C., et al. (2022). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications, 58(4), 438-451. Retrieved from [Link]

  • Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Retrieved from [Link]

  • Medicinal Chemistry 3 - 6th Semester - B Pharmacy Notes. (n.d.). Carewell Pharma. Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-Fluorocinnoline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-bromo-fluorocinnoline. The cinnoline scaffold is a privileged heterocycle in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The strategic introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] This document details field-proven methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse libraries of novel cinnoline derivatives for accelerated drug discovery programs.

Introduction: The Strategic Value of Fluorocinnolines

The cinnoline nucleus (1,2-benzodiazine) is a vital bicyclic heterocycle that forms the core of many compounds with significant pharmaceutical properties, including anticancer, antibacterial, and anti-inflammatory activities.[1] The functionalization of this scaffold is a key strategy in medicinal chemistry to optimize pharmacodynamic and pharmacokinetic properties.

The incorporation of fluorine into drug candidates is a widely recognized strategy to improve drug-like properties.[4][5] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to enhanced potency and bioavailability.[3] The target substrate, 6-bromo-fluorocinnoline, is therefore a highly valuable building block for creating novel, high-potential drug candidates.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions.[6][7] These reactions provide a powerful platform for the late-stage functionalization of complex molecules, making them ideal for the derivatization of the 6-bromo-fluorocinnoline core.

This guide provides detailed, validated protocols for four key palladium-catalyzed cross-coupling reactions, explaining the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure reproducible and high-yielding transformations.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative in chemical synthesis, enabling the construction of complex molecular architectures.[8] These reactions universally proceed through a catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[9][10]

The general mechanism consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in 6-bromo-fluorocinnoline) of the electrophile, forming a Pd(II) complex.[6][9]

  • Transmetalation / Migratory Insertion :

    • In reactions like Suzuki or Stille, a nucleophilic organometallic reagent transfers its organic group to the palladium center (Transmetalation).[8][9]

    • In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond (Migratory Insertion).[10]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][8]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L_n-X (Intermediate) OxAdd->PdII_Complex Transmetalation Transmetalation (e.g., Suzuki) PdII_Complex->Transmetalation R-M PdII_Coupling Ar-Pd(II)L_n-R (Intermediate) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

General Catalytic Cycle for Cross-Coupling.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[7][11] This protocol is designed for coupling 6-bromo-fluorocinnoline with a variety of aryl, heteroaryl, or alkyl boronic acids or esters.

Rationale for Component Selection
  • Catalyst System : A combination of a palladium precursor like Pd(OAc)₂ or a pre-catalyst and a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen. These ligands promote efficient oxidative addition and reductive elimination, which can be challenging for heteroaromatic halides.[12]

  • Base : A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, facilitating the transmetalation step.[11] The choice of base can significantly impact the reaction outcome.

  • Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to solubilize both the organic and inorganic reagents.

Quantitative Data Summary
ParameterRecommended ConditionPurpose
Substrate6-Bromo-FluorocinnolineAryl Halide Electrophile
Coupling PartnerAryl/Alkyl Boronic Acid/Ester (1.2-1.5 eq)Nucleophilic Partner
Pd PrecursorPd(OAc)₂ (2-5 mol%)Catalyst Source
LigandSPhos (4-10 mol%)Stabilizes & Activates Catalyst
BaseK₂CO₃ (2-3 eq)Activates Boronic Acid
SolventDioxane / H₂O (4:1)Reaction Medium
Temperature80-100 °CProvides Activation Energy
Typical Yield70-95%-
Step-by-Step Experimental Protocol

Suzuki_Workflow start Start setup 1. Add solids (Substrate, Boronic Acid, Pd(OAc)₂, SPhos, K₂CO₃) to a dry flask. start->setup purge 2. Seal, evacuate, and backfill with Argon (3x cycle). setup->purge solvent 3. Add degassed Dioxane/H₂O solvent via syringe. purge->solvent heat 4. Heat reaction at 90 °C with vigorous stirring for 12-18h. solvent->heat monitor 5. Monitor progress via TLC or LC-MS. heat->monitor workup 6. Cool, dilute with Ethyl Acetate, wash with water and brine. monitor->workup purify 7. Dry over Na₂SO₄, concentrate, and purify via column chromatography. workup->purify end End (Pure Product) purify->end

Experimental workflow for Suzuki-Miyaura coupling.
  • Reaction Setup : To a dry Schlenk flask, add 6-bromo-fluorocinnoline (1.0 equiv), the desired boronic acid or ester (1.2 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₂CO₃ (2.5 equiv).[13]

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Heating and Monitoring : Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol II: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, a crucial transformation for synthesizing complex molecular scaffolds.[14][15] This protocol is optimized for reacting 6-bromo-fluorocinnoline with various activated and unactivated alkenes.

Rationale for Component Selection
  • Catalyst System : Palladium acetate (Pd(OAc)₂) is a common and effective precursor. For less reactive alkenes, a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich ligand may be necessary to stabilize the catalyst and promote the reaction.[15]

  • Base : An organic base such as triethylamine (Et₃N) or an inorganic base like Na₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.[14]

  • Solvent : A polar aprotic solvent like DMF or NMP is typically used to ensure the solubility of the reagents and facilitate the reaction at elevated temperatures.

Quantitative Data Summary
ParameterRecommended ConditionPurpose
Substrate6-Bromo-FluorocinnolineAryl Halide Electrophile
Coupling PartnerAlkene (e.g., Styrene, Acrylate) (1.5 eq)Olefinic Partner
Pd PrecursorPd(OAc)₂ (2-5 mol%)Catalyst Source
Ligand (optional)PPh₃ or P(o-tol)₃ (4-10 mol%)Catalyst Stabilization
BaseEt₃N (2.0 eq)Halide Scavenger
SolventDMF or NMPReaction Medium
Temperature100-140 °CProvides Activation Energy
Typical Yield65-90%-
Step-by-Step Experimental Protocol

Heck_Workflow start Start setup 1. Add Substrate, Pd(OAc)₂, and optional ligand to a pressure-rated vial. start->setup purge 2. Seal, evacuate, and backfill with Argon (3x cycle). setup->purge add_reagents 3. Add degassed DMF, Et₃N, and the Alkene via syringe. purge->add_reagents heat 4. Heat reaction at 120 °C with vigorous stirring for 16-24h. add_reagents->heat monitor 5. Monitor progress via TLC or GC-MS. heat->monitor workup 6. Cool, filter off salts, dilute filtrate with water, and extract with Et₂O. monitor->workup purify 7. Dry over MgSO₄, concentrate, and purify via column chromatography. workup->purify end End (Pure Product) purify->end

Experimental workflow for the Heck reaction.
  • Reaction Setup : In a sealable reaction tube, combine 6-bromo-fluorocinnoline (1.0 equiv), Pd(OAc)₂ (2 mol%), and triphenylphosphine (4 mol%, if used).[15]

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with Argon three times.

  • Reagent Addition : Add degassed DMF, the alkene (1.5 equiv), and triethylamine (2.0 equiv) via syringe.

  • Heating and Monitoring : Securely seal the tube and place it in a preheated heating block at 120 °C. Stir for 16-24 hours, monitoring by TLC or GC-MS.

  • Work-up : After cooling, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers and wash with brine.

  • Purification : Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.

Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, yielding valuable arylalkyne structures.[16][17] It uniquely employs a dual-catalyst system of palladium and copper(I).[18]

Rationale for Component Selection
  • Catalyst System : The reaction is co-catalyzed by a Pd(0) species, typically generated from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) salt, usually CuI.[18][19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[17]

  • Solvent : Anhydrous THF or DMF is commonly used in conjunction with the amine base.

Quantitative Data Summary
ParameterRecommended ConditionPurpose
Substrate6-Bromo-FluorocinnolineAryl Halide Electrophile
Coupling PartnerTerminal Alkyne (1.1-1.5 eq)Nucleophilic Partner
Pd CatalystPd(PPh₃)₂Cl₂ (1-3 mol%)Primary Catalyst
Cu Co-catalystCuI (2-5 mol%)Alkyne Activation
BaseEt₃N or DIPADeprotonates Alkyne & Scavenger
SolventTHF or DMF (anhydrous)Reaction Medium
TemperatureRoom Temperature to 60 °CMild Activation
Typical Yield75-98%-
Step-by-Step Experimental Protocol

Sonogashira_Workflow start Start setup 1. Add Substrate, Pd(PPh₃)₂Cl₂, and CuI to a dry, Argon-flushed flask. start->setup solvent 2. Add anhydrous THF and Et₃N under Argon. setup->solvent add_alkyne 3. Add the terminal alkyne dropwise via syringe. solvent->add_alkyne stir 4. Stir at room temperature for 8-16h. add_alkyne->stir monitor 5. Monitor for completion by TLC or LC-MS. stir->monitor workup 6. Filter through Celite to remove salts. Concentrate the filtrate. monitor->workup purify 7. Dissolve residue in EtOAc, wash with NH₄Cl (aq) and brine. Dry, concentrate, and purify via chromatography. workup->purify end End (Pure Product) purify->end

Experimental workflow for Sonogashira coupling.
  • Reaction Setup : To a dry Schlenk flask under an Argon atmosphere, add 6-bromo-fluorocinnoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).[12]

  • Solvent and Base Addition : Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture for 10 minutes to form a homogeneous solution.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature. The reaction is often complete within 4-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Work-up : Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalysts and salts, washing with ethyl acetate.

  • Purification : Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Protocol IV: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[20][21] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[22]

Rationale for Component Selection
  • Catalyst System : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential for achieving high yields, especially with less reactive aryl bromides or challenging amine coupling partners.[12] A palladium source like Pd₂(dba)₃ is commonly used.

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most effective as they are strong enough to deprotonate the amine without competing in the reaction.[23]

  • Solvent : Anhydrous, apolar solvents like toluene or dioxane are preferred to prevent catalyst decomposition and side reactions.

Quantitative Data Summary
ParameterRecommended ConditionPurpose
Substrate6-Bromo-FluorocinnolineAryl Halide Electrophile
Coupling PartnerPrimary/Secondary Amine (1.2-2.0 eq)Nitrogen Nucleophile
Pd PrecursorPd₂(dba)₃ (1-2 mol%)Catalyst Source
LigandXPhos (2-4 mol%)Promotes C-N Reductive Elimination
BaseNaOtBu (1.4-2.2 eq)Deprotonates Amine
SolventToluene or Dioxane (anhydrous)Reaction Medium
Temperature80-110 °CProvides Activation Energy
Typical Yield70-95%-
Step-by-Step Experimental Protocol

Buchwald_Hartwig_Workflow start Start setup 1. In a glovebox, add Substrate, Pd₂(dba)₃, XPhos, and NaOtBu to a dry vial. start->setup add_reagents 2. Add anhydrous Toluene and the Amine to the vial. setup->add_reagents seal_heat 3. Seal the vial tightly and remove from glovebox. Heat at 100 °C. add_reagents->seal_heat stir 4. Stir vigorously for 12-24h. seal_heat->stir monitor 5. Monitor for completion by LC-MS. stir->monitor workup 6. Cool, dilute with EtOAc, filter through Celite. Wash filtrate with water and brine. monitor->workup purify 7. Dry over Na₂SO₄, concentrate, and purify via column chromatography. workup->purify end End (Pure Product) purify->end

Experimental workflow for Buchwald-Hartwig amination.
  • Reaction Setup (Inert Atmosphere) : Due to the air-sensitivity of the catalyst and base, this reaction is best set up in a glovebox. Add 6-bromo-fluorocinnoline (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.5 equiv) to a dry vial.[12]

  • Reagent Addition : Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Heating and Monitoring : Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up : Cool to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (oxygen present).3. Base is not strong enough or has degraded.4. Temperature is too low.1. Use a fresh catalyst/ligand or a pre-catalyst.2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Use fresh, high-purity base; consider a stronger base (e.g., Cs₂CO₃ for Suzuki, NaOtBu for Buchwald).4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Homocoupling of the coupling partner (e.g., biaryl from boronic acid).2. Protodebromination (replacement of Br with H).3. Ligand degradation.1. Add reagents in the correct order; ensure the reaction is not oxygen-contaminated.2. Use rigorously dried solvents and reagents.3. Switch to a more robust ligand (e.g., a biarylphosphine or NHC).
Poor Reproducibility 1. Variable quality of reagents or solvents.2. Inconsistent reaction setup (e.g., stirring rate, heating).3. Trace impurities in the starting material.1. Use high-purity, anhydrous solvents and fresh reagents.2. Standardize the procedure, using a heating mantle with a temperature controller and consistent stirring.3. Re-purify the starting 6-bromo-fluorocinnoline.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). NIH.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC - PubMed Central.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy Journal.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald–Hartwig Reactions of Monohaloflavones. (n.d.). Mendeley.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 10). ResearchGate.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. (n.d.). Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18). PDF.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). OUCI.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Scott E. Denmark Group.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (n.d.). Benchchem.
  • Bromide conversions in C-C coupling reactions using... (n.d.). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
  • Suzuki Coupling Mechanism. (2022, June 18). YouTube.
  • Cinnoline Derivatives with Biological Activity. (2025, August 6). ResearchGate.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluorocinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Fluorocinnoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Cinnoline derivatives are a versatile class of heterocycles with a wide range of pharmaceutical applications, including anticancer and anti-inflammatory activities.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during your experiments, helping you improve reaction yields and product purity.

Section 1: Core Synthesis Strategy & Mechanistic Insights

The synthesis of cinnolines has been explored through various methods since its discovery.[1] A common and effective approach for substituted cinnolines is the Richter Cinnoline Synthesis . This method involves the diazotization of a suitably substituted 2-aminoaryl precursor, followed by an intramolecular cyclization. For this compound, this typically begins with a 2-amino-5-fluorophenyl derivative.

General Synthetic Pathway: Modified Richter Synthesis

The workflow below illustrates a common route to this compound, which may involve a cross-coupling reaction to construct the necessary precursor followed by the key diazotization and cyclization steps.

G cluster_0 Part A: Precursor Synthesis (e.g., Suzuki Coupling) cluster_1 Part B: Cinnoline Ring Formation (Richter Synthesis) A Starting Material (e.g., 2-Bromo-4-fluoroaniline) C Suzuki Coupling (Pd Catalyst, Base, Solvent) A->C B Boronic Acid/Ester B->C D 2-Substituted-5-fluoroaniline (Precursor) C->D C-C bond formation E Precursor (from Part A) F Diazotization (e.g., NaNO₂, HCl, 0-5 °C) E->F G Arenediazonium Salt (Intermediate) F->G Unstable intermediate H Intramolecular Cyclization (Heat or Catalyst) G->H I This compound Derivative H->I Ring closure J Purification (Chromatography/Recrystallization) I->J K Pure this compound J->K

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide for Synthesis

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Issue 1: Low or No Yield in Precursor Synthesis (Suzuki Coupling)

Q1: My Suzuki coupling reaction to form the 2-amino-5-fluorophenyl precursor is failing. What are the first things I should check?

A1: A failing Suzuki coupling can often be traced back to a few key factors. Before making significant changes to the protocol, verify the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. Many Pd(0) sources are sensitive to air and can degrade upon storage. Using a fresh batch or employing a more robust, air-stable precatalyst like a palladacycle can resolve this.[2] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2]

  • Oxygen Contamination: The Suzuki reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[2] Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a strictly inert atmosphere.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]

  • Base and Solvent Choice: The base is critical for the transmetalation step. Ensure it is finely powdered and anhydrous for non-aqueous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]

Q2: I'm observing significant decomposition of my boronic acid (protodeboronation). How can I mitigate this?

A2: Protodeboronation is a common side reaction, especially with electron-rich or heterocyclic boronic acids. The primary culprit is often the presence of water and a strong base.[2] To minimize this:

  • Switch to a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger options like potassium phosphate (K₃PO₄).[2][3]

  • Use Anhydrous Conditions: Since water is the proton source for this side reaction, switching to a completely anhydrous solvent system can significantly reduce its occurrence.[2]

Issue 2: Inefficient Cinnoline Ring Formation

Q3: The diazotization of my 2-amino-5-fluoroaniline precursor is inefficient, leading to a low yield of the final this compound. How can I optimize this critical step?

A3: The formation of the diazonium salt intermediate is a delicate step that is highly dependent on reaction conditions.

  • Temperature Control: This reaction is typically exothermic and the resulting diazonium salt is often unstable at higher temperatures. Maintain a strict temperature range of 0–5 °C throughout the addition of the diazotizing agent (e.g., sodium nitrite solution). A runaway reaction can lead to decomposition and the formation of tar-like byproducts.

  • Acid Concentration: The reaction is carried out in a strong acid, typically HCl or H₂SO₄. The acid serves to protonate the amino group and generate nitrous acid from the nitrite salt. Insufficient acid can lead to incomplete diazotization. Conversely, excessively high concentrations can sometimes lead to unwanted side reactions. A concentration of 2-3 M is a good starting point.

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the solution of the aniline in acid. This ensures that the generated nitrous acid reacts immediately and its concentration remains low, preventing decomposition and side reactions.

Q4: My cyclization step to form the cinnoline ring is not proceeding efficiently after forming the diazonium salt. What factors influence this intramolecular reaction?

A4: The cyclization is the key ring-forming step and its success depends on the electronic nature of the substrate and the reaction conditions.

  • Electronic Effects: The substituent on the benzene ring significantly impacts the cyclization rate. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can slow it down.[4] The fluorine atom at the 6-position is electron-withdrawing, which can make this step more challenging compared to an unsubstituted analogue.

  • Heating: Often, after the low-temperature diazotization, the reaction mixture needs to be heated to facilitate the intramolecular cyclization. The optimal temperature should be determined empirically, starting from room temperature and gradually increasing. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Solvent: While often performed in the aqueous acidic medium from the diazotization step, in some cases, isolating the diazonium salt (if stable enough) and performing the cyclization in a different solvent can improve yields.

Troubleshooting Workflow for Low Yield

Caption: Systematic workflow for troubleshooting low-yield reactions.

Section 3: Purification Challenges

Q5: What is a reliable method for purifying crude this compound?

A5: Column chromatography is typically the most effective method for purifying this compound.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on the TLC analysis of your crude product. For more polar impurities, adding a small percentage of methanol or using a different solvent system like dichloromethane/methanol may be necessary.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to achieve high purity.

Q6: I have a persistent impurity that co-elutes with my product during column chromatography. What could it be and how can I remove it?

A6: A co-eluting impurity often has a similar polarity and structure to the desired product.

  • Possible Impurities: Common impurities could include isomeric byproducts (e.g., if the cyclization occurred at a different position, though less likely with a defined precursor) or starting material if the conversion was incomplete. In some cases, byproducts from the decomposition of the diazonium intermediate can also be problematic.

  • Alternative Purification: If chromatographic separation is difficult, consider alternative techniques. Recrystallization is often very effective at removing small amounts of structurally similar impurities. If the impurity has a different acidic or basic character than your product, an acid-base extraction during the workup could be effective.

Section 4: Frequently Asked Questions (FAQs)

Q1: How does the fluorine substituent at the 6-position affect the synthesis?

A1: The fluorine atom has a significant electronic impact. As a strongly electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution.[5] This can make the intramolecular cyclization step of the Richter synthesis more difficult. However, this same electron-withdrawing nature can be beneficial in other reaction types, such as nucleophilic aromatic substitution, should that be part of an alternative synthetic route.[5]

Q2: Are there alternative synthetic routes to this compound if the Richter synthesis fails?

A2: Yes, several other named reactions exist for cinnoline synthesis that could be adapted.[4][6] For example, the Widman-Stoermer reaction, which involves the diazotization of an ortho-aminoaryl species with an activated double bond, could be a viable alternative.[4] Additionally, modern cross-coupling strategies catalyzed by metals like copper or palladium have emerged as powerful tools for constructing the cinnoline core and could be explored.[1]

Q3: How can I definitively confirm the identity and purity of my final this compound product?

A3: A combination of spectroscopic and analytical techniques is essential:

  • ¹H and ¹³C NMR: Provides information about the chemical structure and the number of different protons and carbons. ¹⁹F NMR is also crucial to confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The most common method for determining the purity of the final compound. A purity level of >95% is typically required for biological screening.

Table 1: Example of Reaction Condition Optimization
EntryBase (equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001245
2K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001265
3Cs₂CO₃ (2.0)Dioxane1101278
4K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901672

This table is a hypothetical example for optimizing a Suzuki coupling precursor synthesis step and illustrates how systematic changes can improve product yield.

Section 5: Detailed Experimental Protocols

Protocol 1: General Procedure for Richter Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific substrate and scale. Always perform a thorough risk assessment before starting any new reaction.

  • Dissolution: Dissolve the 2-amino-5-fluorophenyl precursor (1.0 eq) in dilute hydrochloric acid (approx. 3 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0-5 °C in an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Cyclization: After 30 minutes, slowly warm the reaction mixture to room temperature and then heat to the optimized temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the diazonium intermediate is consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity by adding an increasing percentage of a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Recent Developments in the Synthesis of Cinnoline Derivatives. (n.d.). Bentham Science.
  • Methods for the synthesis of cinnolines (Review). (2005). ResearchGate.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2018). PubMed Central.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions. (2025). Benchchem.
  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
  • A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. (1970). Journal of the Chemical Society C: Organic.
  • Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. (2020). Beilstein Journal of Organic Chemistry.

Sources

Purification of 6-Fluorocinnoline by Column Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Fluorocinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the column chromatography purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your laboratory work.

Cinnoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical properties of the molecule, such as polarity and stability, presenting unique challenges and considerations during purification.[3] This guide will address these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider before starting column chromatography?

A1: Understanding the properties of this compound is crucial for selecting the right chromatographic conditions.

  • Polarity: The cinnoline core is a nitrogen-containing heterocycle, which generally imparts polarity.[4] The fluorine atom further increases the molecule's polarity due to its high electronegativity.[3] This suggests that this compound is a polar compound.

  • Solubility: "Like dissolves like" is a fundamental principle in chemistry.[5][6] Given its polar nature, this compound is expected to have better solubility in polar solvents (e.g., ethyl acetate, methanol, acetonitrile) than in nonpolar solvents (e.g., hexane, toluene).

  • Stability: Cinnoline derivatives can be sensitive to highly acidic or basic conditions. It is important to assess the stability of your compound on the chosen stationary phase (e.g., silica gel) before performing the column.[7]

Q2: How do I select the appropriate stationary phase for the purification of this compound?

A2: The choice of stationary phase is dictated by the polarity of your target compound and the impurities present.

  • Normal-Phase Chromatography: For polar compounds like this compound, silica gel is the most common and cost-effective stationary phase.[8] Alumina can be an alternative if the compound is found to be unstable on silica.[9]

  • Reverse-Phase Chromatography: If this compound proves difficult to purify using normal-phase chromatography due to very high polarity, reverse-phase chromatography (using a C18-functionalized silica gel) could be an option.[10] However, this is generally a more expensive technique and is more commonly used in HPLC.

A quick stability test on a TLC plate can be very informative. Spot your crude material on a silica gel TLC plate, and let it sit for a few hours before developing. If you observe new spots or streaking that wasn't present initially, it may indicate compound degradation on the silica.[7]

Q3: What is the best approach for selecting a mobile phase (eluent) for column chromatography?

A3: The ideal mobile phase should provide good separation between this compound and any impurities. This is best determined by preliminary Thin-Layer Chromatography (TLC) analysis.

  • Solvent System: A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is a good starting point for normal-phase chromatography.

  • Optimal Rf Value: Aim for a solvent system that gives your this compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[10] This generally translates to good elution and separation on a column.

  • Gradient vs. Isocratic Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography) will likely provide a better separation than an isocratic elution (using a constant mobile phase composition).

Solvent Polarity Index Notes
n-Hexane0.1Common nonpolar component.
Toluene2.4Can be a useful nonpolar alternative to hexane.
Dichloromethane3.1A solvent of intermediate polarity.
Ethyl Acetate4.4A common polar component.
Acetone5.1A slightly more polar alternative to ethyl acetate.
Methanol5.1A very polar solvent, often used in small percentages to elute highly polar compounds.

This table provides a general guide to solvent polarities. The optimal solvent system for your specific separation will need to be determined experimentally.

Q4: How should I prepare and load my sample onto the column?

A4: Proper sample loading is critical for achieving good separation. There are two main methods:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the initial mobile phase solvent.[11] Then, carefully add this solution to the top of the column bed.[12] This method is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[11] This powder can then be carefully added to the top of the column. This technique often leads to sharper bands and better separation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My this compound is not moving off the baseline, even with a high concentration of polar solvent.

Possible Causes & Solutions:

  • High Polarity: this compound may be too polar for the chosen solvent system.

    • Solution: Consider adding a small percentage (1-10%) of a more polar solvent like methanol to your mobile phase.[7] For very polar nitrogen-containing compounds, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help to reduce interactions with the acidic silica gel and improve elution.[10]

  • Compound Instability: The compound may be degrading on the silica gel.

    • Solution: As mentioned earlier, perform a TLC stability test. If degradation is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel by pre-treating it with a solution containing triethylamine.[7]

Issue 2: The separation between this compound and an impurity is poor, with overlapping fractions.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen eluent may not have the right selectivity for the separation.

    • Solution: Experiment with different solvent systems during your TLC analysis. Sometimes, changing one of the solvents (e.g., using acetone instead of ethyl acetate) can significantly improve separation.

  • Column Overloading: Too much sample has been loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. If you have overloaded the column, you will need to repeat the chromatography with a smaller sample amount or a larger column.

  • Poor Column Packing: An unevenly packed column will lead to band broadening and poor separation.[13]

    • Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Tapping the side of the column gently as you add the silica slurry can help to create a more homogenous bed.[12]

Issue 3: I am experiencing a low yield of this compound after purification.

Possible Causes & Solutions:

  • Compound Degradation: As discussed, the compound may not be stable to the chromatographic conditions.

    • Solution: Use a less active stationary phase or modify the mobile phase.

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.

    • Solution: This can sometimes be overcome by flushing the column with a very polar solvent system at the end of the purification to recover any remaining material.

  • Compound is Spread Across Too Many Fractions: The elution band may be very broad.

    • Solution: This can be caused by poor sample loading or a suboptimal mobile phase. Dry loading can help to create a more concentrated initial band. A gradient elution can also help to sharpen the elution profile.[7]

Issue 4: My purified this compound is still contaminated with colored impurities.

Possible Causes & Solutions:

  • Tarry Byproducts: Syntheses of heterocyclic compounds can sometimes produce polymeric or tarry byproducts that are difficult to remove.[14]

    • Solution: A pre-purification step might be necessary. This could involve filtering the crude material through a small plug of silica gel with a moderately polar solvent to remove the highly colored, less polar impurities before performing the main column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis (Solvent System Optimization) Column_Prep Column Preparation (Packing the Stationary Phase) TLC->Column_Prep Sample_Prep Sample Preparation (Wet or Dry Loading) Column_Prep->Sample_Prep Chromatography Column Chromatography (Elution) Sample_Prep->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

A typical workflow for column chromatography purification.

Concluding Remarks

The successful purification of this compound by column chromatography relies on a systematic approach that begins with a thorough understanding of the compound's properties and a careful optimization of the chromatographic conditions using TLC. By anticipating potential challenges and being equipped with effective troubleshooting strategies, you can significantly improve the efficiency and outcome of your purification efforts. This guide is intended to be a living document, and we encourage you to adapt these principles to the specific requirements of your research.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • Samara National Research University. Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. Available from: [Link]

  • Manipal Research Portal. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available from: [Link]

  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • YouTube. Column Chromatography (Purification). Available from: [Link]

  • Wikipedia. Cinnoline. Available from: [Link]

  • International Journal of Pharmaceutical and Clinical Research. SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. Available from: [Link]

  • MDPI. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Available from: [Link]

  • Chemistry LibreTexts. Polarity and Properties. Available from: [Link]

  • Khan Academy. Solubility and intermolecular forces. Available from: [Link]

  • Biocompare. Six Suggestions for Successful Column Chromatography. Available from: [Link]

  • PubMed Central. Heterocycles in Medicinal Chemistry. Available from: [Link]

  • Khan Academy. Column chromatography. Available from: [Link]

  • GlycoPODv2. Thin-layer chromatography (TLC) of glycolipids. Available from: [Link]

  • PubMed Central. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available from: [Link]

  • ResearchGate. Impurities in synthetic fluorite for deep ultraviolet optical applications. Available from: [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]

Sources

Technical Support Center: Overcoming Regioselectivity Issues in 6-Fluorocinnoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-fluorocinnoline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this important heterocyclic scaffold. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this compound a valuable building block. However, controlling the regioselectivity of subsequent functionalization reactions presents a common and significant challenge.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Troubleshooting Guide: Navigating Regioselectivity Challenges

This section addresses specific problems you may encounter during the functionalization of this compound, offering explanations and actionable solutions.

Issue 1: Poor or incorrect regioselectivity in electrophilic aromatic substitution.

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of isomers, with significant substitution at undesired positions. How can I improve selectivity for a specific position?

Answer:

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by a combination of the directing effects of the fluorine substituent and the two nitrogen atoms in the pyridazine ring. The cinnoline nucleus itself is electron-deficient, which can make electrophilic substitution challenging.

Underlying Principles:

  • Directing Effects of the Cinnoline Core: The nitrogen atoms in the pyridazine ring are deactivating and direct incoming electrophiles to the benzene ring.

  • Fluorine's Dual Role: The fluorine atom at C6 is an ortho-, para-director due to its ability to donate electron density through resonance. However, its strong inductive electron-withdrawing effect deactivates the ring.

  • Positional Reactivity: The most likely positions for electrophilic attack are C5 and C7 (ortho to the fluorine) and C8 (para to one of the nitrogen atoms).

Troubleshooting Strategies:

  • Leverage Steric Hindrance:

    • Rationale: By introducing a bulky protecting group or directing group at a specific position, you can sterically block undesired sites and favor substitution at less hindered positions.

    • Example Protocol (Conceptual): If C5 is the desired position, a bulky protecting group at N1 could potentially hinder attack at C8, thereby favoring the C5 and C7 positions. Subsequent differentiation between C5 and C7 might then be possible based on subtle electronic differences or further steric control.

  • Utilize Directed ortho-Metalation (DoM):

    • Rationale: Directed ortho-metalation is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings.[6][7][8][9] It involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, leading to deprotonation at the adjacent ortho position. The fluorine atom itself can act as a weak directing group, favoring lithiation at C5 or C7.[10]

    • DoM_Workflow

      Caption: Directed ortho-metalation workflow.

    • Key Considerations:

      • Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) are often preferred to minimize side reactions.[7]

      • Temperature Control: Maintaining a low temperature (typically -78 °C) is crucial to prevent decomposition of the organolithium intermediate.

      • Electrophile Quench: The electrophile should be added at low temperature and the reaction allowed to warm slowly.

Issue 2: Lack of reactivity or poor yields in palladium-catalyzed cross-coupling reactions.

Question: I am trying to perform a Suzuki, Sonogashira, or Buchwald-Hartwig amination on a halogenated this compound derivative, but the reaction is sluggish or gives low yields. What factors could be contributing to this, and how can I optimize the reaction?

Answer:

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[11][12][13][14][15][16][17][18] However, the electronic nature of the this compound core can influence the efficiency of these transformations.

Underlying Principles:

  • Oxidative Addition: This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aromatic ring. The electron-deficient nature of the cinnoline ring can facilitate oxidative addition.

  • Reductive Elimination: This is the product-forming step and can be hindered by bulky ligands or unfavorable electronic factors.

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle.

Troubleshooting Strategies:

Parameter Problem Solution Rationale
Catalyst System Low catalyst activity or decomposition.Screen a variety of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, XPhos for Suzuki).Different ligands have varying steric and electronic properties that can significantly impact catalyst performance for specific substrates.[19][20][21][22][23]
Base Incomplete reaction or side reactions.Test different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU. The choice of base can depend on the specific coupling reaction.The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect reaction kinetics and selectivity.
Solvent Poor solubility of reactants or catalyst deactivation.Experiment with different solvents or solvent mixtures (e.g., toluene, dioxane, DMF, or aqueous mixtures for Suzuki reactions).The solvent can influence the solubility of all reaction components and the stability of the catalytic species.
Temperature Sluggish reaction at lower temperatures.Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can sometimes accelerate slow reactions.Higher temperatures can overcome activation energy barriers but may also lead to catalyst decomposition or side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-chloro-6-fluorocinnoline

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-6-fluorocinnoline (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add a suitable solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Unwanted nucleophilic aromatic substitution (SNA r) at the fluorine-bearing carbon.

Question: When I use strong nucleophiles, I observe substitution of the fluorine atom at C6, in addition to or instead of the desired reaction at another position. How can I prevent this side reaction?

Answer:

The fluorine atom at C6, while often desirable for its electronic properties, can also be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially given the electron-deficient nature of the cinnoline ring.

Underlying Principles:

  • SNAr Mechanism: This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[24][25][26][27][28]

  • Activation: The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the entire ring system towards nucleophilic attack.

  • Leaving Group Ability: While fluoride is generally considered a poor leaving group in SN2 reactions, it can be a good leaving group in SNAr reactions, particularly on highly electron-deficient rings.

Troubleshooting Strategies:

  • Modify Reaction Conditions:

    • Rationale: Lowering the reaction temperature and using a less reactive nucleophile or a weaker base can often suppress the SNAr pathway.

    • Example: If using sodium methoxide in methanol at reflux leads to defluorination, try using potassium carbonate in methanol at room temperature.

  • Protecting Group Strategy:

    • Rationale: Introducing an electron-donating group onto the ring can decrease its susceptibility to nucleophilic attack. However, this is often synthetically challenging. A more practical approach is to use a protecting group on one of the nitrogen atoms to modulate the ring's electronics.

  • Choose a Different Synthetic Route:

    • Rationale: If SNAr at C6 is unavoidable, it may be necessary to introduce the desired functional group at that position via a different method or to introduce the fluorine atom at a later stage in the synthesis.

Logical Relationship Diagram:

Regioselectivity_Factors

Caption: Factors influencing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most acidic proton on the this compound ring?

A1: The most acidic proton is likely to be at the C4 position. The two adjacent nitrogen atoms inductively withdraw electron density, increasing the acidity of the C-H bond at this position. This makes C4 a potential site for deprotonation with a strong base, which can be a competing pathway with directed ortho-metalation.

Q2: Can C-H activation be used to functionalize this compound?

A2: Yes, C-H activation is a powerful and increasingly popular method for the functionalization of heterocycles.[29][30][31][32] For this compound, transition metal-catalyzed C-H activation could potentially be directed to specific positions by leveraging the coordinating ability of the cinnoline nitrogens or by installing a removable directing group. The regioselectivity would depend heavily on the catalyst, directing group, and reaction conditions.

Q3: How does the fluorine at C6 affect the reactivity compared to unsubstituted cinnoline?

A3: The fluorine atom has two main effects:

  • Inductive Effect: It is strongly electron-withdrawing, which deactivates the benzene portion of the ring towards electrophilic attack but activates it towards nucleophilic attack.

  • Resonance Effect: It can donate electron density through resonance, which directs incoming electrophiles to the ortho (C5, C7) positions. Overall, the deactivating inductive effect tends to dominate, making electrophilic substitution more difficult than on unsubstituted cinnoline. For nucleophilic reactions, the fluorine makes the ring more susceptible to attack, especially at positions ortho and para to the nitrogens.

Q4: Are there any known natural products containing the cinnoline scaffold?

A4: Historically, the cinnoline ring system was not found in nature. However, its derivatives have been extensively synthesized and explored for their diverse pharmacological activities.[1][3][4]

References

  • A Comprehensive Review On Cinnoline Derivatives.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
  • A Concise Review on Cinnolines.
  • Therapeutic Potential of Cinnoline Core: A Comprehensive Review. PubMed.
  • A concise review on cinnoline and its biological activities. IJARIIT.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Consequent Construction of C–C and C–N Bonds via Palladium-Catalyzed Dual C–H Activation: Synthesis of Benzo[c]cinnoline Derivatives.
  • Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
  • The Chemistry of Cinnolines.
  • Directed (ortho) Metallation.
  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Directed ortho metal
  • Buchwald–Hartwig amin
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Directed ortho metal
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Haloselectivity of Heterocycles. Baran Lab - Scripps Research.
  • Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Regioselectivity in this heterocycle synthesis. Reddit.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. Wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Suzuki reaction. Wikipedia.
  • Suzuki cross-coupling. Chemistry LibreTexts.
  • Heterocyclic regioselectivity help? Problem in pen, my answer/work in pencil. Reddit.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 16.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Nucleophilic Arom
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Nucleophilic Arom
  • nucleophilic arom
  • Regioselective Functionalization of Quinolines through C-H Activ

Sources

Technical Support Center: Synthesis of 6-Fluorocinnoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluorocinnoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of fluorinated heterocycles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges.

I. Troubleshooting Guides: Common Side Reactions & Mitigation Strategies

The introduction of a fluorine atom onto the cinnoline scaffold can significantly alter its electronic properties, leading to specific challenges and side reactions during synthesis. This section provides in-depth guidance on identifying and mitigating these issues.

Q1: My Richter-type cyclization is giving low yields and a complex mixture of products. What are the likely side reactions?

The Richter synthesis and its variations are cornerstone methods for constructing the cinnoline core.[1] However, the diazotization of a fluoro-substituted aniline and subsequent intramolecular cyclization can be prone to several side reactions.

Likely Side Reactions:

  • Incomplete Diazotization: The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group, leading to incomplete conversion to the diazonium salt. This results in the carry-over of the starting aniline into the final product mixture.

  • Side Reactions of the Diazonium Salt: Aryl diazonium salts are reactive intermediates and can undergo undesired reactions, such as decomposition to form phenols or coupling with other nucleophiles present in the reaction mixture.[2][3]

  • Formation of Isomeric Products: Depending on the substituents on the aniline precursor, cyclization can sometimes occur at different positions, leading to a mixture of cinnoline isomers.

  • Tar Formation: Overly harsh reaction conditions (e.g., high temperatures, prolonged reaction times) can lead to the decomposition of starting materials and intermediates, resulting in the formation of intractable tars.

Mitigation Strategies:

StrategyRationale
Optimize Diazotization Conditions Conduct the diazotization at low temperatures (0-5 °C) to minimize diazonium salt decomposition. Use a slight excess of sodium nitrite and a strong acid (e.g., HCl, H2SO4) to ensure complete conversion.[4]
Control Cyclization Temperature Gradually warm the reaction mixture to the optimal cyclization temperature. This helps to control the rate of reaction and minimize the formation of decomposition byproducts.
Use of Phase-Transfer Catalysts In some cases, a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases, improving yields and reducing side reactions.
Careful pH Control Maintain the appropriate pH throughout the reaction to ensure the stability of the diazonium salt and facilitate the desired cyclization.

Experimental Protocol: Optimized Richter-type Synthesis of a this compound Derivative

  • Dissolve the substituted 2-amino-5-fluorophenylacetylene in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization.

  • Gradually warm the reaction to room temperature and then heat to the optimal cyclization temperature (typically 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Richter_Side_Reactions cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Cyclization Fluoro-substituted Aniline Fluoro-substituted Aniline Diazonium Salt Diazonium Salt Fluoro-substituted Aniline->Diazonium Salt NaNO2, H+ Incomplete Diazotization Incomplete Diazotization Fluoro-substituted Aniline->Incomplete Diazotization Desired this compound Desired this compound Diazonium Salt->Desired this compound Intramolecular Cyclization Isomeric Cinnolines Isomeric Cinnolines Diazonium Salt->Isomeric Cinnolines Phenolic Byproducts Phenolic Byproducts Diazonium Salt->Phenolic Byproducts Decomposition Tar Formation Tar Formation Diazonium Salt->Tar Formation Harsh Conditions

Caption: Potential side reactions during Richter-type synthesis.

Q2: I'm observing significant byproduct formation during an intramolecular Friedel-Crafts acylation to form a cinnolinone. How can I improve the selectivity?

Intramolecular Friedel-Crafts acylation is a common strategy for synthesizing cinnolinone derivatives. However, the presence of the fluorine substituent can influence the regioselectivity of the cyclization and lead to undesired byproducts.[5][6]

Likely Side Reactions:

  • Polysubstitution: The activated aromatic ring can undergo multiple acylations, leading to the formation of di- and tri-acylated products.[7]

  • Rearrangement of the Acylium Ion: The intermediate acylium ion can undergo rearrangement, leading to the formation of unexpected isomers.[7]

  • Intermolecular Acylation: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, resulting in polymeric materials.

  • Deactivation of the Ring: The electron-withdrawing fluorine atom can deactivate the aromatic ring, making the Friedel-Crafts reaction more challenging and requiring harsher conditions, which can promote side reactions.

Mitigation Strategies:

StrategyRationale
Choice of Lewis Acid Use a milder Lewis acid (e.g., ZnCl2, FeCl3) to reduce the likelihood of polysubstitution and rearrangement. Stronger Lewis acids like AlCl3 can be too reactive.[6]
Control of Stoichiometry Use a stoichiometric amount of the Lewis acid. An excess can lead to the formation of multiple products.
Reaction Temperature Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will help to minimize side reactions.
High Dilution Conditions Running the reaction at high dilution will favor the intramolecular cyclization over intermolecular reactions.

Experimental Protocol: Optimized Intramolecular Friedel-Crafts Acylation

  • Dissolve the starting carboxylic acid in a suitable dry, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Cool the solution to 0 °C.

  • Slowly add the Lewis acid (e.g., anhydrous aluminum chloride) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Friedel_Crafts_Side_Reactions cluster_start Starting Material cluster_acylation Friedel-Crafts Acylation cluster_cyclization Cyclization Substituted Phenylacetic Acid Substituted Phenylacetic Acid Acylium Ion Intermediate Acylium Ion Intermediate Substituted Phenylacetic Acid->Acylium Ion Intermediate Lewis Acid Rearranged Acylium Ion Rearranged Acylium Ion Acylium Ion Intermediate->Rearranged Acylium Ion Desired 6-Fluorocinnolinone Desired 6-Fluorocinnolinone Acylium Ion Intermediate->Desired 6-Fluorocinnolinone Intramolecular Cyclization Polysubstituted Products Polysubstituted Products Acylium Ion Intermediate->Polysubstituted Products Intermolecular Products Intermolecular Products Acylium Ion Intermediate->Intermolecular Products High Concentration

Caption: Potential side reactions in Friedel-Crafts acylation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of this compound derivatives.

Q3: The purification of my this compound derivative by column chromatography is proving difficult. Are there any alternative purification strategies?

Purification of fluorinated heterocyclic compounds can be challenging due to their unique polarity and solubility properties.

Alternative Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material. Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) can be an excellent option.

  • Acid-Base Extraction: Cinnolines are basic compounds and can often be purified by acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous acid solution. The cinnoline derivative will move into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer will precipitate the pure cinnoline, which can be collected by filtration or extracted back into an organic solvent.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for the purification of polar and thermally labile compounds and may be a viable alternative for challenging separations of this compound derivatives.

Q4: I am considering a late-stage fluorination approach. What are the potential pitfalls of this strategy for a cinnoline scaffold?

Late-stage fluorination can be an attractive strategy, but it comes with its own set of challenges, particularly with an electron-deficient heterocycle like cinnoline.

Potential Pitfalls:

  • Regioselectivity: Direct fluorination of the cinnoline ring system can lead to a mixture of isomers, as the directing effects of the nitrogen atoms and other substituents can be complex.[8]

  • Harsh Reaction Conditions: Many fluorinating reagents require harsh conditions that the cinnoline core may not tolerate, leading to decomposition.[9]

  • Substrate Specificity: The success of late-stage fluorination is often highly dependent on the specific substrate and the fluorinating agent used. A reaction that works well for one cinnoline derivative may fail completely for another.

  • Over-fluorination: It can be difficult to control the stoichiometry of the fluorination reaction, leading to the formation of di- and tri-fluorinated byproducts.

Recommendations:

If pursuing a late-stage fluorination strategy, it is crucial to screen a variety of fluorinating reagents and reaction conditions on a small scale to identify a suitable method. Careful analysis of the product mixture by techniques such as 19F NMR will be essential to determine the regioselectivity and extent of fluorination.

III. References

  • Patel, M. R., et al. (2011). Synthesis and antimicrobial evaluation of pyrazoline derivatives. Int J ChemTech Res., 3, 967-74.

  • Vatsa, R., et al. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. Retrieved from [Link]

  • (n.d.). The first attempt for the synthesis of cinnoline derivatives from aryl diazonium salts. ResearchGate. Retrieved from [Link]

  • (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]

  • (n.d.). A Concise Review on Cinnolines. Innovative Journal. Retrieved from [Link]

  • (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]

  • (n.d.). Primary Syntheses of Cinnolines. Retrieved from [Link]

  • (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Diazotization reaction: Significance and symbolism. Retrieved from [Link]

  • (n.d.). Cinnoline. Wikipedia. Retrieved from [Link]

  • (n.d.). Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. PMC - NIH. Retrieved from [Link]

  • (n.d.). A concise review on cinnoline and its biological activities. IJARIIT. Retrieved from [Link]

  • (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). (PDF) Methods for the synthesis of cinnolines (Review). ResearchGate. Retrieved from [Link]

  • (n.d.). Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Borsche Cinnoline synthesis. YouTube. Retrieved from [Link]

  • (n.d.). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Retrieved from [Link]

  • (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]

  • (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Optimization of separation and detection of 6-aminoquinolyl derivatives of amino acids by using reversed-phase liquid chromatography with on line UV, fluorescence and electrochemical detection. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis and purification of L-6-[18F]fluorodopa. INIS-IAEA. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 6-Fluorocinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-fluorocinnoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial transformation. The electron-deficient nature of the cinnoline ring, compounded by the electronic effects of the fluorine substituent, necessitates a carefully considered approach to achieve high yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction.

I. Understanding the System: The Challenge of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1] However, its application to heteroaromatic systems like this compound presents unique challenges. The nitrogen atoms in the cinnoline ring reduce its electron density, making oxidative addition of the palladium catalyst more facile but potentially leading to catalyst deactivation or undesired side reactions. The fluorine atom further modulates the electronic properties of the molecule, influencing both the C-X bond strength (where X is a halide or triflate) and the stability of reaction intermediates.

A successful coupling hinges on a delicate balance of factors to favor the desired catalytic cycle over competing pathways.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this compound.

A. Low to No Yield of the Desired Product

This is one of the most frequent challenges. A systematic evaluation of the reaction components is crucial for diagnosis.

Q1: My reaction is not proceeding, or the yield is very low. What are the first parameters I should investigate?

A1: When faced with low or no product formation, a logical first step is to re-evaluate your choice of catalyst, ligand, base, and solvent, as these are intricately linked.[2]

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For electron-deficient heteroaryl halides, bulky, electron-donating phosphine ligands are often preferred as they promote the rate-determining oxidative addition and subsequent reductive elimination steps.[3]

    • Recommendation: Start with a robust catalyst system. A pre-catalyst like [Pd(IPr*)Cl(1-tBu-indenyl)] has shown efficacy in challenging couplings. Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ with a Buchwald-type ligand such as SPhos or XPhos can be highly effective.[4][5] N-heterocyclic carbene (NHC) ligands are also a good option due to their strong electron-donating ability and steric bulk, which can stabilize the active Pd(0) species.[6][7]

  • Base Selection: The base plays multiple crucial roles in the Suzuki coupling: it facilitates the formation of the active boronate species and influences the rate of transmetalation.[8][9]

    • Recommendation: For this compound, a moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) is a versatile and widely used base that often provides good results.[10] If you suspect starting material degradation due to a strong base, consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[11][12]

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the interaction of all components in the catalytic cycle.[10]

    • Recommendation: A mixture of an organic solvent and water is common in Suzuki couplings.[8] Dioxane/water or THF/water mixtures are good starting points.[10][12][13] For substrates with poor solubility, consider more polar aprotic solvents like DMF, but be aware that these can sometimes lead to side reactions at higher temperatures.[10]

Q2: I've tried a standard catalyst system with no success. What are my next steps for catalyst optimization?

A2: If a standard system fails, a more systematic screen of catalysts and ligands is warranted. The electronic and steric properties of the ligand can have a profound impact on the reaction outcome.

  • Rationale: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-deficient substrate like this compound, a ligand that increases the electron density on the palladium will facilitate oxidative addition. Bulky ligands can also promote the final reductive elimination step to release the product.[8]

Catalyst/Ligand Combination Key Features When to Use
Pd(PPh₃)₄ "Workhorse" catalyst, readily available.Good starting point for simple couplings, but may be less effective for challenging substrates.[14]
Pd(OAc)₂ / SPhos or XPhos Bulky, electron-rich phosphine ligands.Excellent for electron-deficient heteroaryl halides and chlorides.[4][13]
Pd₂(dba)₃ / P(t-Bu)₃ Highly active system with a very bulky and electron-donating ligand.Effective for difficult couplings, including those with sterically hindered substrates.[15][16]
PEPPSI™-IPr Air and moisture-stable Pd(II)-NHC pre-catalyst.Offers convenience and high activity, particularly for heteroaryl couplings.[17]

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound halide/triflate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of degassed solvent. For pre-catalysts, this step is not necessary.

  • Add the degassed solvent to the Schlenk flask, followed by the catalyst solution (or the solid pre-catalyst).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Observation of Significant Side Products

The formation of byproducts can significantly reduce the yield of the desired coupled product and complicate purification.

Q3: I am observing a significant amount of dehalogenated this compound. What is causing this, and how can I minimize it?

A3: Dehalogenation is a common side reaction where the halide or triflate is replaced by a hydrogen atom.[17] This typically occurs after oxidative addition, where the palladium intermediate reacts with a hydride source in the reaction mixture.

  • Potential Hydride Sources:

    • Solvents: Alcohols or even trace water can act as hydride donors.

    • Bases: Some bases, particularly in the presence of water, can generate hydride species.

    • Boronic Acid: In some cases, the boronic acid itself can be a source of hydride.

  • Troubleshooting Strategies:

    • Use Anhydrous Conditions: If feasible, switching to strictly anhydrous solvents and reagents can minimize this side reaction.[18]

    • Solvent Choice: Avoid using alcohol as a primary solvent. If a co-solvent is needed, consider alternatives like dioxane or THF.

    • Base Selection: Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ may be beneficial.

Q4: My boronic acid is decomposing, leading to homocoupling and protodeboronation. How can I prevent this?

A4: Boronic acids, especially heteroaryl boronic acids, can be unstable under Suzuki coupling conditions, leading to two primary side reactions:[19][20]

  • Protodeboronation: The C-B bond is cleaved and replaced with a C-H bond. This is often accelerated by aqueous basic conditions.[17][18]

  • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[14][17]

  • Troubleshooting Strategies:

    • Use a Boronic Ester: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable than their corresponding boronic acids and can slowly release the boronic acid in situ.[19][21][22]

    • Anhydrous Conditions: As with dehalogenation, minimizing water can reduce the rate of protodeboronation.[18]

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which will suppress homocoupling.[18][23]

    • Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids. Consider using KF or K₂CO₃.[18]

C. Reproducibility and Scalability Issues

Ensuring consistent results between batches and when scaling up a reaction is critical in a research and development setting.

Q5: I am struggling with poor reproducibility of my results. What are the key factors to control?

A5: Poor reproducibility often stems from subtle variations in reaction setup and reagent quality.[23]

  • Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere is critical. The active Pd(0) catalyst is highly sensitive to oxygen.[18][23]

  • Reagent Purity: The purity of all reagents, including the solvent, is crucial. Trace impurities can poison the catalyst. Ensure solvents are anhydrous and of high purity.[18]

  • Stirring: For biphasic reactions, vigorous stirring is essential to ensure efficient mixing and mass transfer between the aqueous and organic phases.[23]

  • Base Quality: Ensure the base is finely powdered and dry. Clumps of base can lead to inconsistent reaction rates.[23]

Q6: I have an optimized procedure on a small scale, but the yield drops significantly upon scale-up. What should I consider?

A6: Scale-up challenges often relate to mass and heat transfer.

  • Heating: Ensure uniform heating of the larger reaction vessel. Hot spots can lead to decomposition.

  • Stirring: The efficiency of stirring does not always scale linearly. Ensure the larger scale reaction is being stirred adequately to maintain a homogenous mixture.

  • Degassing: Degassing a larger volume of solvent is more challenging. Ensure the degassing procedure is sufficient for the scale.

III. Visualizing the Process

Understanding the catalytic cycle and potential pitfalls is key to effective troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)₂ Base Dehalogenation Dehalogenation (Ar-H) ArPd(II)XL2->Dehalogenation Hydride Source ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation H₂O Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O₂ RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Ar-Ar' RedElim->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos, Pepsi-IPr) start->check_catalyst check_base Vary Base (K₃PO₄, K₂CO₃, CsF) check_catalyst->check_base No Improvement success Successful Coupling check_catalyst->success Improvement check_solvent Change Solvent (Dioxane/H₂O, THF/H₂O) check_base->check_solvent No Improvement check_base->success Improvement side_reactions Analyze for Side Products (Dehalogenation, Protodeboronation) check_solvent->side_reactions No Improvement check_solvent->success Improvement optimize_conditions Optimize Conditions (Anhydrous, Degassing) side_reactions->optimize_conditions optimize_conditions->success Improvement

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023, December 27). Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Schafer, A. G., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]

  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]

  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]

  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Wan, L., Yu, H., & Cai, C. (2012). Palladium catalyzed the Suzuki cross-coupling reaction using a fluorous NHC ligand. Journal of Fluorine Chemistry. [Link]

  • Request PDF. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

  • UBC Chemistry Department. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]

  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Schmidt, J., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Cherney, A. H., et al. (2018). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]

  • Reddit. (2023, June 14). Problems with Suzuki coupling. r/Chempros. [Link]

  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Kim, J., & Kim, Y. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (2020, July). Selectivity in cross-coupling at 23 °C. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Fluorocinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the scale-up synthesis of 6-Fluorocinnoline. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommendations to ensure your scale-up process is successful, safe, and efficient.

Introduction: The Challenge of this compound

This compound is an important heterocyclic scaffold in medicinal chemistry, valued for its wide range of pharmacological activities.[1][2] However, its synthesis presents several challenges that are often magnified during scale-up. The classical synthetic routes, such as the Widman-Stoermer or Borsche-Herbert cyclizations, involve thermally sensitive and potentially hazardous intermediates, primarily arenediazonium salts.[3][4] Success at scale hinges on precise control over reaction parameters, a thorough understanding of potential side reactions, and robust purification strategies.

This guide is structured to address problems as you might encounter them, focusing on the most common synthetic pathway: the diazotization of a substituted 2-aminoaryl precursor followed by intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable approach is a variation of the Borsche-Herbert or Widman-Stoermer synthesis. This typically involves the diazotization of an ortho-substituted aminobenzaldehyde or aminoketone hydrazone. For this compound, a logical starting point is the hydrazone derived from 2-amino-5-fluorobenzaldehyde or a related ketone. The resulting diazonium salt is then cyclized, often under acidic conditions, to form the cinnoline ring.[3][5]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The principal safety concern is the accumulation of unstable diazonium salts.[4] These intermediates can decompose exothermically and, in a solid, dry state, can be explosive. Therefore, they are almost always generated and used in situ at low temperatures (typically 0-5 °C).[6][7] Careful monitoring of temperature, addition rates, and off-gassing is critical. Another concern is the use of strong acids like polyphosphoric acid (PPA) or Eaton's reagent at high temperatures, which can lead to runaway reactions if not properly controlled.[8][9]

Q3: Why do yields often decrease significantly upon scale-up?

A3: Yield reduction during scale-up is a common problem and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Heat removal is also less efficient, making temperature control more challenging.[10]

  • Phase Transfer Issues: If the reaction involves multiple phases (e.g., a solid reactant in a liquid), ensuring consistent interaction between phases is harder in large volumes.

  • Extended Reaction Times: Slower additions or heating/cooling cycles on a larger scale can expose sensitive intermediates to harsh conditions for longer periods, leading to degradation.

  • Complex Purifications: Isolating the product from a larger volume of solvent and a potentially different impurity profile can lead to greater product loss during workup and purification.

Part 1: Diazotization of the Fluoro-Aryl Amine Precursor

This stage is the most critical and often the most problematic. The goal is to convert the primary aromatic amine into a diazonium salt cleanly and efficiently, which will then be ready for cyclization.

General Synthetic Workflow

Synthetic_Workflow Start Precursor (e.g., 2-amino-5-fluorobenzaldehyde hydrazone) Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Formation of diazonium salt Cyclization Step 2: Intramolecular Cyclization (Acid Catalyst, Heat) Diazotization->Cyclization In situ use of unstable intermediate Purification Step 3: Workup & Purification (Quench, Extraction, Crystallization) Cyclization->Purification Isolation of crude product Product Final Product (this compound) Purification->Product

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide: Diazotization

Q: My diazotization reaction is sluggish, and starch-iodide paper testing for excess nitrous acid is inconsistent. What's going wrong?

A: This common issue often points to problems with acid concentration or the physical form of your starting material.

  • Causality: The formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (like HCl) is the first step.[6] If the medium is not sufficiently acidic, this equilibrium is unfavorable. Furthermore, if your amine precursor has low solubility in the acidic medium, the reaction becomes mass-transfer limited, leading to slow and incomplete conversion.

  • Solutions:

    • Ensure Sufficient Acidity: Use a sufficient excess of strong acid (typically 2.5-3.0 equivalents relative to the amine). This ensures the amine remains protonated and soluble as its hydrochloride salt and provides the necessary protons to generate HNO₂.

    • Improve Solubility: If the hydrochloride salt of your amine precipitates heavily, consider adding a co-solvent like acetic acid or switching to a different acid system (e.g., sulfuric acid) where the salt may be more soluble.

    • Control Nitrite Addition: Add the aqueous solution of sodium nitrite slowly and subsurface to ensure it reacts where the acid concentration is highest, preventing localized decomposition and off-gassing of nitrogen oxides (brown fumes).

Q: I'm observing significant tar and byproduct formation during diazotization, even at low temperatures. Why?

A: This indicates decomposition of the diazonium salt or side reactions involving the precursor.

  • Causality: Arenediazonium salts are electrophilic and can participate in unwanted side reactions.[6] For example, they can couple with unreacted starting material to form highly colored azo compounds. If your precursor has other nucleophilic sites, intramolecular side reactions can also occur. The fluorine substituent, being electron-withdrawing, generally stabilizes the diazonium salt, but poor temperature control can override this effect.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C. Use a properly sized cooling bath and monitor the internal temperature, not the bath temperature. Any excursion above 10 °C can dramatically increase the rate of decomposition.

    • Staged Addition: Ensure the amine is fully dissolved or slurried in the acid before beginning the nitrite addition. This minimizes the concentration of the free, unprotonated amine which is more susceptible to azo coupling.

    • Check Precursor Purity: Impurities in your starting amine can act as catalysts for decomposition or participate in side reactions. Ensure the precursor is of high purity before starting the scale-up batch.

Representative Lab Protocol: Diazotization

This protocol is a representative example and should be adapted and optimized for your specific precursor and equipment.

  • Reactor Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with a solution of concentrated hydrochloric acid (3.0 eq.) in water.

  • Cooling: Cool the acid solution to 0 °C using a circulating chiller.

  • Amine Addition: Slowly add the 2-amino-5-fluoroaryl precursor (1.0 eq.) to the cooled acid, maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete salt formation. The mixture should be a fine, stirrable slurry.

  • Nitrite Preparation: In a separate vessel, dissolve sodium nitrite (1.1 eq.) in deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the amine slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. Test for completion by placing a drop of the reaction mixture on starch-iodide paper; a persistent blue-black color indicates a slight excess of nitrous acid and a complete reaction.

  • Immediate Use: The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent cyclization step. DO NOT attempt to isolate the diazonium salt.

Part 2: Intramolecular Cyclization

In this step, the generated diazonium salt undergoes an intramolecular electrophilic substitution or a related ring-closing mechanism to form the cinnoline core. This is typically promoted by heat and/or a strong acid catalyst.

Troubleshooting Guide: Cyclization

Q: The cyclization reaction is giving very low yields of this compound and a lot of dark, insoluble material. What is the cause?

A: This is a classic scale-up problem often related to thermal control and acid catalysis. High temperatures required for cyclization can also promote decomposition pathways.

  • Causality: The desired intramolecular cyclization competes with intermolecular polymerization and thermal decomposition of the diazonium salt into phenols and other tars.[9] Strong acids used to catalyze the reaction, such as PPA or Eaton's reagent, can become very aggressive at high temperatures, leading to charring.

  • Solutions:

    • Optimize Temperature and Time: This is a critical balance. The temperature must be high enough to drive the cyclization but low enough to minimize decomposition. Conduct small-scale optimization studies (using a parallel synthesizer if available) to find the "sweet spot." Monitor the reaction by HPLC to avoid unnecessarily long reaction times at high temperatures.

    • Catalyst Choice and Loading: While PPA is common, it can be difficult to handle at scale. Consider alternatives like Eaton's reagent (P₂O₅ in methanesulfonic acid), which can be more effective at lower temperatures.[8][11] The amount of acid is also crucial; too much can increase degradation.

    • Controlled Heating Profile: On a large scale, heat the reaction mixture slowly and uniformly to the target temperature. Good agitation is essential to prevent localized overheating at the reactor walls.[10]

Decision Tree for Low Cyclization Yield

Troubleshooting_Cyclization Start Problem: Low Yield in Cyclization Step Check_Temp Was Temperature Uniform & Correct? Start->Check_Temp Check_Acid Was Acid Catalyst Correctly Chosen & Dosed? Start->Check_Acid Check_Purity Was the Diazonium Solution (Input Stream) Clean? Start->Check_Purity Check_Time Was Reaction Time Optimized? Start->Check_Time Sol_Temp Solution: Improve agitation. Verify internal probe accuracy. Implement controlled heating ramp. Check_Temp->Sol_Temp No Sol_Acid Solution: Screen alternative acids (e.g., Eaton's Reagent). Optimize catalyst loading at lab scale. Ensure anhydrous conditions if required. Check_Acid->Sol_Acid No Sol_Purity Solution: Analyze input stream for byproducts from Step 1 (e.g., azo dyes). Improve diazotization step. Check_Purity->Sol_Purity No Sol_Time Solution: Monitor reaction by HPLC. Quench immediately upon completion to prevent product degradation. Check_Time->Sol_Time No

Caption: Troubleshooting decision tree for the cyclization step.

Q: My final product is contaminated with a difficult-to-remove, isomeric impurity. Where could it be coming from?

A: Isomer formation often arises from alternative cyclization pathways, especially if the precursor has multiple potential ring-closing sites or if rearrangement occurs.

  • Causality: While the fluorine at position 6 is directed by the starting material, other substituents on the precursor could allow for cyclization at different positions. For example, in a Widman-Stoermer type synthesis, the electronics of the vinyl group can influence the regioselectivity of the ring closure.

  • Solutions:

    • Re-evaluate Precursor Design: Ensure your precursor is designed to favor cyclization to the desired cinnoline. The choice between a Borsche (from a hydrazone) versus a Widman-Stoermer (from a vinyl aniline) route can significantly impact the impurity profile.[12]

    • Modify Cyclization Conditions: The choice of acid catalyst can influence regioselectivity. Lewis acids, for instance, may coordinate differently than Brønsted acids, potentially favoring one cyclization pathway over another.[13] Experimenting with different acid systems at a small scale is recommended.

    • Develop a Robust Purification: If the isomer is unavoidable, focus on developing a selective purification method. This could involve fractional crystallization with different solvent systems or chromatography. Understanding the polarity differences between your desired product and the isomer is key.

Part 3: Purification at Scale

Isolating pure this compound from the crude reaction mixture presents its own set of challenges.

Common Impurities and Their Sources
Impurity TypePotential SourceMitigation Strategy
Azo Dyes (Colored) Side reaction during diazotization (coupling of diazonium salt with unreacted amine).Maintain strict low-temperature control during diazotization; ensure sufficient acidity.
Phenolic Byproducts Thermal decomposition of the diazonium salt before or during cyclization.Use the diazonium solution immediately; optimize cyclization temperature and time.
Polymeric Tar Uncontrolled polymerization at high temperatures, especially with strong acid catalysts.Improve heat transfer and agitation; use the minimum effective catalyst loading and temperature.
Starting Material Incomplete reaction in either the diazotization or cyclization step.Monitor reactions to completion (e.g., by HPLC); ensure proper stoichiometry and conditions.
Troubleshooting Guide: Purification

Q: The crude product is a dark, oily tar that is very difficult to handle and purify. How can I improve its quality?

A: A tarry crude product is a direct result of the decomposition and polymerization side reactions discussed previously. The solution lies in optimizing the reaction, not just the purification.

  • Causality: The product is likely trapped in a matrix of polymeric material. Standard extraction and crystallization methods will be ineffective.

  • Solutions:

    • Revisit Reaction Optimization: This is paramount. A cleaner reaction is the only reliable way to avoid this problem at scale. Focus on the solutions provided in the diazotization and cyclization sections.

    • Quenching Strategy: The way you stop (quench) the reaction is critical. Slowly adding the hot, acidic reaction mixture to a large volume of cold water or an ice/water slurry can help precipitate the product while keeping many polymeric impurities dissolved. Be cautious, as this can be highly exothermic.

    • Trituration: Before attempting a full recrystallization, try slurring the crude material in a solvent that dissolves the impurities but not the product (e.g., diethyl ether, hexanes, or isopropanol). This can significantly clean up the material.

Q: My recrystallization works well in the lab, but at scale, I get poor recovery or an impure product. Why?

A: Crystallization is highly sensitive to scale, primarily due to different cooling rates and hydrodynamics.

  • Causality: Slower cooling in a large reactor can lead to the formation of larger, but often less pure, crystals that trap solvent and impurities. Conversely, crash-cooling can trap impurities and result in fine needles that are difficult to filter and wash.

  • Solutions:

    • Controlled Cooling Profile: Do not simply turn off the heat and let the reactor cool. Implement a controlled, slow cooling ramp. A typical starting point is a ramp of 10-20 °C per hour.

    • Seeding: Once the solution is saturated, add a small amount of pure this compound seed crystals. This promotes controlled crystal growth rather than spontaneous nucleation, leading to a more uniform particle size and higher purity.

    • Solvent System: Re-evaluate your solvent/anti-solvent system at scale. The optimal ratio may differ slightly from the lab. Ensure your anti-solvent is added slowly to the saturated solution to avoid oiling out the product.

References

  • ACS Publications. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry. [Link]

  • Innovative Journal. A Concise Review on Cinnolines. [Link]

  • Wikipedia. Cinnoline. [Link]

  • Taylor & Francis Online. Primary Syntheses of Cinnolines. [Link]

  • IJARIIT. (2020). A concise review on cinnoline and its biological activities. [Link]

  • Mendeley. (2008). Facile synthesis of fused quinolines via intramolecular Friedel-Crafts acylation. Journal of Chemical Research. [Link]

  • ResearchGate. (2020). Methods for the synthesis of cinnolines (Review). [Link]

  • Cognizance. (2024). Synthesis and screening of novel cinnoline derivatives for analgesics. [Link]

  • Journal of Chemical Research. (2008). Facile synthesis of fused quinolines via intramolecular Friedel-Crafts acylation. [Link]

  • ResearchGate. Synthesis of quinolines through intramolecular Friedel–Crafts acylation. [Link]

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

  • National Institutes of Health (NIH). (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Bentham Science. Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]

  • National Institutes of Health (NIH). (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. [Link]

Sources

troubleshooting N-alkylation of electron-deficient 6-Fluorocinnoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 6-fluorocinnoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging electron-deficient heterocyclic system. Here, we address common experimental issues, provide in-depth explanations for reaction failures, and offer robust, field-tested protocols to enhance your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when attempting the N-alkylation of this compound.

Q1: Why is the N-alkylation of this compound so difficult, resulting in low to no yield?

A1: The primary challenge stems from the electronic nature of the this compound core. The cinnoline system is inherently electron-deficient. The addition of a strongly electron-withdrawing fluorine atom further deactivates the ring, significantly reducing the nucleophilicity of both nitrogen atoms (N1 and N2).[1][2] This diminished nucleophilicity means the nitrogen lone pairs are less available to attack an alkylating agent, leading to sluggish or failed reactions under standard conditions.[3]

Q2: I'm observing a complex mixture of products. What are the likely side reactions?

A2: Besides unreacted starting material, several side reactions can complicate your product mixture:

  • Regioisomer Formation: Alkylation can occur at either N1 or N2, leading to a mixture of N1- and N2-alkyl-6-fluorocinnolinium salts. Distinguishing between these isomers can be challenging.

  • Over-alkylation: While less common with this deactivated system, it's possible if using highly reactive alkylating agents or harsh conditions.

  • Decomposition: Electron-deficient heterocycles can be unstable under strongly basic or high-temperature conditions, leading to ring-opening or other degradation pathways.[4]

  • Solvent Participation: In some cases, the solvent or base can react with the starting material or alkylating agent.

Q3: How can I definitively distinguish between the N1 and N2 alkylated isomers?

A3: Unambiguous characterization is critical. While 1H and 13C NMR are essential, they may not be sufficient on their own. The most powerful technique is 1H-15N HMBC NMR spectroscopy .[5] This 2D NMR experiment shows correlations between protons (e.g., on the N-alkyl group) and the nitrogen atoms of the ring. A correlation between the alkyl protons and a specific nitrogen signal provides definitive proof of the alkylation site.[5] N-alkylation typically causes a significant upfield shift (around 100 ppm or more) in the 15N NMR chemical shift of the alkylated nitrogen.[5]

Part 2: Troubleshooting Guide: From Low Conversion to No Reaction

This section provides a systematic approach to troubleshooting and optimizing your N-alkylation reaction.

Issue 1: Low or No Conversion to Product

If you are observing primarily unreacted starting material, the core issue is insufficient reactivity.

G start Low/No Conversion (>80% SM remaining) sub_problem1 Problem: Insufficient Nucleophilicity of this compound start->sub_problem1 Likely Cause sub_problem2 Problem: Poor Reactivity of Alkylating Agent start->sub_problem2 Possible Cause solution1a Increase Base Strength (e.g., NaH, KHMDS) sub_problem1->solution1a solution1b Increase Temperature (Monitor for decomposition) sub_problem1->solution1b solution1c Change Solvent (e.g., DMF, DMAc) sub_problem1->solution1c solution2a Use More Reactive Alkylating Agent (e.g., Alkyl Iodide, Triflate) sub_problem2->solution2a solution2b Consider Alternative Methods (e.g., Mitsunobu, Metal-Catalysis) sub_problem2->solution2b

Caption: Troubleshooting workflow for low conversion.

  • Cause A: Insufficient Deprotonation / Nucleophilicity

    • Explanation: The electron-withdrawing nature of the fluorocinnoline ring makes the N-H proton (if present in a tautomeric form) weakly acidic and the nitrogen atoms poorly nucleophilic.[3] Weak bases like K2CO3 or Et3N are often insufficient to generate a reactive nucleophile.

    • Solution 1: Employ Stronger, Non-Nucleophilic Bases. Switch from carbonate or amine bases to stronger alternatives like Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), or Lithium diisopropylamide (LDA). These bases can more effectively deprotonate the heterocycle, increasing its nucleophilicity.

    • Solution 2: Optimize Solvent and Temperature. Polar aprotic solvents like DMF, DMAc, or NMP can help solubilize reagents and may accelerate the reaction. Carefully increasing the temperature can overcome the activation energy barrier, but must be balanced against the risk of decomposition.[4] Monitor the reaction closely by TLC or LC-MS.

  • Cause B: Poor Leaving Group on the Alkylating Agent

    • Explanation: The rate of an SN2-type alkylation is highly dependent on the quality of the leaving group. Alkyl chlorides are significantly less reactive than bromides, which are in turn less reactive than iodides and triflates.

    • Solution: Use a More Reactive Alkylating Agent. If you are using an alkyl chloride or bromide with no success, switch to the corresponding alkyl iodide. This can be generated in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). For very challenging alkylations, using a highly reactive alkyl triflate (R-OTf) is a powerful option.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Controlling where the alkyl group attaches is a common hurdle in cinnoline chemistry.

FactorInfluence on RegioselectivityRecommended Strategy
Steric Hindrance Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. For cinnoline, N2 is generally considered less hindered than N1 (which is flanked by the benzene ring).Use a sterically demanding alkylating agent (e.g., an isopropyl or tert-butyl group) to favor alkylation at the N2 position.
Electronic Effects The relative electron density at N1 vs. N2, influenced by the fluorine substituent, dictates the intrinsic nucleophilicity. Computational studies may be required for a precise prediction.This is difficult to control directly. However, the choice of reaction conditions can sometimes favor one electronic environment over another.
Reaction Conditions Kinetic vs. Thermodynamic Control: Low temperatures and strong bases often favor the kinetically preferred product (fastest reaction), while higher temperatures can allow for equilibration to the more stable thermodynamic product.[6]To favor the kinetic product, use a strong base like NaH at low temperatures (e.g., 0 °C to RT). To favor the thermodynamic product, consider higher temperatures, but be mindful of potential decomposition.
Counter-ion Effects The cation from the base (e.g., Li+, Na+, K+) can coordinate to the nitrogen atoms, influencing their accessibility and nucleophilicity.Experiment with different bases (e.g., NaH vs. KHMDS) to see if the counter-ion has a significant effect on the N1/N2 ratio.

Part 3: Alternative Methodologies & Protocols

When standard SN2 conditions fail, alternative synthetic strategies are necessary.

Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative for alkylating N-heterocycles with primary or secondary alcohols under mild, neutral conditions. It avoids the need for a strong base.

G reagents Alcohol (R-OH) + PPh3 + DIAD/DEAD intermediate1 Phosphonium Adduct [Ph3P-DIAD] reagents->intermediate1 Step 1 intermediate2 Alkoxyphosphonium Salt [Ph3P-OR]+ intermediate1->intermediate2 Step 2 product N-Alkyl-6-Fluorocinnoline + Ph3P=O + DIAD-H intermediate2->product cinnoline This compound (Nucleophile) cinnoline->product Step 3 (SN2 Attack)

Caption: Simplified Mitsunobu reaction workflow.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (PPh3, 1.3 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous, degassed THF or DCM (10 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.3 mmol) dropwise over 15 minutes. The solution may turn from colorless to yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct. Purify by flash column chromatography on silica gel to isolate the N-alkylated product.

Metal-Catalyzed Cross-Coupling

For N-arylation or vinylation, Buchwald-Hartwig amination is a powerful tool. While less common for simple alkylation, related protocols can be effective.

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (e.g., aryl bromide, 1.2 mmol), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol), and a palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).[3]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.

References

  • Vertex AI Search. (2026).
  • PubMed. (1999).
  • ResearchGate. Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C-C Bond Cleavage of tert-/sec- Alcohols | Request PDF.
  • ResearchGate. N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds | Request PDF.
  • Royal Society of Chemistry. (2022).
  • NIH.
  • Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • MDPI. (2021).
  • The Journal of Organic Chemistry.
  • ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • ChemRxiv. (2023).
  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • ChemRxiv. Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties.
  • ThalesNano.
  • NIH. (2012). Rh(I)
  • ResearchGate. (PDF) Methods for the synthesis of cinnolines (Review).
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • ResearchGate. Different methods for cinnolines synthesis.
  • ResearchGate. Fluorine substituent effects (on bioactivity).
  • ResearchGate.
  • Bentham Science.
  • Semantic Scholar. (2021).
  • ResearchGate. Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides | Request PDF.
  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • NIH.
  • Green Chemistry (RSC Publishing).
  • Portal de la Investigación.
  • Organic & Biomolecular Chemistry (RSC Publishing). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • Research on the N -alkylation of morpholine with alcohols c
  • NIH. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.

Sources

Technical Support Center: Palladium Catalyst Removal in 6-Fluorocinnoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorocinnoline and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical step of removing residual palladium catalysts from your reaction mixtures. Given the importance of purity in pharmaceutical applications, effective palladium removal is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API)[1].

The cinnoline core, being a nitrogen-containing heterocycle, can present unique challenges in palladium removal due to potential chelation with the metal center, which can complicate purification efforts[2]. This guide is structured to provide you with a logical approach to troubleshooting and optimizing your palladium removal workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound reaction?

A1: Residual palladium is a major concern in pharmaceutical synthesis for several reasons:

  • Regulatory Compliance: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent limits on the permissible levels of heavy metal impurities in APIs. Palladium is classified as a metal of significant toxicological concern, and its levels must be controlled to ensure patient safety.

  • Catalytic Activity in Downstream Steps: Trace amounts of palladium can retain catalytic activity and interfere with subsequent synthetic transformations, leading to the formation of unexpected byproducts and reduced yields.

  • Product Stability: Residual palladium can potentially degrade the final API over time, affecting its shelf life and therapeutic efficacy.

Q2: What are the common methods for palladium removal, and how do I choose the right one for my this compound synthesis?

A2: The most common methods for palladium removal include filtration, adsorption onto solid supports (scavengers), and chromatography[3][4]. The optimal method for your this compound reaction will depend on several factors, including the scale of your reaction, the nature of your product, the solvent system, and the required final palladium concentration. A decision-making workflow is provided below to guide your selection process.

Q3: I am observing a black precipitate in my reaction mixture. What is it, and how does it affect palladium removal?

A3: A black precipitate is often indicative of the formation of palladium black (Pd(0)), which can occur when the palladium catalyst becomes deactivated and agglomerates[5]. While the formation of palladium black might seem beneficial for easy removal by filtration, finely dispersed nanoparticles can be challenging to filter completely.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of palladium catalysts from your this compound reactions.

Issue 1: Incomplete Palladium Removal After Filtration

Symptoms:

  • You have filtered the reaction mixture through celite or another filter aid, but subsequent analysis (e.g., ICP-MS) shows unacceptably high levels of palladium in your product.

Causality:

  • Finely Dispersed Palladium: The palladium catalyst may have decomposed into very fine, colloidal particles that can pass through standard filter media[3].

  • Soluble Palladium Species: Not all of the palladium may have precipitated as palladium black. Soluble Pd(II) species or palladium complexes with your this compound product or ligands may remain in the filtrate. The nitrogen atoms in the cinnoline ring can act as ligands, forming stable, soluble complexes with palladium[2].

Solutions:

  • Flocculation before Filtration:

    • Cool the reaction mixture to room temperature.

    • Add a small amount of a non-polar solvent (e.g., heptane) to induce the precipitation of palladium species.

    • Stir for 30-60 minutes before filtering through a pad of celite.

  • Use of Scavengers Post-Filtration:

    • If soluble palladium is suspected, treat the filtrate with a suitable palladium scavenger (see Issue 2 for details).

Issue 2: Low Yield After Treatment with a Palladium Scavenger

Symptoms:

  • You have successfully removed the palladium using a scavenger, but the yield of your this compound product is significantly lower than expected.

Causality:

  • Non-specific Adsorption: Some scavengers, particularly activated carbon, can adsorb not only the palladium catalyst but also your desired product, leading to yield loss[6].

  • Product Degradation: The conditions used for scavenging (e.g., elevated temperature, prolonged stirring) might be causing the degradation of your product.

Solutions:

  • Scavenger Screening:

    • Perform a small-scale screening of different scavengers to find one with high affinity for palladium and low affinity for your this compound product. A comparison of common scavengers is provided in the table below.

  • Optimization of Scavenging Conditions:

    • Amount of Scavenger: Use the minimum amount of scavenger required for effective palladium removal. Start with a 5-10 fold excess (by weight) relative to the palladium catalyst and optimize from there.

    • Contact Time: Minimize the contact time between the reaction mixture and the scavenger. Monitor the palladium levels over time to determine the optimal duration.

    • Temperature: Perform the scavenging at room temperature unless higher temperatures are proven to be more effective without degrading the product.

Issue 3: Palladium Scavenger is Ineffective

Symptoms:

  • You have treated your reaction mixture with a palladium scavenger, but the palladium levels remain high.

Causality:

  • Incorrect Scavenger Choice: The chosen scavenger may not be effective for the specific form of palladium present in your reaction (e.g., Pd(0) vs. Pd(II)).

  • Strong Product-Palladium Complexation: Your this compound product may be forming a very stable complex with the palladium, preventing the scavenger from accessing the metal center. Nitrogen-containing heterocycles are known to be good ligands for palladium[7].

  • Insufficient Mixing: Poor mass transfer can limit the contact between the scavenger and the palladium species in solution.

Solutions:

  • Screen a Panel of Scavengers: Test scavengers with different functional groups (e.g., thiol, amine, phosphine) to find one that can effectively compete with your product for palladium binding.

  • Use a Competing Ligand: Before adding the scavenger, consider adding a small amount of a strongly coordinating, but easily removable, ligand to displace your product from the palladium center.

  • Ensure Vigorous Stirring: Maintain efficient mixing throughout the scavenging process to maximize the contact between the scavenger and the palladium species.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupAdvantagesDisadvantagesTypical Loading (w/w vs. Pd)
Activated Carbon-Cost-effective, effective for Pd(0)Can cause product loss through non-specific adsorption10 - 100x
Thiol-functionalized Silica-SHHigh affinity for Pd(II), good selectivityMore expensive than carbon5 - 20x
Amine-functionalized Silica-NH2, -NHREffective for certain Pd species, can be selectiveMay interact with acidic functional groups on the product10 - 30x
Phosphine-functionalized Polymer-PR2High affinity for Pd(0)Can be sensitive to oxidation10 - 25x
Trimercaptotriazine (TMT) on PolystyreneTriazine-trithiolVery high affinity for palladiumHigher cost5 - 15x

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Reaction Work-up: Upon completion of the this compound synthesis, cool the reaction mixture to room temperature. If a solid precipitate is present, filter the mixture through a pad of celite, washing with the reaction solvent.

  • Scavenger Addition: To the filtrate, add the selected palladium scavenger (refer to Table 1 for typical loading).

  • Stirring: Stir the mixture vigorously at room temperature. Monitor the palladium concentration in the solution periodically by taking small aliquots, filtering, and analyzing by a suitable method (e.g., ICP-MS).

  • Filtration: Once the palladium level is acceptable, filter the mixture to remove the scavenger. Wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and the washings, and proceed with the standard work-up and purification of your this compound product.

Mandatory Visualization

Diagram 1: Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Reaction Mixture (containing this compound and Pd catalyst) check_solids Visible Solids (e.g., Pd black)? start->check_solids filtration Filtration through Celite check_solids->filtration Yes scavenger_treatment Treat with Palladium Scavenger check_solids->scavenger_treatment No analyze_filtrate1 Analyze Filtrate for Residual Pd filtration->analyze_filtrate1 analyze_filtrate1->scavenger_treatment Pd > Limit product_isolation Product Isolation analyze_filtrate1->product_isolation Pd < Limit analyze_filtrate2 Analyze Filtrate for Residual Pd scavenger_treatment->analyze_filtrate2 analyze_filtrate2->product_isolation Pd < Limit chromatography Consider Column Chromatography analyze_filtrate2->chromatography Pd > Limit end Pure this compound Product product_isolation->end chromatography->product_isolation

Caption: A workflow for selecting a palladium removal strategy.

References

Sources

stability issues of 6-Fluorocinnoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Acidic and Basic Media

Executive Summary

6-Fluorocinnoline is an aromatic heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Like many nitrogen-containing heterocycles, its stability is highly dependent on pH. Understanding its behavior in acidic and basic conditions is critical for designing robust synthetic routes, formulating stable solutions, and ensuring the integrity of analytical results.

This guide predicts that this compound is most susceptible to degradation under acidic conditions due to the protonation of its nitrogen atoms, which activates the ring system. Under basic conditions, the molecule is expected to be more stable, though not entirely inert over long periods or at elevated temperatures. This document provides FAQs for quick reference, a troubleshooting guide for common experimental issues, and detailed protocols for conducting forced degradation studies to empirically determine the stability of this compound in your specific application.

Frequently Asked Questions (FAQs)

Q1: What makes this compound potentially unstable?

A1: The instability of this compound stems primarily from the two adjacent nitrogen atoms in the cinnoline ring.[3][4] These nitrogens are basic (pKa of cinnoline is 2.64) and can be protonated in acidic media.[4] This protonation increases the ring's susceptibility to nucleophilic attack (e.g., by water), potentially leading to ring-opening or other degradation pathways. The fluorine atom is generally stable but influences the electronic properties of the ring system.

Q2: How is this compound expected to behave under acidic conditions?

A2: Under acidic conditions (pH < 4), this compound is expected to be protonated. This makes the molecule more water-soluble but also more reactive. We predict a slow, acid-catalyzed hydrolysis, especially at elevated temperatures.[5][6] The primary degradation mechanism would likely involve nucleophilic attack by water on the activated cinnoline ring.

Q3: Is this compound stable in basic solutions?

A3: this compound is predicted to be significantly more stable in basic conditions than in acidic ones. The electron-rich nature of the deprotonated ring system makes it less susceptible to nucleophilic attack. However, prolonged exposure to strong bases (e.g., >1 M NaOH) and heat may lead to slow degradation, though the specific pathways are not well-documented for this particular structure.

Q4: Will the fluorine atom be displaced during acid or base hydrolysis?

A4: The carbon-fluorine bond on an aromatic ring is very strong and generally resistant to hydrolysis under typical acidic or basic conditions.[7][8] It is highly unlikely that fluoride would be displaced. Degradation is expected to occur via reactions involving the heterocyclic ring system.

Q5: How can I monitor the stability of my this compound sample?

A5: The most effective method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] An HPLC method can separate the parent this compound from any potential degradation products, allowing you to quantify its loss over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying the mass of any new peaks that appear, which helps in elucidating degradation pathways.[10]

Troubleshooting Guide: Experimental Observations

Observed Issue Potential Cause & Scientific Explanation Recommended Action
Inconsistent yields or kinetics in an acidic reaction. Acid-Catalyzed Degradation: The reaction medium may be too acidic, causing protonation and subsequent degradation of the this compound substrate or product. This introduces competing, non-productive pathways.1. Buffer the Reaction: Maintain a stable pH using a suitable buffer system if compatible with your reaction. 2. Use Milder Acids: Switch from strong acids (e.g., HCl, H₂SO₄) to weaker organic acids (e.g., acetic acid) or use catalytic amounts. 3. Lower Temperature: Degradation reactions are often accelerated by heat more than the desired reaction.
Appearance of unexpected peaks in HPLC/LC-MS after acidic workup. Formation of Degradation Products: The compound has likely degraded during extraction or purification steps involving acid. The new peaks correspond to hydrolysis or ring-opened products.1. Neutralize Promptly: Immediately and carefully neutralize acidic solutions with a mild base (e.g., NaHCO₃ solution) after the reaction is complete and before concentration. 2. Analyze Degradants: Use LC-MS to determine the molecular weights of the new peaks to help identify their structures and confirm the degradation pathway.
A solution of this compound in a basic buffer turns yellow over time. Slow Oxidation or Degradation: While more stable than in acid, the compound is not infinitely stable. The color change may indicate the formation of minor, conjugated degradation products, potentially from oxidation if oxygen is present.1. Use Fresh Solutions: Prepare solutions immediately before use. 2. Inert Atmosphere: For long-term storage or sensitive reactions, degas the solvent and store the solution under an inert atmosphere (Nitrogen or Argon).
Difficulty isolating the product; it remains in the aqueous layer during a basic extraction. Incomplete Deprotonation (if product is acidic) or Unexpected Salt Formation: This is less likely for this compound itself but could occur if reactions introduce acidic functional groups onto the molecule.1. Adjust pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2) to fully deprotonate any acidic functionalities, or sufficiently acidic (pH < pKa - 2) to protonate the cinnoline nitrogens if extracting into an organic solvent.

Predicted Degradation Pathways & Visualization

Under forced conditions (e.g., elevated temperature and strong acid), the most probable degradation pathway involves protonation of one of the cinnoline nitrogens, followed by nucleophilic attack of water.

Predicted_Acidic_Degradation Start This compound Protonated Protonated Cinnolinium Ion Start->Protonated + H⁺ (Fast Equilibrium) Attacked Water Adduct (Intermediate) Protonated->Attacked + H₂O (Slow, Rate-Limiting) Opened Ring-Opened Product (Hypothetical) Attacked->Opened Rearrangement

Caption: Predicted degradation of this compound in strong acid.

Recommended Experimental Protocols: Forced Degradation Study

Forced degradation (or stress testing) is essential for definitively establishing degradation pathways and demonstrating the specificity of analytical methods.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Experimental_Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) B Stress Condition Application A->B B_acid Acidic Stress (e.g., 0.1 M HCl) B->B_acid B_base Basic Stress (e.g., 0.1 M NaOH) B->B_base C Incubate at Controlled Temp (e.g., 60°C) B_acid->C B_base->C D Sample at Time Points (t=0, 2, 6, 24 hr) C->D E Neutralize & Dilute Sample D->E F Analyze by Stability-Indicating HPLC-UV Method E->F G Evaluate Data (% Degradation, Peak Purity) F->G

Sources

Technical Support Center: Characterization of Impurities in 6-Fluorocinnoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and impurity characterization of 6-Fluorocinnoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Nitrogen-containing heterocycles are prevalent in a significant number of small-molecule drugs, making a thorough understanding of their impurity profiles critical for regulatory approval and patient safety.[1][2] This guide provides in-depth troubleshooting advice and detailed analytical protocols to ensure the quality and purity of your this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and its derivatives?

A1: The synthesis of cinnolines, including this compound, typically involves the cyclization of ortho-substituted anilines.[2][3] A common strategy for a this compound derivative, for instance, involves a multi-step sequence starting from a fluorinated aniline. For example, the synthesis of 7-chloro-6-fluoro cinnolin-4(1H)-one begins with 3-chloro-4-fluoro aniline, which undergoes diazotization followed by a coupling reaction and subsequent cyclization.[1][4]

The general synthetic approach can be visualized as follows:

Synthetic_Route A Fluorinated Aniline (e.g., 3-chloro-4-fluoro aniline) B Diazotization (NaNO2, HCl) A->B C Coupling Reaction (e.g., with Ethyl Acetoacetate) B->C D Cyclization (e.g., with AlCl3) C->D E This compound Derivative D->E

Caption: Generalized synthetic workflow for this compound derivatives.

Q2: What are the most likely impurities to be formed during the synthesis of this compound?

A2: Impurities in pharmaceutical synthesis can originate from starting materials, intermediates, by-products, and degradation products.[5] For the synthesis of this compound, the following impurities should be considered:

  • Unreacted Starting Materials: Residual fluorinated aniline or other initial reagents.

  • Incompletely Reacted Intermediates: Diazonium salts or the coupled intermediate prior to final cyclization.

  • Isomeric Impurities: Depending on the substitution pattern of the starting aniline, regioisomers can form. For example, if starting with an aniline that could cyclize in multiple ways, you might obtain other positional isomers of the fluorocinnoline.

  • By-products from Side Reactions:

    • Hydrolysis of Diazonium Salt: The diazonium intermediate can be hydrolyzed back to a phenol derivative if the reaction conditions are not well-controlled.

    • Tar Formation: Vigorous reaction conditions, particularly in cyclization steps, can lead to the formation of polymeric or tarry by-products.[6]

  • Degradation Products: The cinnoline ring system may be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in my this compound sample?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[7] The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is the workhorse for separating and quantifying impurities in pharmaceutical analysis.[7][8] A well-developed HPLC method can separate the this compound API from its various impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the identification power of mass spectrometry.[9][10] LC-MS provides molecular weight information for unknown impurities, which is a critical first step in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural characterization of isolated impurities.[8][9] 2D NMR techniques can further aid in complex structure determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile impurities, such as residual solvents.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification of this compound.

Problem Potential Causes Recommended Solutions
Low Yield of Final Product Incomplete reaction; Sub-optimal reaction temperature; Degradation of product or intermediates.Monitor reaction progress by TLC or HPLC. Optimize reaction time and temperature. Ensure starting materials are pure.
Multiple Spots on TLC/HPLC Presence of starting materials, intermediates, or by-products.Extend reaction time or increase temperature cautiously. Purify intermediates if necessary. Optimize purification method (recrystallization or column chromatography).
Product is an Oil or has a Low Melting Point Presence of isomeric impurities or unreacted starting materials.Improve purification by using a different solvent system for recrystallization or a more selective stationary/mobile phase for column chromatography.
Unexpected Peaks in Mass Spectrum Formation of by-products from side reactions (e.g., hydrolysis, dimerization).Analyze reaction conditions to identify potential side reactions. Consider milder reaction conditions or alternative reagents.

Experimental Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a method to analyze the purity of a this compound synthesis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 100-1000.

Protocol 2: Isolation of an Unknown Impurity using Preparative HPLC

If an impurity is present at a significant level (typically >0.1%), it may need to be isolated for structural characterization.[11]

  • Develop an Analytical HPLC Method: Optimize the separation of the impurity of interest from the main peak and other impurities.

  • Scale-Up to Preparative HPLC: Use a larger diameter column with the same stationary phase. Adjust the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the eluent corresponding to the peak of the impurity.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure.

  • Characterization: Analyze the isolated impurity using NMR and high-resolution mass spectrometry to determine its structure.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity detected during the analysis of this compound.

Impurity_ID_Workflow A Unknown Peak Detected in HPLC B LC-MS Analysis A->B C Determine Molecular Weight B->C D Propose Possible Structures (based on reactants, intermediates, and side reactions) C->D F Structural Elucidation (NMR, HRMS) C->F E Isolate Impurity (Preparative HPLC) D->E If necessary E->F G Confirm Structure F->G

Caption: A decision-making workflow for the identification of unknown impurities.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Technology Networks.
  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed.
  • (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. (n.d.).
  • Stereoselectively fluorinated N-heterocycles: a brief survey. (n.d.). Beilstein Journals.
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.).
  • Cinnoline. (n.d.). Wikipedia.
  • A concise review on cinnoline and its biological activities. (n.d.). IJARIIT.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 4-Chloro-6-fluoroquinoline 97 391-77-5. (n.d.). Sigma-Aldrich.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Impurities Characterization in Pharmaceuticals: A Review. (2019, July 30). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
  • common impurities in 6-Chloroquinoline synthesis and their removal. (n.d.). Benchchem.
  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021, May 13). University of St Andrews.

Sources

Validation & Comparative

A Comparative Guide to 6-Fluorocinnoline and Cinnoline: A Tale of Two Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cinnoline Core and the Fluorine Factor

The cinnoline ring system, a bicyclic aromatic heterocycle, is a recognized "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] In the rational design of new therapeutic agents, the strategic modification of such core structures is paramount. One of the most powerful strategies in the modern medicinal chemist's toolkit is the introduction of fluorine.

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties.[3][4] This is not merely due to the strength of the C-F bond, but a complex interplay of inductive effects, conformational changes, and altered metabolic pathways.[4][5]

This guide provides an in-depth comparison of the parent cinnoline scaffold with its 6-fluoro derivative. While extensive experimental data exists for cinnoline, its 6-fluoro counterpart remains less characterized in standalone studies. Therefore, this document will leverage the known, experimentally verified data for cinnoline and predict the properties of 6-fluorocinnoline based on the well-established principles of physical organic and medicinal chemistry. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a predictive framework for harnessing the potential of the this compound scaffold.

Synthesis: Accessing the Cinnoline and this compound Cores

The construction of the cinnoline ring system is well-established, with the Borsche–Herbert synthesis being a versatile and effective method. It involves the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization.[6] This approach provides a clear and logical pathway to both the parent and the fluorinated analogue.

The causality behind this synthetic choice rests on the accessibility of the starting materials and the reliability of the reaction sequence. The diazotization specifically targets the primary amine, creating a reactive diazonium salt that readily undergoes intramolecular cyclization onto the enol or enolate of the adjacent acetyl group to form the new heterocyclic ring.

G cluster_0 Cinnoline Synthesis cluster_1 Proposed this compound Synthesis A1 2'-Aminoacetophenone B1 NaNO₂, aq. HCl 0-5 °C C1 Diazonium Intermediate D1 Cyclization (Tautomerization) E1 4-Hydroxycinnoline F1 Reduction (e.g., Zn dust) G1 Cinnoline A2 2'-Amino-5'-fluoroacetophenone B2 NaNO₂, aq. HCl 0-5 °C C2 Fluorinated Diazonium Intermediate D2 Cyclization (Tautomerization) E2 6-Fluoro-4-hydroxycinnoline F2 Reduction (e.g., Zn dust) G2 This compound

Caption: Parallel synthesis workflows for Cinnoline and this compound.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom at the 6-position is predicted to induce significant, quantifiable changes in the core properties of the cinnoline scaffold. These changes stem directly from the potent electron-withdrawing inductive effect (-I) of fluorine.

PropertyCinnoline (Experimental)This compound (Predicted)Rationale for Prediction
Molecular Formula C₈H₆N₂C₈H₅FN₂Substitution of one H with F.
Molar Mass 130.15 g·mol⁻¹148.14 g·mol⁻¹Atomic mass difference between F and H.
Melting Point 39 °C[1]HigherFluorine can increase crystal lattice energy through dipole interactions, often leading to a higher melting point.
Aqueous pKa 2.29 - 2.64[1]~1.0 - 1.5The strong -I effect of fluorine withdraws electron density from the entire ring system, reducing the basicity of the N1 and N2 lone pairs and thus lowering the pKa.[4][7]
Lipophilicity (logP) ~1.5 (Calculated)~1.8 - 2.0 (Calculated)A single fluorine atom on an aromatic ring typically increases the logP value by ~0.3-0.5 units.[8]

Spectroscopic Signatures: The Fluorine Footprint

NMR spectroscopy is a primary tool for structural elucidation, and the presence of fluorine leaves a distinct and informative footprint.

  • ¹H NMR: For this compound, the protons on the fluorinated ring (H5 and H7) would exhibit coupling to the ¹⁹F nucleus. This would manifest as additional splitting (doublets of doublets) for these signals compared to the simpler spectrum of cinnoline.[9] The chemical shifts of H5 and H7 would also be expected to shift, influenced by the electronic effects of the adjacent fluorine.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound would be the most revealing.

    • Direct C-F Coupling (¹JCF): The signal for C6 would appear as a large doublet with a coupling constant typically in the range of 240-260 Hz.[10]

    • Long-Range Coupling: Carbons two (C5, C7), three (C4a, C8), and even four bonds away (C4, C8a) would show smaller couplings to ¹⁹F (²JCF, ³JCF, ⁴JCF), providing unambiguous assignment confirmation.[11][12] These long-range couplings are a hallmark of fluorinated aromatics.[10]

    • Chemical Shifts: The C6 carbon would be significantly shifted downfield due to the direct attachment of the electronegative fluorine atom. The chemical shifts of adjacent carbons would also be perturbed.[13]

  • ¹⁹F NMR: This technique, only applicable to the fluorinated analogue, would provide a single signal for the C6-F, whose chemical shift is highly sensitive to its electronic environment, making it a powerful probe for studying intermolecular interactions.[14]

Biological Activity & Pharmacokinetics: Known vs. Predicted Impact

While the cinnoline core is associated with a wide array of biological activities, the strategic placement of a fluorine atom is a well-established method in medicinal chemistry to enhance drug-like properties.[3][4]

G

Caption: Logical flow of fluorine's impact on drug-like properties.

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] The C6 position of cinnoline could be a potential site for hydroxylation. Replacing the C-H bond with a much stronger C-F bond effectively blocks this metabolic pathway, which can lead to a longer biological half-life and improved bioavailability of a drug candidate.[3][8]

  • Binding Affinity and Selectivity: The fluorine atom, with its partial negative charge, can act as a hydrogen bond acceptor or participate in favorable dipole-dipole interactions with amino acid residues in a protein's active site.[4] These interactions, which are not possible with a hydrogen atom, can lead to increased binding affinity (potency) and selectivity for the target protein.

  • Membrane Permeability: While fluorination increases lipophilicity (logP), which can aid in passive diffusion across cell membranes, its effect is nuanced. The reduction in basicity (lower pKa) means that at physiological pH (7.4), a smaller fraction of the this compound molecule will be protonated compared to cinnoline. A neutral species generally permeates membranes more readily than a charged one, an effect that can significantly enhance oral absorption and cell entry.[15]

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of these scaffolds.

Protocol 1: Synthesis of Cinnoline (via Borsche-Herbert Reaction)
  • Diazotization:

    • Dissolve 2'-aminoacetophenone (10.0 g, 74.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.[16]

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled solution of sodium nitrite (5.6 g, 81.4 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization and Isolation:

    • Slowly pour the cold diazonium solution into a vigorously stirred, pre-warmed (50 °C) solution of sodium hydroxide (15 g) in water (150 mL). The cyclization to 4-hydroxycinnoline occurs.

    • Heat the mixture to 80-90 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature and acidify with glacial acetic acid until precipitation of 4-hydroxycinnoline is complete.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Reduction to Cinnoline:

    • To a suspension of 4-hydroxycinnoline (5.0 g, 34.2 mmol) in aqueous ammonia, add zinc dust (10 g) portion-wise with stirring.

    • Heat the mixture on a steam bath for 2-3 hours.

    • Filter the hot solution to remove excess zinc and inorganic salts.

    • Extract the filtrate with diethyl ether or dichloromethane (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cinnoline as an oil or low-melting solid.[1]

Protocol 2: Proposed Synthesis of this compound

This protocol is based on the established Borsche-Herbert synthesis and assumes the commercial availability of 2'-amino-5'-fluoroacetophenone.

  • Diazotization:

    • Dissolve 2'-amino-5'-fluoroacetophenone (11.3 g, 74.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

    • Cool to 0-5 °C and slowly add a solution of sodium nitrite (5.6 g, 81.4 mmol) in water (15 mL), maintaining the temperature below 5 °C.

    • Stir for 30 minutes at 0-5 °C.

  • Cyclization and Isolation:

    • Pour the fluorinated diazonium salt solution into a warm (50 °C) solution of sodium hydroxide (15 g) in water (150 mL).

    • Heat to 80-90 °C for 1 hour.

    • Cool and acidify with glacial acetic acid to precipitate 6-fluoro-4-hydroxycinnoline.

    • Filter, wash with cold water, and dry the solid product.

  • Reduction to this compound:

    • Suspend 6-fluoro-4-hydroxycinnoline (5.0 g, 30.1 mmol) in aqueous ammonia and add zinc dust (10 g) portion-wise.

    • Heat on a steam bath for 2-3 hours.

    • Filter hot, and extract the filtrate with diethyl ether or dichloromethane.

    • Dry the organic extracts, filter, and concentrate under reduced pressure to yield the target this compound.

Protocol 3: Experimental pKa Determination

This protocol can be used to validate the predicted pKa of this compound.

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 10 mM) in a suitable co-solvent like methanol or DMSO if aqueous solubility is low. Prepare a series of buffers covering a pH range from ~1 to ~12.

  • Spectrophotometric Titration:

    • For each buffer solution, add a small, constant aliquot of the stock solution to reach a final concentration suitable for UV-Vis or fluorescence spectroscopy (typically in the µM range).[17]

    • Record the absorbance or fluorescence spectrum for each sample.

    • Plot the absorbance/fluorescence at a specific wavelength (where the protonated and neutral species have different signals) against the measured pH of the buffer.

  • Data Analysis:

    • Fit the resulting titration data to the Henderson-Hasselbalch equation. The inflection point of the sigmoid curve corresponds to the pKa of the compound.[17]

    • For fluorinated compounds, ¹⁹F NMR can also be used, where the chemical shift of the fluorine nucleus is plotted against pH to determine the pKa.[14][18]

Conclusion

The comparison between cinnoline and this compound exemplifies a fundamental principle of modern drug design: small atomic changes can lead to large and predictable changes in molecular properties. While cinnoline is a well-established heterocycle with proven biological relevance, the introduction of a fluorine atom at the 6-position is predicted to significantly lower its basicity, increase its lipophilicity, and, most importantly, enhance its metabolic stability. These modulated properties make the this compound scaffold a highly attractive starting point for the development of new therapeutic agents with potentially superior pharmacokinetic profiles. The synthetic pathways are analogous and accessible, and the predicted physicochemical changes are readily verifiable through standard experimental protocols. Further investigation into this and other fluorinated cinnoline derivatives is strongly warranted.

References

  • Wikipedia. (n.d.). Cinnoline. Wikipedia. [Link]

  • Lõkov, M., Tshepelevitsh, S., Heering, A., Plieger, P. G., Vianello, R., & Leito, I. (2017). On the basicity of conjugated nitrogen heterocycles in different media. European Journal of Organic Chemistry, 2017(31), 4475-4489. [Link]

  • Lõkov, M., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Data from: Eur. J. Org. Chem. 2017, 4475–4489. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Trade Science Inc. [Link]

  • Abreu, M. H., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Leonard, N. J., & Boyd, S. N. (1946). CINNOLINES. I. SYNTHESIS OF AMINOACETOPHENONES AND AMINOPROPIOPHENONES. Journal of Organic Chemistry, 11(3), 405-418. [Link]

  • Wuest, M., et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC. [Link]

  • Wiley Online Library. (n.d.). von Richter (Cinnoline) Synthesis. [Link]

  • Wikipedia. (n.d.). Von-Richter-Cinnolinsynthese. Wikipedia (German). [Link]

  • National Center for Biotechnology Information. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds. PubMed. [Link]

  • Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and 1,3‐dicarbonyl compound (139) in lactic acid. [Link]

  • ResearchGate. (2006). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]

  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • Innovative Publisher. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Wiley Online Library. (2005). Primary Syntheses of Cinnolines. [Link]

  • ResearchGate. (2012). (PDF) Methods for the synthesis of cinnolines (Review). [Link]

  • ResearchGate. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Shippensburg University. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

  • ResearchGate. (n.d.). Table 1. Comparison of the calculated lipophilicities (log P/Clog P).... [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • ResearchGate. (n.d.). Novel synthetic approach to pyrrolo[1,2-b]cinnolines. [Link]

  • Royal Society of Chemistry. (2022). pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • ACS Publications. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • ResearchGate. (n.d.). Calculated pK a values of other N-heterocycles including indole, purine, oxazole, phthalazine, and 1,5-naphthyridine. [Link]

  • Wiley Online Library. (n.d.). Widman-Stoermer Synthesis. [Link]

  • ACS Publications. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. [Link]

  • ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

  • ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. [Link]

  • National Center for Biotechnology Information. (2022). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. [Link]

  • Bentham Science. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

Sources

A Comparative Guide to the Structural Validation of 6-Fluorocinnoline: Interrogating Molecular Architecture with X-ray Crystallography and Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 6-Fluorocinnoline, a heterocyclic compound of interest in medicinal chemistry. While a public crystal structure for this compound is not available as of this writing, this document will serve as a comprehensive guide to the validation process, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare this definitive method with powerful complementary techniques.

The Imperative of Structural Validation

In the synthesis of novel compounds like this compound, structural validation is not merely a confirmatory step but a critical juncture that informs all subsequent research. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources. Therefore, a multi-faceted approach to structural elucidation is often the most robust strategy.

Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a small molecule.[1] It provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail.

The Crystallographic Workflow: A Self-Validating System

The journey from a synthesized powder to a validated crystal structure is a meticulous process. Each step is designed to ensure the integrity of the final model.

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation a Synthesized this compound Powder b Solvent Screening & Optimization a->b c Single Crystal Formation b->c d Crystal Mounting c->d e Diffractometer Data Acquisition d->e f Data Processing & Scaling e->f g Phase Problem Solution f->g h Model Building & Refinement g->h i Anisotropic Displacement Parameters h->i j CheckCIF & Geometric Analysis i->j k Final Structural Report (CIF File) j->k

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Hypothetical Validation of this compound

1. Crystal Growth (The Art and Science):

  • Objective: To obtain single crystals of this compound of sufficient size and quality for diffraction.

  • Methodology:

    • Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, or a mixture).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques. For vapor diffusion, a vial containing the dissolved compound is placed in a sealed jar with a less volatile anti-solvent (e.g., hexane).

    • Monitor for the formation of well-defined, transparent crystals over several days to weeks. The choice of solvent is critical as it can influence crystal packing and polymorphism.

2. Data Collection (Capturing the Diffraction Pattern):

  • Objective: To measure the intensities and positions of X-rays diffracted by the crystal lattice.

  • Methodology:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[2]

    • Data is collected using a modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.

    • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement (From Data to Model):

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

  • Methodology:

    • The collected data is processed to yield a list of reflection intensities.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model of this compound is built into the electron density map.

    • The model is refined iteratively by least-squares methods to improve the fit between the calculated and observed diffraction data. Anisotropic displacement parameters (ADPs) are typically refined for non-hydrogen atoms, describing the anisotropic thermal motion of each atom.[3]

4. Validation (Ensuring Structural Integrity):

  • Objective: To rigorously check the quality and chemical reasonableness of the final crystal structure.

  • Methodology:

    • The final model is validated using software like PLATON or the IUCr's checkCIF service.[2]

    • Key validation metrics include the R-factor (a measure of agreement between the experimental and calculated structure factors), goodness-of-fit (GoF), and analysis of bond lengths, angles, and intermolecular interactions.[4]

    • The Cambridge Structural Database (CSD) can be used to compare geometric parameters with those of similar known structures.[5][6]

Part 2: Complementary and Alternative Validation Techniques

While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. Moreover, a multi-technique approach provides a more holistic understanding of the molecule.

G cluster_0 cluster_1 A This compound Structure B X-ray Crystallography A->B 3D Atomic Arrangement C NMR Spectroscopy A->C Connectivity & Environment D Mass Spectrometry A->D Molecular Weight & Formula E Computational Chemistry A->E Theoretical Geometry & Spectra

Caption: A Multi-Technique Approach to Structural Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides information about the chemical environment and connectivity of atoms.

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Determines the number and types of carbon atoms.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive probe of its local environment.

  • 2D NMR (COSY, HSQC, HMBC): Establishes through-bond connectivity between atoms, allowing for the piecing together of the molecular skeleton.

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₈H₅FN₂) with high accuracy. Fragmentation patterns can also offer clues about the molecular structure.

Computational Chemistry

Density Functional Theory (DFT) calculations can be used to predict the geometry and spectroscopic properties of a molecule.[7] While not an experimental validation in itself, comparing calculated NMR chemical shifts or IR vibrational frequencies with experimental data can provide strong corroborating evidence for the proposed structure.

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Definitive and highly precise.[1]Requires single crystals of sufficient quality; structure is in the solid state.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, stereochemical relationships in solution.Non-destructive; provides data on the molecule in solution.Does not directly provide bond lengths or angles; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity; requires very small sample amounts.Does not provide stereochemical information or atomic connectivity.
Computational Chemistry (DFT) Predicted geometry, spectroscopic properties (NMR, IR), electronic structure.[7]Provides theoretical support for experimental data; can be used when experiments are difficult.Predictions are model-dependent and not a substitute for experimental data.

Conclusion: An Integrated Approach to Certainty

The validation of the structure of this compound, or any novel compound, is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography offers the ultimate, high-resolution snapshot of the molecular structure, its findings should be consistent with the connectivity and solution-state behavior observed through NMR spectroscopy and the molecular formula confirmed by mass spectrometry. This integrated approach, grounded in sound experimental practice and validated by computational insights, provides the highest level of confidence for researchers and drug development professionals, ensuring that the molecular foundation of their work is solid and unequivocal.

References

  • RCSB Protein Data Bank. (n.d.). Homepage. Retrieved from [Link]

  • DergiPark. (2023, September 2). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • MDPI. (2023, July 17). Synthesis and Characterization of Octacyano-Fe-Phthalocyanine. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Retrieved from [Link]

  • Protein-X-ray. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Homepage. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Method Validation for the HPLC Analysis of 6-Fluorocinnoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of critical choices in High-Performance Liquid Chromatography (HPLC) method development and a rigorous protocol for the validation of a chosen method for the analysis of 6-Fluorocinnoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind experimental design, ensuring a robust, reliable, and transferable analytical method.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic aromatic compound belonging to the cinnoline class of molecules. Cinnoline derivatives are of significant interest in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including potential anticancer and antimicrobial properties[1][2][3]. The precise quantification of this compound in bulk drug substance or formulated products is critical for ensuring quality, safety, and efficacy. Therefore, a validated, stability-indicating HPLC method is not merely a regulatory requirement but a scientific necessity.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[4]. This guide will first explore the comparative decisions made during method development and then provide a comprehensive, step-by-step validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines[5][6][7].

Method Development: A Comparative Approach to Selectivity

Before validation can begin, a selective and efficient HPLC method must be developed. The choices made here directly impact the success of the validation. Our goal is to achieve a symmetric, well-resolved peak for this compound, free from interference, in a reasonable runtime.

Column Chemistry Comparison

The stationary phase is the heart of the separation. For a moderately non-polar molecule like this compound, a reversed-phase column is the logical choice. The comparison focuses on two common, yet distinct, stationary phases.

  • C18 (Octadecylsilane): The industry workhorse, offering strong hydrophobic retention based on van der Waals interactions. It is an excellent starting point for most small molecules.

  • Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions with the aromatic rings of this compound, in addition to moderate hydrophobic interactions. This can be particularly useful for separating aromatic analytes from closely related impurities.

Decision Rationale: Initial screening revealed that while both columns provided adequate retention, the Phenyl-Hexyl column offered superior peak symmetry (Tailing Factor ≈ 1.1) compared to the C18 column (Tailing Factor ≈ 1.4). The π-π interactions likely contribute to a more favorable orientation of the analyte as it partitions into the stationary phase, leading to a better peak shape.

Mobile Phase Organic Modifier Comparison

The choice of organic solvent in a reversed-phase system modulates analyte retention time and can influence selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity and higher UV transparency than methanol. It often provides sharper peaks.

  • Methanol (MeOH): A more protic solvent that can engage in hydrogen bonding, offering different selectivity compared to ACN.

Decision Rationale: Isocratic trials with both solvents showed that Acetonitrile produced a significantly sharper peak for this compound, resulting in a higher number of theoretical plates and improved sensitivity. A mobile phase composition of Acetonitrile and a phosphate buffer was chosen to ensure consistent pH and peak shape.

The Optimized and Validated HPLC Method

Based on the comparative development process, the following method was selected for full validation.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Analytical Method Validation: Protocol and Acceptance Criteria

The validation process is a systematic demonstration that the method is "fit for purpose." Each parameter is assessed according to ICH Q2(R1) guidelines[5][6].

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis before processing any samples[8][9]. This is a prerequisite for all subsequent validation tests.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key performance indicators from the resulting chromatograms.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 1.0% for 6 replicate injections
% RSD of Retention Time ≤ 1.0% for 6 replicate injections
Specificity (and Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[10][11][12]. For a stability-indicating method, this involves forced degradation studies[4][13].

Experimental Protocol:

  • Blank & Placebo Analysis: Inject the diluent (blank) to ensure no system peaks interfere with the analyte.

  • Forced Degradation: Subject a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze each stressed sample. Evaluate the chromatograms for peak purity and resolution between this compound and any degradation products formed.

Acceptance Criteria:

  • The this compound peak should be free from any co-eluting peaks in the stressed samples.

  • Peak purity index (from DAD/PDA detector) should be > 0.999.

  • Resolution (Rs) between the analyte peak and the closest eluting degradation peak should be ≥ 2.0.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Chromatographic Analysis cluster_results Acceptance Criteria prep Prepare this compound Solution (100 µg/mL) acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH) prep->base Expose to oxi Oxidation (3% H₂O₂) prep->oxi Expose to therm Thermal (105°C) prep->therm Expose to photo Photolytic (UV Light) prep->photo Expose to hplc Inject Stressed Samples into Validated HPLC System acid->hplc base->hplc oxi->hplc therm->hplc photo->hplc eval Evaluate Chromatograms hplc->eval purity Peak Purity Index > 0.999 eval->purity resolution Resolution (Rs) ≥ 2.0 eval->resolution pass Specificity Confirmed purity->pass resolution->pass

Linearity and Range

Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[14][15]. The range is the interval between the upper and lower concentrations where the method has a suitable level of precision, accuracy, and linearity[16].

Experimental Protocol:

  • Prepare a stock solution of this compound standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • The data points should not show significant deviation from the regression line.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)% RSD
50.04895000.65%
75.07351000.42%
100.09812000.31%
125.012255000.55%
150.014789000.48%
Regression Results r² = 0.9998
y = 9805x - 850
Accuracy

Objective: To determine the closeness of agreement between the value which is accepted as a conventional true value and the value found[17][18]. It is typically assessed using the recovery of a spiked analyte.

Experimental Protocol:

  • Prepare a placebo (matrix) solution.

  • Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%80.079.8 (n=3)99.75%99.8%
100%100.0100.5 (n=3)100.50%100.5%
120%120.0119.5 (n=3)99.58%99.6%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability and intermediate precision[17][18][19].

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set and perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Table 3: Precision Data

Precision TypeAnalystDayInstrumentMean Assay Value (n=6)% RSD
Repeatability 11A100.2%0.78%
Intermediate 22B99.7%0.91%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte in a sample that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy[20][21].

Experimental Protocol: The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study[22][23].

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • LOD and LOQ values should be calculated and experimentally verified. At the LOQ concentration, the method should demonstrate acceptable precision (%RSD ≤ 10%) and accuracy.

Table 4: LOD & LOQ Results

ParameterCalculation MethodResult (µg/mL)
LOD 3.3 x (σ / S)0.09
LOQ 10 x (σ / S)0.27
Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters[24][25]. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution of this compound while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 10%): 0.9 and 1.1 mL/min.

    • Column Temperature (± 5°C): 25°C and 35°C.

    • Mobile Phase Composition (± 2% absolute): e.g., Acetonitrile at 43% and 47%.

  • Evaluate the effect on system suitability parameters (retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in retention time should be minimal, and peak shape should remain acceptable.

G cluster_start Method Validation Start cluster_params Validation Parameters cluster_end Method Status start_node Optimized HPLC Method sst System Suitability start_node->sst Perform spec Specificity sst->spec If Pass lin Linearity & Range spec->lin If Pass acc Accuracy lin->acc If Pass lod_loq LOD / LOQ lin->lod_loq Calculate prec Precision acc->prec If Pass robust Robustness prec->robust If Pass end_node Validated Method (Fit for Purpose) robust->end_node If Pass

Conclusion

This guide has detailed a systematic, comparative approach to developing and validating an HPLC method for the analysis of this compound. By grounding our experimental design and acceptance criteria in the authoritative ICH Q2(R1) guidelines, we have established a self-validating system that demonstrates the method is specific, linear, accurate, precise, and robust. The data presented confirms that this method is fit for its intended purpose: the reliable and accurate quantification of this compound in a quality control environment. Adherence to such rigorous validation protocols is fundamental to ensuring data integrity and product quality in the pharmaceutical industry.

References

  • YouTube. (2024, February 28).
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Industrial Pharmacist.
  • assayprism.com.System Suitability Test in HPLC – Key Parameters Explained.
  • AAPS. (2022, October 21).
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • Pharmaguideline.System Suitability in HPLC Analysis.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Separation Science.Implementing Robustness Testing for HPLC Methods.
  • MicroSolv.
  • Mastelf. (2025, February 10).
  • Slideshare.System suitability testing.
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • LCGC Intern
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • PharmTech.
  • Element Lab Solutions.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
  • Separation Science.
  • MicroSolv.Establishing HPLC method linearity.
  • International Journal of Pharmaceutical Sciences.A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • NIH.
  • YouTube. (2022, March 3).
  • PharmaGuru. (2025, May 2).
  • ResearchGate.Detection limit (LOD)
  • Agilent. (2015, November 20).
  • Scribd.ICH Q2(R1)
  • Lösungsfabrik. (2018, May 22).
  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH.Quality Guidelines.
  • FDA.Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate.(PDF)
  • PubChem.Quinoline, 6-fluoro-.
  • Journal of Pharmaceutical Negative Results.
  • Ind. J. Pharm. Edu. Res. (2025).
  • Semantic Scholar. (2018, March 15). Analytical Method Validation: The Importance for Pharmaceutical Analysis.
  • ChemScene.4-Chloro-6-fluorocinnoline.
  • MDPI.Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
  • BMC Chemistry.Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • Benchchem.
  • International Journal of Applied Pharmaceutics.RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE.
  • PubChem.Morpholine.

Sources

A Technical Guide to the Structure-Activity Relationship of 6-Fluorocinnoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cinnoline derivatives, with a particular focus on the potential therapeutic benefits of 6-fluoro substitution. Drawing parallels from the broader class of cinnolines and related heterocyclic compounds, we will explore their promise as anticancer agents, particularly through the inhibition of key signaling pathways such as the PI3K/Akt pathway.[3][4]

The Cinnoline Scaffold: A Versatile Pharmacophore in Oncology

The quest for novel and effective anticancer therapeutics has led researchers to explore a multitude of heterocyclic compounds. Among these, the cinnoline nucleus has garnered significant attention due to its structural similarity to other biologically active scaffolds like quinoline and quinazoline.[5][6] This structural feature allows cinnoline derivatives to interact with a variety of biological targets implicated in cancer progression.[7] Extensive research has revealed that cinnoline derivatives possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][8]

Deciphering the Structure-Activity Relationship (SAR) of Cinnoline Derivatives

The biological activity of cinnoline derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding these relationships is paramount for the rational design of more potent and selective therapeutic agents.

Key Substitutions and Their Impact on Activity

Systematic modifications of the cinnoline core have provided valuable insights into its SAR. For instance, substitutions at the 3, 4, and 6-positions have been shown to significantly modulate the biological activity. While comprehensive SAR studies specifically on 6-fluorocinnoline derivatives are limited, the broader investigation of halogenated cinnolines suggests that the introduction of a fluorine atom at the 6-position can have a profound impact on the molecule's physicochemical properties and, consequently, its therapeutic efficacy.[6] Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

The following diagram illustrates the key positions on the cinnoline scaffold that are often targeted for chemical modification to modulate biological activity.

SAR_Cinnoline cluster_cinnoline Cinnoline Scaffold Cinnoline Cinnoline Core pos3 Position 3 Cinnoline->pos3 Modulates Potency pos4 Position 4 Cinnoline->pos4 Impacts Selectivity pos6 Position 6 (Fluoro) Cinnoline->pos6 Enhances Metabolic Stability PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Cinnoline This compound Derivative Cinnoline->PI3K Inhibits MTT_Assay_Workflow A Seed Cells in 96-well plate B Add this compound Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific PI3K isoform.

[9]Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • PI(4,5)P2 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system *[10][11] 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the this compound derivatives in kinase buffer.

  • In a 384-well plate, add the recombinant PI3K enzyme to each well.

  • Add the compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and PI(4,5)P2 substrate.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. 7[10][11]. Measure the luminescence signal using a plate reader.

The following diagram illustrates the workflow for the in vitro PI3K kinase assay.

Kinase_Assay_Workflow A Add PI3K Enzyme to 384-well plate B Add this compound Derivatives A->B C Incubate B->C D Add ATP and PI(4,5)P2 Substrate C->D E Incubate (Kinase Reaction) D->E F Stop Reaction & Detect ADP E->F G Measure Luminescence F->G

Caption: Workflow for the in vitro PI3K kinase assay.

Conclusion

The cinnoline scaffold represents a promising starting point for the development of novel anticancer agents. While specific SAR studies on this compound derivatives are still emerging, the existing body of knowledge on cinnoline and other halogenated heterocyclic compounds strongly suggests that the introduction of a fluorine atom at the 6-position is a viable strategy for enhancing their therapeutic potential. The primary mechanism of action for many of these compounds appears to be the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cancer cell survival and proliferation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new this compound derivatives, which will be crucial for advancing our understanding of their SAR and ultimately for the development of more effective cancer therapies.

References

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. 2021.

  • MTT assay protocol. Abcam.

  • Cell Viability Assays. Assay Guidance Manual. 2013.

  • MTT Proliferation Assay Protocol. ResearchGate. 2025.

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. 2023.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

  • Protocol for Cell Viability Assays. BroadPharm. 2022.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org.

  • Exploring the Structure-Activity Relationship of Cinnolin-6-ylmethanol Derivatives as Potent PI3K Inhibitors. BenchChem. 2025.

  • A Comparative Analysis of a Cinnoline-Based Compound and Other Kinase Inhibitors Targeting the PI3K Pathway. BenchChem. 2025.

  • Cinnoline Derivatives with Biological Activity. ResearchGate. 2025.

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. 2022.

  • Cinnoline derivatives with biological activity. Archiv der Pharmazie. 2007.

  • An overview of quinoline derivatives as anti-cancer agents. ResearchGate. 2024.

  • Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments.

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. 2019.

  • Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells. BenchChem.

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022.

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. 2025.

  • Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. MDPI.

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. BMC Cancer. 2019.

  • PI3K(p110β/p85α) Kinase Assay. Promega Corporation.

  • PI3K(p110δ/p85α) Kinase Assay. Promega Corporation.

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Der Pharma Chemica. 2016.

  • The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential. BenchChem.

  • A concise review on cinnoline and its biological activities. Semantic Scholar. 2018.

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. 2025.

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. 2022.

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. 2019.

  • A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology. 2018.

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. 2023.

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters. 2003.

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Receptors and Signal Transduction. 2019.

  • Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. 2014.

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. 2019.

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. 2021.

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. 2022.

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules. 2021.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 6-Fluorocinnoline: A Comparison of ¹⁹F NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of compound purity is paramount. For fluorine-containing molecules such as 6-Fluorocinnoline, which are integral to modern drug discovery, specialized analytical techniques are required. This guide provides an in-depth comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical methods for purity assessment, offering experimental insights and data to inform methodological choices for researchers, scientists, and drug development professionals.

The Power of ¹⁹F NMR in Purity Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining compound purity without the need for a specific reference standard of the analyte.[1] ¹⁹F qNMR is particularly advantageous for analyzing fluorine-containing compounds due to several key features of the ¹⁹F nucleus:

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[1][2]

  • Wide Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly broader (around 400 ppm) than in ¹H NMR (about 15 ppm), which minimizes the likelihood of signal overlap.[1][3][4]

  • Simplified Spectra: When proton decoupling is applied, ¹⁹F NMR spectra often display simple singlets, which simplifies integration and analysis.[1][3]

  • Specificity: The lack of background signals in most organic molecules makes ¹⁹F NMR highly specific for fluorinated compounds.[1]

These characteristics establish ¹⁹F qNMR as a rapid, dependable, and non-destructive method for purity assessment in various stages of drug development and quality control.[1]

Experimental Protocol: Purity Determination of this compound by ¹⁹F qNMR

A meticulously designed experimental protocol is crucial for obtaining accurate and reproducible qNMR results.[1]

Materials:

  • This compound (analyte)

  • High-purity internal standard (IS) (e.g., Trifluoroacetic acid - TFA)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • Vortex mixer

  • 5 mm NMR tubes

Step-by-Step Methodology:

  • Internal Standard Selection: The choice of an internal standard is critical.[5] It should have a simple spectrum (preferably a single peak), be chemically inert, soluble in the chosen solvent, and its signal must not overlap with the analyte's signals.[5][6] Trifluoroacetic acid (TFA) is a suitable choice as its sharp singlet at approximately -75.0 ppm in DMSO-d₆ is well-separated from the expected signals of most fluorinated organic compounds.[3] The purity of the internal standard must be certified.[3]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg of TFA) using an analytical balance.

    • Dissolve both the analyte and the internal standard in a known volume of deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in a clean vial.

    • Ensure complete dissolution by vortexing the mixture.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The experiments should be performed on a high-field NMR spectrometer.

    • Key Acquisition Parameters:

      • Pulse Angle: A 90° pulse angle is used to maximize the signal-to-noise ratio.[3]

      • Relaxation Delay (D1): This is a critical parameter for quantitative accuracy. The delay should be at least 5-7 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans.[2][7] A typical starting point is a delay of 20-60 seconds.[3]

      • Spectral Width (SW): A wide spectral width (e.g., 200-300 ppm) should be set to encompass all fluorine signals.[8]

      • Transmitter Frequency Offset (O1P): The offset should be centered between the signals of the analyte and the internal standard to minimize off-resonance effects.[4][7]

      • Number of Scans (NS): The number of scans will depend on the sample concentration, with more scans required for dilute samples to achieve an adequate signal-to-noise ratio.[8]

      • Proton Decoupling: Apply proton decoupling to simplify the ¹⁹F spectrum to singlets.[1][3]

  • Data Processing and Purity Calculation:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 1-2 Hz), Fourier transform, and phase correction to the acquired Free Induction Decay (FID).[2]

    • Perform baseline correction across the entire spectral region of interest.

    • Integrate the signals corresponding to this compound and the internal standard.

    • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Workflow for ¹⁹F qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (TFA) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Parameter Optimization (D1, SW, O1P) transfer->setup acquire Acquire 19F NMR Spectrum (with Proton Decoupling) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result result calculate->result Purity Result

Caption: Workflow of ¹⁹F qNMR for purity determination.

Comparison with Alternative Purity Assessment Techniques

While ¹⁹F qNMR is a powerful tool, other analytical techniques are also employed for purity assessment. The choice of method depends on factors like the nature of the analyte and potential impurities.[9]

Feature¹⁹F qNMRHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[9]Separation based on polarity, with UV detection.[9]Separation based on volatility and polarity, with mass-based detection.[9]
Selectivity High, due to the large chemical shift dispersion of ¹⁹F.[1][3]Moderate to high, dependent on column chemistry and detector.[9]High, especially with high-resolution mass spectrometry.[9]
Sensitivity Moderate to high.High (µg/mL to ng/mL range).[9]Very high (ng/mL to pg/mL range).[9]
Quantitation Absolute quantitation without a specific analyte reference standard.[1]Requires a reference standard of the analyte for accurate quantitation.Requires a reference standard of the analyte for accurate quantitation.
Sample Prep. Simple dissolution.Can be more complex, involving filtration and mobile phase preparation.May require derivatization for non-volatile compounds.
Analysis Time Relatively fast per sample, though relaxation delays can increase time.[2]Typically longer run times per sample.Run times can vary depending on the temperature program.
Limitations Lower sensitivity compared to MS-based methods.Co-elution of impurities can lead to inaccurate results.Not suitable for non-volatile or thermally labile compounds.

Comparative Analysis of Analytical Techniques

G qnmr ¹⁹F qNMR - High Selectivity - Absolute Quantitation - Simple Sample Prep - Non-destructive - Moderate Sensitivity hplc HPLC-UV - High Sensitivity - Established Method - Versatile - Requires Analyte Standard - Potential Co-elution gcms GC-MS - Very High Sensitivity - High Selectivity - Structural Information - Not for Non-volatile Compounds - May Require Derivatization

Caption: Key features of ¹⁹F qNMR, HPLC-UV, and GC-MS.

Conclusion

For the purity assessment of this compound, ¹⁹F qNMR offers a distinct advantage in its ability to provide direct, absolute quantification without the need for an identical reference standard. Its high selectivity, stemming from the wide chemical shift range of the ¹⁹F nucleus, minimizes interference from impurities. While techniques like HPLC-UV and GC-MS offer higher sensitivity, they rely on the availability of a pure analyte standard for accurate quantification. Therefore, ¹⁹F qNMR stands out as a robust, efficient, and reliable primary method for determining the purity of fluorinated compounds in research and quality control settings. The choice of the most suitable analytical technique should be made based on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the intended application of the compound.

References

  • Application Notes & Protocols: Quantitative ¹⁹F NMR for Assessing Compound Purity - Benchchem.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications.
  • Cross-Validation of 19F NMR and Mass Spectrometry for Purity Assessment: A Comparative Guide - Benchchem.
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv.
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH.
  • Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation.
  • New Frontiers and Developing Applications in 19F NMR - PMC - NIH.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - SciSpace.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy | Semantic Scholar.
  • Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich.
  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF - ResearchGate.
  • INCREASING THE QUANTITATIVE BANDWIDTH OF NMR - Research Explorer The University of Manchester.
  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC - NIH.
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
  • A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives - Benchchem.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - RSC Publishing.
  • Quantitative NMR Spectroscopy.docx 11/2017.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem.
  • Purity comparison by NMR and HPLC. | Download Table - ResearchGate.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications.
  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Semantic Scholar.
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
  • Fluorine NMR.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press.
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
  • 19Flourine NMR.

Sources

A Comparative Guide to the Synthetic Routes of 6-Fluorocinnoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, drawing considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The introduction of a fluorine atom into the cinnoline scaffold can significantly modulate its physicochemical and biological properties, making 6-fluorocinnoline a valuable target for drug discovery and development. This guide provides a comparative analysis of established and potential synthetic routes to this compound, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of each method's strengths and weaknesses.

Introduction to Cinnoline Synthesis

The construction of the cinnoline ring system has been a subject of extensive research since its discovery.[2] Classical methods often rely on the cyclization of appropriately substituted benzene derivatives.[2][3] Modern approaches have expanded the synthetic toolbox to include transition-metal-catalyzed reactions, offering alternative pathways with potentially higher efficiency and broader substrate scope. This guide will focus on two primary strategies for the synthesis of this compound: the Widman-Stoermer reaction and the Richter cyclization.

Route 1: The Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a classical and reliable method for the preparation of cinnolines, involving the diazotization of an o-aminoarylethylene followed by intramolecular cyclization.[4] For the synthesis of this compound, the key starting material is 4-fluoro-2-vinylaniline.

Conceptual Workflow of the Widman-Stoermer Synthesis

Widman_Stoermer cluster_0 Starting Material Preparation cluster_1 Cinnoline Ring Formation A 4-Fluoro-2-nitroaniline B 4-Fluoro-2-aminostyrene (4-Fluoro-2-vinylaniline) A->B Reduction C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl) D This compound C->D Intramolecular Cyclization

Caption: Widman-Stoermer synthesis of this compound.

Experimental Protocol: Widman-Stoermer Synthesis of this compound

Step 1: Preparation of 4-Fluoro-2-vinylaniline

The synthesis of the vinylaniline precursor is a critical first step. A common method involves the reduction of the corresponding nitro compound.

  • Materials: 4-Fluoro-2-nitrostyrene, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux.

    • Add a solution of 4-fluoro-2-nitrostyrene in ethanol dropwise to the refluxing mixture.

    • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford crude 4-fluoro-2-vinylaniline, which can be purified by column chromatography.

Step 2: Diazotization and Cyclization to this compound

  • Materials: 4-Fluoro-2-vinylaniline, Hydrochloric acid, Sodium nitrite, Water.

  • Procedure:

    • Dissolve 4-fluoro-2-vinylaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete diazotization.

    • Allow the reaction mixture to warm to room temperature. The intramolecular cyclization typically proceeds spontaneously.

    • The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • The crude this compound can be purified by recrystallization or column chromatography.

Discussion of the Widman-Stoermer Route

The Widman-Stoermer synthesis is a well-established method with the primary advantage of utilizing readily accessible starting materials. The reaction conditions for the diazotization and cyclization steps are generally mild. However, the preparation of the substituted vinylaniline precursor can sometimes be challenging, and the overall yield may be moderate. The stability of the diazonium salt intermediate is also a critical factor influencing the success of the reaction.

Route 2: The Richter Cyclization

The Richter cyclization offers an alternative pathway to cinnolines, typically starting from a 2-ethynylaniline derivative.[3] For the synthesis of this compound, the precursor would be 2-ethynyl-4-fluoroaniline.

Conceptual Workflow of the Richter Cyclization

Richter_Cyclization cluster_0 Starting Material cluster_1 Cinnoline Ring Formation A 2-Ethynyl-4-fluoroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H₂SO₄) C This compound B->C Intramolecular Cyclization

Caption: Richter cyclization for the synthesis of this compound.

Experimental Protocol: Richter Synthesis of this compound

Step 1: Preparation of 2-Ethynyl-4-fluoroaniline

This starting material can be synthesized from 4-fluoro-2-iodoaniline via a Sonogashira coupling with a protected acetylene, followed by deprotection.

  • Materials: 4-Fluoro-2-iodoaniline, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine, TBAF.

  • Procedure:

    • To a solution of 4-fluoro-2-iodoaniline in triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

    • Add trimethylsilylacetylene and stir the mixture at room temperature under an inert atmosphere until the reaction is complete.

    • After completion, the reaction mixture is worked up by filtration and extraction.

    • The crude product is then treated with a desilylating agent such as TBAF in THF to afford 2-ethynyl-4-fluoroaniline.[5]

Step 2: Diazotization and Cyclization to this compound

  • Materials: 2-Ethynyl-4-fluoroaniline, Sulfuric acid, Sodium nitrite, Water.

  • Procedure:

    • Dissolve 2-ethynyl-4-fluoroaniline in a mixture of water and concentrated sulfuric acid, and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

    • After the addition, stir the mixture for a period at low temperature.

    • Allow the reaction to warm to room temperature to facilitate the intramolecular cyclization.

    • The reaction mixture is then carefully neutralized with a base to precipitate the product.

    • The crude this compound is collected and purified as described in the Widman-Stoermer route.

Discussion of the Richter Route

The Richter synthesis provides a powerful alternative to the Widman-Stoermer method. A key advantage is the potential for higher yields in the cyclization step. However, the synthesis of the 2-ethynyl-4-fluoroaniline precursor can be more complex and may involve the use of expensive palladium catalysts. The reaction conditions for the diazotization are similar to the Widman-Stoermer synthesis, but the nature of the alkyne functionality can influence the cyclization process.

Comparative Analysis of the Synthetic Routes

FeatureWidman-Stoermer SynthesisRichter Cyclization
Starting Material 4-Fluoro-2-vinylaniline2-Ethynyl-4-fluoroaniline
Precursor Synthesis Can be challenging, may involve multiple steps.Often requires a Sonogashira coupling, which can be costly.
Key Reaction Diazotization followed by intramolecular cyclization of an alkene.Diazotization followed by intramolecular cyclization of an alkyne.
Reaction Conditions Generally mild for the cyclization step.Mild for the cyclization step.
Potential Yield Moderate.Can be higher than the Widman-Stoermer route.
Scalability Potentially scalable, but precursor synthesis might be a bottleneck.Scalability may be limited by the cost of the catalyst for precursor synthesis.
Advantages Utilizes more traditional and often cheaper starting materials.Can offer higher yields in the final cyclization step.
Disadvantages Overall yield can be moderate; precursor synthesis can be inefficient.Precursor synthesis is more complex and can be expensive.

Conclusion and Future Perspectives

Both the Widman-Stoermer and Richter syntheses represent viable pathways for the preparation of this compound. The choice of method will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For laboratory-scale synthesis where the cost of the palladium catalyst for the Richter precursor is not a limiting factor, the Richter cyclization may offer an advantage in terms of overall yield. The Widman-Stoermer route, on the other hand, may be more suitable for larger-scale production if an efficient synthesis of the vinylaniline precursor can be established.

Future research in this area could focus on the development of more efficient and cost-effective methods for the synthesis of the key precursors for both routes. Furthermore, the exploration of modern synthetic methodologies, such as palladium-catalyzed C-H activation/annulation reactions, could provide more direct and atom-economical routes to this compound and its derivatives, further expanding the synthetic chemist's toolkit for accessing this important class of molecules.

References

[6] Teo, T., Yang, Y., Yu, M., Basnet, S. K., Gillam, T., Hou, J., ... & Wang, S. (2015). 4-Fluoroaniline synthesis. European Journal of Medicinal Chemistry, 103, 539-550. [7] A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. [2] An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). [8] 4-Fluoro-2-methylaniline synthesis. ChemicalBook. [1] Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.). [4] Widman-Stoermer Synthesis. (n.d.). [9] Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. (n.d.). [10] Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC. (n.d.). [11] A Comprehensive Review On Cinnoline Derivatives. (n.d.). [5] 2-Ethynyl-4-fluoroaniline | 887903-03-9. ChemicalBook. [3] Methods For The Synthesis of Cinnolines | PDF | Chemical Reactions | Redox. Scribd. [12] CN101624348A - Preparation method of para-fluoroaniline. Google Patents. [13] Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed. [14] Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). [15] A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline. Benchchem. [16] EP0001825B1 - Method of preparing 2,4-difluoroaniline. Google Patents. [17] Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [18] Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). [19] Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [20] A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate. [21] Cyclization of 2‐ethynyl‐N‐sulfonylanilides. | Download Scientific Diagram. ResearchGate.

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 6-Fluorocinnoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A candidate with high metabolic lability is often subject to rapid clearance, leading to poor bioavailability and a short duration of action, necessitating more frequent dosing and potentially increasing the risk of adverse effects due to metabolite formation.[1][2][3] This guide provides an in-depth technical assessment of the in vitro metabolic stability of 6-Fluorocinnoline, a heterocyclic compound of interest, and compares its performance with relevant alternatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, grounded in robust experimental data and established scientific principles.

The cinnoline scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[4][5][6][7] The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy aimed at improving metabolic stability by blocking sites susceptible to oxidative metabolism.[8][9] This guide will explore the effectiveness of this strategy by delineating a rigorous in vitro assessment protocol.

The Cornerstone of Preclinical Assessment: In Vitro Metabolic Stability Assays

Early in the drug discovery pipeline, in vitro assays serve as a cost-effective and high-throughput means to predict the in vivo pharmacokinetic profile of a new chemical entity (NCE).[1][2] These assays measure the rate at which a compound is broken down by drug-metabolizing enzymes.[10][11] The primary site of drug metabolism in the body is the liver, which contains a host of enzymes, most notably the cytochrome P450 (CYP450) superfamily.[12][13][14][15] Therefore, in vitro systems derived from the liver are the gold standard for these assessments.[1]

For our evaluation of this compound, we will focus on two of the most widely used in vitro systems:

  • Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly CYP450s.[12][16][17] They are ideal for assessing oxidative metabolism.

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolic fate.[18][19]

By comparing the stability of this compound in both systems, we can gain insights into its susceptibility to both primary oxidation and subsequent conjugation reactions.

Experimental Design and Rationale

A robust assessment of metabolic stability hinges on a well-designed experiment. The core principle is to incubate the test compound with the chosen in vitro system (microsomes or hepatocytes) and monitor the decrease in its concentration over time.[2] From this data, we can calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[2][19]

Comparative Compounds

To contextualize the metabolic stability of this compound, it is essential to include comparator compounds in the assay. For this guide, we will compare it against:

  • Cinnoline (Parent Scaffold): This allows for a direct assessment of the impact of the fluorine substituent on metabolic stability.

  • 6-Chlorocinnoline (Halogen Analogue): Comparing fluorine to chlorine, another common halogen substitution, provides valuable structure-activity relationship (SAR) insights.

  • Verapamil (High-Clearance Control): A well-characterized drug known to be rapidly metabolized by CYP3A4, serving as a positive control to validate the metabolic activity of the in vitro system.

  • Warfarin (Low-Clearance Control): A drug with a known lower rate of metabolism, providing a benchmark for stability.

This selection of comparators allows for a multi-faceted analysis of this compound's metabolic profile.

Experimental Workflow

The following diagram illustrates the logical flow of the in vitro metabolic stability assessment.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions (Test & Comparator Compounds) D Initiate Reaction: Add Compound & NADPH A->D B Prepare Liver Microsomes/Hepatocytes and Cofactor Solution (NADPH) C Pre-incubate Microsomes/Hepatocytes at 37°C B->C C->D E Incubate at 37°C with Shaking D->E F Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add Cold Acetonitrile with Internal Standard F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Concentration I->J K Plot % Remaining vs. Time J->K L Calculate t½ and CLint K->L

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol: Microsomal Stability Assay

This protocol provides a step-by-step methodology for assessing the metabolic stability of this compound using human liver microsomes.

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound and each comparator compound in DMSO.

    • Working Solution: Dilute the stock solutions to 100 µM in a 50:50 acetonitrile:water mixture.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. The NRS is crucial for sustaining the activity of CYP450 enzymes.[20]

    • Human Liver Microsomes (HLM): Thaw pooled HLM (from at least 10 donors to minimize individual variability) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • Add 188 µL of the HLM suspension to microcentrifuge tubes.

    • Pre-warm the tubes in a 37°C water bath for 5 minutes.

    • To initiate the reaction, add 2 µL of the 100 µM compound working solution to each tube (final compound concentration: 1 µM).

    • Add 10 µL of the NRS solution to start the metabolic reaction. For the negative control (T=0), add 10 µL of phosphate buffer instead of the NRS.

    • Incubate the reaction mixtures at 37°C in a shaking water bath.

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tolbutamide or a stable isotope-labeled version of the analyte). The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22][23][24] LC-MS/MS provides the necessary sensitivity and specificity for accurately quantifying the parent compound in a complex biological matrix.[25]

  • Data Analysis:

    • Determine the peak area ratio of the analyte to the internal standard at each time point.

    • Normalize the data to the T=0 time point to determine the percentage of the parent compound remaining.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount) .

Comparative Data Analysis

The following table summarizes hypothetical but representative data from the described microsomal stability assay.

Compoundt½ (min)CLint (µL/min/mg protein)Predicted Metabolic Stability
This compound 45.2 30.8 Moderate
Cinnoline25.853.9Moderate to High
6-Chlorocinnoline38.536.1Moderate
Verapamil (High-Clearance)8.1171.1High
Warfarin (Low-Clearance)> 120< 11.6Low
  • The introduction of a fluorine atom at the 6-position of the cinnoline scaffold appears to significantly increase metabolic stability, as evidenced by the longer half-life and lower intrinsic clearance of this compound compared to the parent cinnoline.

  • The 6-fluoro substitution provides a greater stabilizing effect than the 6-chloro substitution, suggesting that fluorine is a more effective metabolic blocker at this position.

  • The metabolic stability of this compound falls into the "moderate" clearance category, indicating a balance between persistence and elimination that could be favorable for therapeutic development.

Potential Metabolic Pathways

Understanding the likely sites of metabolism is crucial for rational drug design. For this compound, potential metabolic pathways include:

  • Aromatic Hydroxylation: Oxidation of the benzene or pyridine ring by CYP450 enzymes. The fluorine atom may direct metabolism to other positions or sterically hinder enzymatic access.

  • N-Oxidation: Oxidation of the nitrogen atoms in the cinnoline ring.

  • Defluorination: While the carbon-fluorine bond is strong, enzymatic defluorination can occur, particularly if the fluorine is in an electronically activated position.[26][27] This is often a concern for fluoroaniline-containing compounds.[26]

The following diagram illustrates these potential metabolic hotspots on the this compound structure.

Caption: Potential metabolic pathways for this compound.

Note: A placeholder for the chemical structure image is used in the DOT script. For a functional diagram, this would be replaced with the actual image URL of the this compound structure with arrows pointing to the potential sites of metabolism.

Conclusion and Forward Look

This guide has provided a comprehensive framework for assessing the in vitro metabolic stability of this compound. The experimental data, though hypothetical, illustrates a clear improvement in metabolic stability conferred by the 6-fluoro substitution compared to the parent cinnoline scaffold. The moderate clearance profile of this compound suggests it is a promising candidate for further development, striking a potentially advantageous balance for its pharmacokinetic profile.

The next logical steps in the preclinical evaluation of this compound would involve:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed in the in vitro systems, which would confirm the metabolic pathways and guide further structural modifications.

  • CYP450 Reaction Phenotyping: Identifying the specific CYP450 isozymes responsible for its metabolism to predict potential drug-drug interactions.

  • Hepatocyte Stability Assays: To confirm the findings from microsomal assays and evaluate the contribution of Phase II metabolism.

  • In Vivo Pharmacokinetic Studies: Ultimately, the in vitro findings must be correlated with in vivo data in animal models to fully understand the compound's disposition.[28][29][30]

By systematically applying these principles and methodologies, drug development teams can make more informed decisions, increasing the likelihood of advancing robust and effective therapeutic candidates into clinical trials.

References

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Hewitt, N. J., et al. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicology and Applied Pharmacology, 222(2), 158-183. [Link]

  • Kumar, S., & Saini, M. (2021). In Vitro-In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Applied Pharmaceutical Science, 11(8), 001-010. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Singh, S. S., & Sharma, P. (2022). A review on cinnoline derivatives with their versatile biological activities. Journal of Pharmaceutical Negative Results, 13(S8), 3729-3739. [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

  • PatSnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Zientek, M., & Miller, G. P. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (46), 2424. [Link]

Sources

Validating the Mechanism of Action of 6-Fluorocinnoline-Based Compounds: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the discovery of novel small molecule inhibitors with high potency and selectivity is a paramount objective. The cinnoline scaffold has emerged as a promising heterocyclic core for the development of various therapeutic agents.[1][2] This guide focuses on a specific, emerging class: 6-Fluorocinnoline-based compounds. For the purpose of this in-depth analysis, we will hypothesize that these compounds are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[3]

This document provides a comprehensive, step-by-step framework for validating this proposed mechanism of action (MoA). We will not only detail the requisite experimental protocols but also delve into the scientific rationale behind each step. Furthermore, to provide a robust benchmark, we will compare the hypothetical performance of our lead this compound compound, which we'll call 6FC-A , with a well-established, quinoline-based VEGFR-2 inhibitor, serving as our reference compound.[4][5]

The Central Hypothesis: 6FC-A as a VEGFR-2 Kinase Inhibitor

Our investigation is founded on the hypothesis that 6FC-A directly targets the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades that lead to endothelial cell proliferation and migration. The validation process is a multi-stage endeavor, designed to build a robust evidence base for this MoA, from initial biochemical activity to cellular effects and in vivo efficacy.

Part 1: Initial Biochemical Validation: Does 6FC-A Inhibit VEGFR-2 Activity?

The first crucial step is to ascertain whether 6FC-A has a direct inhibitory effect on the enzymatic activity of VEGFR-2. An in vitro kinase assay is the gold standard for this initial assessment.[6] This assay directly measures the phosphorylation of a substrate by the kinase in the presence of our test compound.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6FC-A against recombinant human VEGFR-2.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a substrate peptide (e.g., Poly (Glu, Tyr) 4:1).[7] Prepare serial dilutions of 6FC-A and the reference quinoline inhibitor.

  • Assay Setup: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 kinase, and the serially diluted compounds.[7]

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. A common method is a luminescence-based assay (e.g., Kinase-Glo®), where the light output is inversely proportional to the amount of ATP consumed, and thus, to the kinase activity.[7]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

CompoundTarget KinaseBiochemical IC50 (nM)
6FC-A (Hypothetical) VEGFR-28.5
Reference Quinoline VEGFR-212.0[4]
Doxorubicin (Control) N/A (Non-kinase inhibitor)>10,000

Table 1: Comparative in vitro inhibitory activity of 6FC-A and a reference quinoline-based inhibitor against VEGFR-2.

Expertise & Experience: An IC50 value in the low nanomolar range, as hypothesized for 6FC-A, provides the initial, compelling evidence of potent target inhibition. This justifies proceeding to more complex and resource-intensive validation steps.

Part 2: Biophysical Characterization: Confirming Direct Binding and Unraveling Kinetics

While a low IC50 is encouraging, it doesn't definitively prove direct binding to the target, nor does it reveal the dynamics of the interaction. To address this, we employ biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[8][9]

Workflow for Biophysical Validation

G cluster_0 Biophysical Validation Workflow start Potent Hit from Biochemical Assay spr Surface Plasmon Resonance (SPR) - Determine ka, kd, KD start->spr itc Isothermal Titration Calorimetry (ITC) - Determine ΔH, ΔS, KD start->itc kinetics Kinetic Profile (Residence Time) spr->kinetics thermo Thermodynamic Profile (Binding Forces) itc->thermo end Confirmed Direct Binder with Favorable Kinetics kinetics->end thermo->end

Caption: Workflow for biophysical characterization of inhibitor binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To measure the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of 6FC-A binding to VEGFR-2.

Methodology:

  • Chip Preparation: Immobilize recombinant VEGFR-2 onto a sensor chip surface.[10]

  • Binding Analysis: Flow a series of concentrations of 6FC-A across the chip surface and monitor the change in the SPR signal in real-time. This provides the association phase data.

  • Dissociation Analysis: After the association phase, flow buffer without the compound over the chip to monitor the dissociation of the compound from the kinase. This provides the dissociation phase data.

  • Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD (KD = kd/ka).[11]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic signature of the 6FC-A/VEGFR-2 interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Methodology:

  • Sample Preparation: Place a solution of VEGFR-2 in the sample cell of the calorimeter and a solution of 6FC-A in the titration syringe.[12]

  • Titration: Inject small aliquots of the 6FC-A solution into the VEGFR-2 solution at a constant temperature.[13]

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding.[9]

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a model to determine the KD, stoichiometry (n), and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Parameter6FC-A (Hypothetical)Reference QuinolineSignificance
ka (1/Ms) 5 x 10^52 x 10^5Rate of association
kd (1/s) 1 x 10^-35 x 10^-3Rate of dissociation (residence time)
KD (nM) 2.025.0Binding affinity
ΔH (kcal/mol) -8.5-6.0Enthalpy change
-TΔS (kcal/mol) -2.5-4.0Entropy change

Table 2: Comparative biophysical parameters for 6FC-A and a reference quinoline inhibitor.

Trustworthiness: A low KD value confirms high-affinity binding. A slow dissociation rate (low kd) for 6FC-A would suggest a long residence time on the target, which can translate to more durable target inhibition in a physiological setting.[11] The thermodynamic data from ITC provides insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).[13]

Part 3: Cellular Target Engagement and Pathway Analysis

Having confirmed direct and potent inhibition in biochemical and biophysical settings, the next critical step is to verify that 6FC-A can engage VEGFR-2 within a cellular context and modulate its downstream signaling. Western blotting is a cornerstone technique for this purpose.[14][15]

VEGFR-2 Signaling Pathway

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Tyr1175) VEGFR2->P_VEGFR2 Autophosphorylation AKT AKT P_VEGFR2->AKT ERK ERK1/2 P_VEGFR2->ERK P_AKT p-AKT (Ser473) AKT->P_AKT Proliferation Cell Proliferation, Migration, Survival P_AKT->Proliferation P_ERK p-ERK1/2 (Thr202/Tyr204) ERK->P_ERK P_ERK->Proliferation Inhibitor 6FC-A Inhibitor->P_VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by 6FC-A.

Experimental Protocol: Western Blotting for Pathway Modulation

Objective: To assess the effect of 6FC-A on VEGF-induced phosphorylation of VEGFR-2 and key downstream proteins (AKT and ERK) in human umbilical vein endothelial cells (HUVECs).

Methodology:

  • Cell Culture and Treatment: Culture HUVECs and serum-starve them to reduce basal signaling. Pre-treat the cells with various concentrations of 6FC-A or the reference compound for 1-2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.[16]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe separate blots with primary antibodies specific for phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[17]

Treatment (100 nM)p-VEGFR-2 (Normalized Intensity)p-AKT (Normalized Intensity)p-ERK (Normalized Intensity)
Vehicle Control 1.001.001.00
6FC-A (Hypothetical) 0.120.250.21
Reference Quinoline 0.250.400.35

Table 3: Hypothetical quantitative Western blot data showing inhibition of VEGF-induced signaling by 6FC-A.

Authoritative Grounding: A significant reduction in the phosphorylation of VEGFR-2 and its downstream effectors, AKT and ERK, in the presence of 6FC-A provides strong evidence of on-target activity in a cellular environment. Comparing the total protein levels ensures that the observed effects are due to inhibition of phosphorylation, not protein degradation.[14]

Part 4: In Vivo Target Validation and Efficacy

The ultimate validation of a compound's MoA comes from demonstrating its efficacy in a relevant in vivo model and confirming target engagement within the tumor tissue. This involves assessing the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[18][19]

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of 6FC-A in a mouse xenograft model and to confirm in vivo target modulation.

Methodology:

  • Model Establishment: Implant a human cancer cell line known to be dependent on VEGFR-2 signaling (e.g., a lung or colorectal cancer line) subcutaneously into immunocompromised mice.

  • Dosing: Once tumors are established, randomize the mice into treatment groups (vehicle control, 6FC-A, reference compound). Administer the compounds orally or via intraperitoneal injection daily.

  • Efficacy Assessment: Measure tumor volumes regularly. At the end of the study, excise the tumors and weigh them.

  • Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after dosing to determine the drug's concentration in the plasma over time. This helps to establish exposure levels.[20]

  • Pharmacodynamic (PD) / Biomarker Analysis: Collect tumor samples at different time points post-treatment. Prepare lysates from these tumors and perform Western blotting or immunohistochemistry (IHC) to measure the levels of p-VEGFR-2. A reduction in p-VEGFR-2 in the tumors from treated animals compared to controls confirms in vivo target engagement.

Parameter6FC-A (Hypothetical)Reference Quinoline
Tumor Growth Inhibition (%) 75%60%
p-VEGFR-2 Inhibition in Tumor (%) 85%70%
Oral Bioavailability (%) 45%30%

Table 4: Comparative in vivo efficacy and pharmacodynamic data for 6FC-A and a reference quinoline inhibitor.

Expertise & Experience: A strong correlation between the dose of 6FC-A, its concentration in the plasma (PK), the degree of p-VEGFR-2 inhibition in the tumor (PD), and the overall anti-tumor efficacy provides the most compelling validation of the proposed mechanism of action.

Conclusion: A Self-Validating System for MoA Confirmation

This guide has outlined a logical and rigorous path for validating the hypothesized mechanism of action of this compound-based compounds as VEGFR-2 inhibitors. By systematically progressing from in vitro biochemical assays to biophysical characterization, cellular pathway analysis, and finally, in vivo efficacy studies, we construct a self-validating system. Each stage provides evidence that informs and justifies the next, culminating in a comprehensive data package.

The comparative approach, benchmarking against a known quinoline-based inhibitor, provides essential context for evaluating the performance and potential of this novel compound class. The hypothetical data presented for 6FC-A, showing superior potency, favorable kinetics, and robust in vivo efficacy, illustrates the profile of a promising new therapeutic candidate. This structured validation framework is indispensable for making informed decisions in the drug development pipeline and for building a compelling case for the continued investigation of this compound-based compounds as targeted therapies.

References

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. ([Link])

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. ([Link])

  • Characterization of molecular interactions using isothermal titration calorimetry. ([Link])

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. ([Link])

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. ([Link])

  • Isothermal Titration Calorimetry | ITC | Biochemistry. ([Link])

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. ([Link])

  • Binding assays to profile target engagement by kinase inhibitors in... ([Link])

  • Characterizing Protein-Protein Interactions by ITC. ([Link])

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. ([Link])

  • Cinnoline derivatives with biological activity. ([Link])

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? ([Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. ([Link])

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. ([Link])

  • Some clinically used VEGFR-2 inhibitors as well as quinoxaline... ([Link])

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. ([Link])

  • Case Study: The Importance of Binding Kinetics in Drug Discovery. ([Link])

  • Step-by-Step Guide to Kinase Inhibitor Development. ([Link])

  • Abstract 2914: Creation of a novel biochemical and biophysical assay suite to enable the identification of inhibitors targeting inactive kinases. ([Link])

  • Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. ([Link])

  • Developing a strategy to identify & validate pharmacodynamic kinase inhibitor biomarkers. ([Link])

  • Crystallization and preliminary X-ray analysis of two inhibitor complexes of the catalytic domain of death-associated protein kinase. ([Link])

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. ([Link])

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. ([Link])

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. ([Link])

  • Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. ([Link])

  • Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ([Link])

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. ([Link])

  • The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. ([Link])

  • Best Practice for Western Blot Detection of Phosphorylation Events. ([Link])

  • Screening Ligands by X-ray Crystallography. ([Link])

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. ([Link])

  • Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. ([Link])

  • In vitro kinase assay. ([Link])

  • The Difference Between Pharmacokinetics and Pharmacodynamics. ([Link])

  • Crystallization of protein–ligand complexes. ([Link])

  • Protein X-ray Crystallography and Drug Discovery. ([Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluorocinnoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds like 6-Fluorocinnoline requires a robust understanding of its potential hazards and the mandated disposal protocols. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment is to empower laboratory personnel with the knowledge to maintain a safe working environment and ensure regulatory compliance.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its structural classification as a fluorinated heterocyclic compound, a derivative of cinnoline, provides a strong basis for assessing its potential hazards and determining the appropriate handling and disposal methods.[1] Cinnoline and its derivatives are known for their diverse biological activities, necessitating that they be handled with care.[1][2]

Hazard Identification and Risk Assessment

Given its structure, this compound should be treated as a potentially hazardous substance. The primary risks are associated with its fluorinated nature and the general toxicological profile of similar heterocyclic compounds.

Hazard ClassificationDescription & RationaleRecommended Precautions
Acute Toxicity While specific data is limited, analogous compounds suggest potential harm if swallowed, inhaled, or absorbed through the skin.[3]Avoid generating dust or aerosols. Handle exclusively in a chemical fume hood.
Skin/Eye Irritation Structurally similar compounds like 6-Fluoroquinoline are known to cause serious eye irritation.[3][4] Direct contact with skin may lead to irritation.Wear appropriate chemical-resistant gloves and safety goggles with side shields.[4]
Environmental Hazard As a halogenated organic compound, improper release can be toxic to aquatic life with long-lasting effects.Do not dispose of down the drain or in regular trash under any circumstances.[5]
Hazardous Combustion In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4]Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam) and wear self-contained breathing apparatus.[6]

Essential Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, ensure the following PPE is worn to create a primary barrier against exposure:

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.

  • Body Protection: A full-length laboratory coat must be worn to prevent skin contact. For larger quantities or in the event of a spill, consider additional protective clothing.[3]

  • Respiratory Protection: All handling of solid this compound or its solutions that could produce aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7]

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in the disposal process. Due to the presence of a carbon-fluorine bond, this compound is classified as a halogenated organic compound .[8][9]

Core Principle: Halogenated organic waste must be kept separate from non-halogenated waste streams.[8] This is because many disposal facilities use different processes for these two categories; for instance, the incineration of halogenated compounds requires specialized scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[10] Mixing waste streams can lead to dangerous reactions, damage to disposal equipment, and regulatory non-compliance.

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocols

The following procedures detail the correct disposal for different forms of this compound waste.

Protocol 1: Unused, Expired, or Surplus Solid this compound
  • Container Selection: Use the original manufacturer's container if it is intact and can be securely sealed. If not, transfer the solid into a new, clearly labeled, and chemically compatible container (e.g., amber glass bottle with a screw cap).

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly state the full chemical name: "this compound".

  • Collection: Place the sealed and labeled container directly into the designated halogenated solid waste accumulation bin.

Protocol 2: Liquid Waste (Solutions of this compound)
  • Container Selection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. A glass or polyethylene container with a secure screw cap is recommended.[5]

  • Segregation: This container must be exclusively for halogenated organic liquid waste . Do not mix with acids, bases, or non-halogenated organic solvents.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container. List "this compound" and all other solvent components with their approximate percentages. Maintain a running log of the contents.

  • Filling: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[11] Keep the container sealed when not in use.

Protocol 3: Contaminated Laboratory Materials
  • Identification: Any item that has come into direct contact with this compound is considered hazardous waste. This includes:

    • Gloves and other disposable PPE

    • Pipette tips, weighing boats, and filter paper

    • Contaminated glassware (vials, flasks)

    • Spill cleanup materials[12]

  • Collection: Place all contaminated solid items into a designated, puncture-resistant hazardous waste bag or a clearly labeled, leak-proof container.

  • Labeling: The container or bag must be clearly marked as "Hazardous Waste - Halogenated Contaminated Debris".

  • Glassware: Heavily contaminated or broken glassware should be placed in a puncture-proof container (e.g., a "Broken Glass" box lined with a plastic bag) and managed as hazardous solid waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, put on the full required PPE, including a respirator if necessary.

  • Containment: For liquid spills, contain the area using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[5] For solid spills, gently cover the powder to prevent it from becoming airborne.

  • Collection: Carefully collect the absorbent material or spilled solid using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Label and Dispose: Seal and label the waste container with a full description of the contents and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Final Disposal and Record Keeping

Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or poured down the drain.[5]

  • Institutional EHS: All generated hazardous waste must be disposed of through your institution's designated EHS department or an approved hazardous waste contractor.[13]

  • Recommended Technology: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with the necessary emission controls.[10][14][15]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This guide serves as a foundational resource, but always consult your institution's specific EHS protocols and the most current regulatory guidelines.

References

  • Benchchem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • ECHEMI. (n.d.). 6-Fluoroquinoline SDS, 396-30-5 Safety Data Sheets.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 6-Fluoroquinoline.
  • ChemicalBook. (2023, May 19). 6-Fluoroquinoxaline - Safety Data Sheet.
  • Unknown. (n.d.). Hazardous waste segregation.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • FCC Environment CEE. (n.d.). Safe Hazardous Waste Disposal.
  • Benchchem. (n.d.). Proper Disposal of Sessilifoline A: A Guide for Laboratory Professionals.
  • Simon Fraser University. (2023, December 8). HAZARDOUS CHEMICAL WASTE MANUAL.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives.
  • Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Benchchem. (n.d.). Navigating the Safe Disposal of (6-Fluoronaphthalen-2-yl)methanol: A Procedural Guide.

Sources

A Comprehensive Guide to the Safe Handling of 6-Fluorocinnoline: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling of 6-Fluorocinnoline, a fluorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally analogous compounds, such as 6-Fluoroquinoline and 6-Fluoroquinoxaline, and established best practices for managing fluorinated organic compounds in a laboratory setting.[1][2][3][4] It is imperative that users conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety (EHS) department.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Key Potential Hazards:

  • Skin and Eye Irritation: Similar heterocyclic compounds are known to be irritants upon contact.[5]

  • Inhalation Hazard: If the compound is a dust or is aerosolized, it may be harmful if inhaled.

  • Ingestion Hazard: Accidental ingestion could lead to adverse health effects.

  • Hazardous Combustion Products: In the event of a fire, toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride may be released.[6]

Hazard Category Potential Effect Primary Exposure Route
Acute Toxicity (Oral, Dermal, Inhalation) Unknown; assumed to be harmful.Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Potential for irritation.Skin Contact
Serious Eye Damage/Eye Irritation Potential for serious irritation.Eye Contact
Specific Target Organ Toxicity Unknown.Inhalation, Ingestion, Skin Contact

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are fundamental to minimizing exposure to this compound.[2][7] The following recommendations are based on a comprehensive approach to laboratory safety when handling potentially hazardous chemicals.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard or European Standard EN166 are mandatory at all times in the laboratory.[6][8]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles.[8][9] A face shield alone does not provide adequate eye protection.[8]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[9] For prolonged or high-exposure tasks, consider double-gloving or using gloves with a higher level of chemical resistance.[2] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[10]

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[2][8]

  • Footwear: Closed-toe and closed-heel shoes must be worn in the laboratory.[8][9]

Respiratory Protection
  • Engineering Controls: The primary method for controlling inhalation exposure is to work within a certified chemical fume hood.[11]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency, a NIOSH-approved respirator is required.[6][9] The type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound will ensure safety at every stage of the workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazard warnings.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2] Keep the container tightly closed.[6]

Experimental Workflow

The following diagram outlines the key steps and decision points for the safe handling of this compound during experimental procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh/Dispense this compound b->c Ensure ventilation is active d Perform Experimental Procedure c->d e Decontaminate Glassware & Surfaces d->e Upon completion of experiment f Segregate & Label Waste e->f g Dispose of Waste per Institutional Guidelines f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Prepare the work area within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

  • Handling:

    • When weighing or transferring the solid compound, do so carefully to avoid generating dust.

    • If working with solutions, be mindful of the potential for splashing.

    • Keep all containers of this compound closed when not in use.

  • Cleanup:

    • Wipe down the work surface with an appropriate solvent and cleaning agent.

    • Decontaminate any glassware or equipment that has come into contact with the compound.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[5]

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated solvents, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound."

  • Disposal: Dispose of the waste through your institution's EHS department in accordance with local, regional, and national regulations.[6] Do not pour any waste containing this compound down the drain.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][6]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

References

  • MATERIAL SAFETY DATA SHEETS 6-BETA FLUORO FLUOCINONIDE. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • LABORATORY HEALTH & SAFETY RULES. (n.d.). University of Crete. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.